Product packaging for MANCOZEB(Cat. No.:)

MANCOZEB

Cat. No.: B8798085
M. Wt: 541.1 g/mol
InChI Key: CHNQZRKUZPNOOH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mancozeb is a broad-spectrum, non-systemic contact fungicide belonging to the ethylene bisdithiocarbamate (EBDC) chemical class . It is a polymeric coordination complex of manganese and zinc , first reported in 1961 . As a multi-site protectant fungicide (FRAC Group M03) , its primary research value lies in its robust activity against over 400 fungal pathogens, including those causing blights, mildews, scabs, rusts, and leaf spots in various crops . Its mechanism of action involves the inhibition of sulfhydryl-containing enzymes within fungal cells, which disrupts critical metabolic processes such as cellular respiration, lipid metabolism, and ATP production, ultimately leading to the prevention of spore germination . This multi-site activity is of significant scientific interest as it presents a low risk of pathogen resistance development, making this compound a valuable tool for comparative studies on resistance management in integrated disease control strategies . Research applications include its use in studying protective fungicide barriers on plant surfaces , its environmental fate and breakdown products like ethylene thiourea (ETU) , and its effects on non-target organisms, given its high toxicity to freshwater fish and aquatic invertebrates . This product is strictly for professional research purposes and is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2S4Mn . C4H6N2S4Zn<br>C8H12MnN4S8Zn B8798085 MANCOZEB

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

... This study demonstrates that non-toxic doses of pesticides can induce cellular changes that increase cell sensitivity to other toxins or stress. Pesticide exposure is an environmental risk factor for Parkinson's disease. Manganese (Mn) is essential but high dose exposure may result in neurological dysfunction. Mn-containing dithiocarbamates, maneb (MB) and mancozeb (MZ), are primarily used as pesticides. Studies have shown that MB can augment dopaminergic damage triggered by sub-toxic doses of Parkinsonian mimetic MPTP. However, the mechanism underlying this effect is not clear. Activation of nuclear factor kappa B (NF-kB) has been implicated in MPTP toxicity. Mn stimulates the activation of NF-kB and subsequently induces neuronal injury via an NF-kB dependent mechanism. We speculate that MB and MZ enhance MPTP active metabolite (methyl-4-phenylpyridine ion, MPP(+)) toxicity by activating NF-kB. The activation of NF-kB was observed using Western blot analysis and NF-kB response element driven Luciferase reporter assay. Western blot data demonstrated the nuclear translocation of NF-kB p65 and the degradation of IkB-alpha after MB and MZ 4-hr treatments. Results of NF-kB response element luciferase reporter assay confirmed that MB and MZ activated NF-kB. The NF-kB inhibitor (SN50) was also shown to alleviate cytotoxicity induced by co-treatment of MB or MZ and MPP(+). This study demonstrates that activation of NF-kB is responsible for the potentiated toxic effect of MB and MZ on MPP(+) induced cytotoxicity.
Mancozeb (manganese/zinc ethylene bis-dithiocarbamate) is an organometallic fungicide that has been associated with human neurotoxicity and neurodegeneration. In a high-throughput screen for modulators of KCNQ2 channel, a fundamental player modulating neuronal excitability, Mancozeb, was found to significantly potentiate KCNQ2 activity. Mancozeb was validated electrophysiologically as a KCNQ2 activator with an EC50 value of 0.92 +/- 0.23 uM. Further examination showed that manganese but not zinc ethylene bis-dithiocarbamate is the active component for the positive modulation effects. In addition, the compounds are effective when the metal ions are substituted by iron but lack potentiation activity when the metal ions are substituted by sodium, signifying the importance of the metal ion. However, the iron (Fe(3+)) alone, organic ligands alone or the mixture of iron with the organic ligand did not show any potentiation effect, suggesting as the active ingredient is a specific complex rather than two separate additive or synergistic components. Our study suggests that potentiation on KCNQ2 potassium channels might be the possible mechanism of Mancozeb toxicity in the nervous system.
Toxicogenomics has the potential to elucidate gene-environment interactions to identify genes that are affected by a particular chemical at the early stages of the toxicological response and to establish parallelisms between different organisms. The fungicide mancozeb, widely used in agriculture, is an ethylene-bis-dithiocarbamate complex with manganese and zinc. Exposure to this pesticide has been linked to the development of idiopathic Parkinson's disease and cancer. Given that many signaling pathways and their molecular components are substantially conserved among eukaryotic organisms, we used Saccharomyces cerevisiae to get insights into the molecular mechanisms of mancozeb toxicity and adaptation based on expression proteomics. The early global response to mancozeb was analyzed by quantitative proteomics using 2-DE. The target genes (e.g. TSA1, TSA2, SOD1, SOD2, AHP1, GRE2, GRX1, CYS3, PRE3, PRE6, PRE8, PRE9, EFT1, RPS5, TIF11, HSP31, HSP26, HSP104, HSP60, HSP70-family) and the putative main transcription activators (e.g. Yap1, Msn2/Msn4, Met4, Hsf1, Aft1, Pdr1, Skn7, Rpn4p, Gcn4) of the complex mancozeb-induced expression changes are related with yeast response to stress, in particular to oxidative stress, protein translation initiation and protein folding, disassembling of protein aggregates and degradation of damaged proteins. ...
Animal studies offer evidence for the basis of a mechanistic association with some pesticides and the development of PD or Parkinsonian features. Two fungicides, mancozeb and maneb, have dose-dependent toxicity on dopaminergic cells in rats. Both the organic component of the fungicide as well as the manganese ion contributed to the toxicity ...
For more Mechanism of Action (Complete) data for Mancozeb (6 total), please visit the HSDB record page.

Molecular Formula

C4H6N2S4Mn . C4H6N2S4Zn
C8H12MnN4S8Zn

Molecular Weight

541.1 g/mol

IUPAC Name

zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4

InChI Key

CHNQZRKUZPNOOH-UHFFFAOYSA-J

SMILES

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Color/Form

Greyish-yellow free-flowing powder
Yellowish powde

density

1.99 g/mL at 20 °C
Relative density (water = 1): 1.92

flash_point

138 °C (280 °F)
137.8 °C (tag open cup)
138 °C o.c.

melting_point

172 °C (decomposes)

physical_description

Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents;  [AIHA]
GREYISH-YELLOW POWDER.

solubility

In water, 6.2 ppm, pH 7.5, 25 °C
Insoluble in water
Insoluble in most organic solvents;  dissolves in solutions of powerful chelating agents but cannot be recovered from them
Solubility in water: none

vapor_pressure

9.8X10-8 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mancozeb on Fungal Mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mancozeb, a broad-spectrum dithiocarbamate fungicide, exerts its antifungal activity through a multi-site mechanism of action, with the mitochondrion being a primary target. This technical guide provides a comprehensive overview of the core mechanisms by which this compound disrupts fungal mitochondrial function, leading to cell death. The document details the impact of this compound on the mitochondrial respiratory chain, ATP synthesis, and the induction of oxidative stress. Furthermore, it elucidates the signaling pathways involved in this compound-induced apoptosis in fungi. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of fungicides and the development of novel antifungal agents.

Introduction

This compound is a non-systemic, protective fungicide widely used in agriculture to control a broad spectrum of fungal diseases.[1] Its efficacy stems from its multi-site inhibitory action, which makes the development of resistance in fungal populations a low risk.[1][2] A critical aspect of this compound's fungicidal activity is its ability to interfere with fundamental cellular processes, with a pronounced effect on mitochondrial function. This guide delves into the intricate molecular mechanisms of this compound's action on fungal mitochondria, providing a detailed examination of its effects on cellular respiration and the induction of programmed cell death.

Multi-Site Inhibition: The Core of this compound's Action

This compound's primary mode of action involves its reaction with sulfhydryl groups of amino acids and enzymes within fungal cells.[2] This broad reactivity disrupts a multitude of biochemical processes.[1][2] Within the mitochondria, this non-specific interaction with thiol-containing proteins is a key driver of its fungicidal effects.

Impact on the Mitochondrial Respiratory Chain and ATP Synthesis

The mitochondrial respiratory chain, responsible for oxidative phosphorylation and the majority of cellular ATP production, is a major target of this compound. By inhibiting various components of this chain, this compound critically impairs the fungus's energy metabolism.

Inhibition of Respiratory Chain Complexes

This compound has been shown to inhibit multiple complexes of the electron transport chain. While specific IC50 values for fungal mitochondrial complexes are not extensively documented in publicly available literature, studies on other organisms provide valuable insights into its inhibitory potential.

  • Complexes I and II: Research in Drosophila melanogaster has demonstrated that this compound exposure leads to the inhibition of mitochondrial complexes I and II, resulting in a decrease in oxygen consumption and overall bioenergetic rate.[3]

  • Complexes III and IV: Studies on human colon cells have shown that this compound can decrease the activity of mitochondrial complexes III and IV at concentrations of 60 µM and above.[4]

  • Complex V (ATP Synthase): this compound exposure has also been linked to a decrease in the activity of Complex V.[5]

The inhibition of these complexes disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis.[5][6]

Table 1: Quantitative Effects of this compound on Mitochondrial Bioenergetics (Data from Drosophila melanogaster) [3]

ParameterThis compound ConcentrationPercentage Reduction
Mitochondrial Bioenergetic Capacity5 mg/mL35%
Mitochondrial Bioenergetic Capacity10 mg/mL32%

Table 2: Effects of this compound on Mitochondrial Respiratory Chain Complex Activity (Data from Human HT-29 Colon Cells) [5]

Mitochondrial ComplexThis compound Concentration (µM)Effect
Complex I100Decreased activity
Complex II60, 100, 140Decreased activity
Complex III60, 100Decreased activity
Complex IV60, 100, 140Decreased activity
Complex V60Decreased activity

Induction of Oxidative Stress

A key consequence of the disruption of the mitochondrial electron transport chain by this compound is the increased production of reactive oxygen species (ROS).[7][8] This surge in ROS, including superoxide radicals and hydrogen peroxide, overwhelms the fungal cell's antioxidant defense mechanisms, leading to significant oxidative damage to cellular components such as lipids, proteins, and DNA.

The workflow for investigating this compound-induced oxidative stress is depicted below.

experimental_workflow_oxidative_stress cluster_prep Sample Preparation cluster_assay Oxidative Stress Assays cluster_analysis Data Analysis FungalCulture Fungal Culture MancozebTreatment This compound Treatment FungalCulture->MancozebTreatment ROS_Measurement ROS Measurement (e.g., DCFH-DA assay) MancozebTreatment->ROS_Measurement LipidPeroxidation Lipid Peroxidation Assay (e.g., TBARS assay) MancozebTreatment->LipidPeroxidation AntioxidantEnzymes Antioxidant Enzyme Activity (e.g., SOD, CAT assays) MancozebTreatment->AntioxidantEnzymes DataQuantification Data Quantification ROS_Measurement->DataQuantification LipidPeroxidation->DataQuantification AntioxidantEnzymes->DataQuantification StatisticalAnalysis Statistical Analysis DataQuantification->StatisticalAnalysis

Experimental workflow for assessing this compound-induced oxidative stress in fungi.

This compound-Induced Apoptosis in Fungi

The culmination of mitochondrial dysfunction and oxidative stress induced by this compound is the activation of programmed cell death, or apoptosis, in fungal cells.[7]

The Mitochondrial Apoptotic Pathway

This compound triggers the intrinsic apoptotic pathway, which is centered around the mitochondria. Key events in this pathway include:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The inhibition of the respiratory chain and the generation of ROS lead to a collapse of the mitochondrial membrane potential.[6][8]

  • Release of Pro-apoptotic Factors: The loss of ΔΨm results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[8]

  • Activation of Metacaspase: In fungi like Saccharomyces cerevisiae, cytochrome c release activates a caspase-like protease called metacaspase-1 (Yca1).[7] Metacaspases are key executioners of apoptosis in fungi.[9][10]

The signaling cascade of this compound-induced apoptosis in yeast is illustrated in the following diagram.

mancozeb_apoptosis_pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ETC_Inhibition Inhibition of Electron Transport Chain Mitochondrion->ETC_Inhibition directly inhibits ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) ROS_Production->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Metacaspase1 Metacaspase-1 (Yca1) Activation Cytochrome_c->Metacaspase1 Apoptosis Apoptosis Metacaspase1->Apoptosis

Signaling pathway of this compound-induced apoptosis in fungal mitochondria.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Fungal Mitochondria

This protocol is adapted from methods for isolating mitochondria from filamentous fungi.

Materials:

  • Fungal mycelia

  • Isolation Buffer: 0.44 M sucrose, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% (w/v) bovine serum albumin (BSA)

  • Grinding medium: Acid-washed sand or glass beads

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Harvest fungal mycelia by filtration and wash with distilled water.

  • Resuspend the mycelia in ice-cold Isolation Buffer.

  • Disrupt the cells by grinding with sand or glass beads in a pre-chilled mortar and pestle, or by using a cell disrupter.

  • Homogenize the resulting paste with a Dounce homogenizer.

  • Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in Isolation Buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream assays.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a common method for measuring ΔΨm. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

Materials:

  • Fungal cells or isolated mitochondria

  • JC-1 dye

  • Assay buffer (e.g., PBS or appropriate mitochondrial respiration buffer)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat fungal cells with this compound for the desired time and concentration.

  • Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at the optimal growth temperature.

  • Wash the cells with assay buffer to remove excess dye.

  • Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Quantification of Cellular ATP Levels

ATP levels can be quantified using a luciferase-based bioluminescence assay.

Materials:

  • Fungal cells

  • ATP extraction buffer

  • Luciferase-based ATP assay kit

  • Luminometer

Procedure:

  • Treat fungal cells with this compound.

  • Lyse the cells using an appropriate ATP extraction buffer to release cellular ATP.

  • Add the cell lysate to the luciferase-luciferin reaction mixture provided in the ATP assay kit.

  • Measure the resulting bioluminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Normalize the ATP levels to the total protein concentration or cell number.

Conclusion

This compound's fungicidal efficacy is intrinsically linked to its ability to disrupt mitochondrial function through a multi-site inhibitory mechanism. By targeting the mitochondrial respiratory chain, this compound cripples cellular energy production and induces a state of severe oxidative stress. This cascade of events ultimately triggers the fungal apoptotic machinery, leading to programmed cell death. A thorough understanding of these core mechanisms is paramount for the development of new and improved antifungal strategies and for managing the potential for fungicide resistance. Further research focusing on obtaining specific quantitative data for the inhibition of fungal mitochondrial respiratory chain complexes will provide an even more detailed picture of this compound's mode of action.

References

An In-depth Technical Guide to the Chemical Synthesis Pathways of Mancozeb

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Mancozeb is a broad-spectrum, non-systemic agricultural fungicide widely used to protect a variety of crops from fungal diseases.[1] It belongs to the dithiocarbamate class of fungicides and is a polymeric complex of manganese ethylene-bis(dithiocarbamate) (maneb) with a zinc salt.[2][3] Its fungicidal activity stems from its ability to act on multiple sites within fungal cells.[1] this compound's mechanism involves the inactivation of sulfhydryl groups in amino acids and enzymes, which disrupts critical cellular processes like lipid metabolism, respiration, and ATP production.[1] This guide provides a detailed overview of its chemical synthesis pathways, experimental protocols, and key manufacturing parameters for researchers and chemical development professionals.

Core Chemical Synthesis Pathway

The synthesis of this compound is typically a multi-step process that begins with the formation of a disodium ethylene-bis(dithiocarbamate) salt, known as nabam. This intermediate is then reacted with a manganese salt to form maneb, which is subsequently complexed with a zinc salt to yield the final this compound product.[4][5]

Step 1: Synthesis of Nabam (Disodium ethylene-bis(dithiocarbamate)) The initial step involves the reaction of ethylenediamine (EDA) with carbon disulfide (CS₂) in the presence of a strong base, typically sodium hydroxide (NaOH), in an aqueous medium.[2][6]

Step 2: Synthesis of Maneb (Manganese ethylene-bis(dithiocarbamate)) The aqueous solution of nabam from the first step is then reacted with a water-soluble manganese(II) salt, such as manganese sulfate (MnSO₄), to precipitate maneb.[4][7]

Step 3: Complexation to form this compound The resulting maneb slurry or filtered cake is treated with a water-soluble zinc(II) salt, like zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂), to form the final this compound complex.[2][5]

G EDA Ethylenediamine (EDA) Nabam Step 1: Nabam Synthesis EDA->Nabam Aqueous Reaction CS2 Carbon Disulfide (CS₂) CS2->Nabam Aqueous Reaction NaOH Sodium Hydroxide (NaOH) NaOH->Nabam Aqueous Reaction MnSO4 Manganese Sulfate (MnSO₄) Maneb Step 2: Maneb Synthesis MnSO4->Maneb Precipitation ZnSO4 Zinc Sulfate (ZnSO₄) This compound Step 3: this compound Complexation ZnSO4->this compound Complexation Nabam->Maneb Maneb->this compound FinalProduct This compound Product This compound->FinalProduct

Core three-step chemical synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols derived from various manufacturing process descriptions.[2][4][6][8] Exact quantities and conditions may vary based on the desired scale and purity.

1. Preparation of Nabam Solution

  • Objective: To synthesize an aqueous solution of disodium ethylene-bis(dithiocarbamate) (nabam).

  • Apparatus: Jacketed reaction vessel with agitation, controlled dosing pumps, and temperature control.

  • Procedure:

    • Charge the reaction vessel with water and carbon disulfide (CS₂).

    • Agitate the mixture vigorously to form an emulsion.

    • Begin controlled, simultaneous addition of ethylenediamine (EDA) and a sodium hydroxide (NaOH) solution.

    • Maintain the reaction temperature between 20-40°C using the reactor jacket.

    • Continue agitation for 2-4 hours after the addition is complete to ensure the reaction goes to completion. The resulting product is an aqueous solution of nabam.

2. Preparation of Maneb Slurry

  • Objective: To precipitate maneb from the nabam solution.

  • Apparatus: Reaction vessel with agitation.

  • Procedure:

    • Transfer the nabam solution to a suitable reactor.

    • Prepare an aqueous solution of manganese sulfate (MnSO₄).

    • Slowly add the manganese sulfate solution to the agitated nabam solution.

    • A yellow precipitate of maneb will form. Continue stirring for 1-2 hours to ensure complete precipitation.

3. Conversion to this compound and Isolation

  • Objective: To form the this compound complex and isolate the final product.

  • Apparatus: Reactor, filtration system (e.g., filter press), and a dryer (e.g., spray dryer or vacuum dryer).

  • Procedure:

    • To the maneb slurry, add an aqueous solution of zinc sulfate (ZnSO₄). The molar ratio of manganese to zinc salts is typically maintained in the range of 8:1 to 10:1.[6]

    • Allow the complexation reaction to proceed for 1-2 hours with continuous agitation.

    • Filter the resulting this compound slurry to separate the solid product from the aqueous by-products (e.g., sodium sulfate).

    • Wash the filter cake with fresh water to remove residual salts.

    • Dry the washed this compound cake. For spray drying, an inlet temperature of ~240°C and an outlet temperature of ~100°C can be used.[2] The final product should have a moisture content of less than 1.0%.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in various sources for the synthesis and formulation of this compound.

Table 1: Reaction Conditions and Stoichiometry

Parameter Value Source(s)
Nabam Synthesis Temp. 20 - 40 °C [6]
This compound Reaction Time 2 - 8 hours [6]
This compound Reaction Temp. 20 - 80 °C [6]
Mn:Zn Molar Ratio 8:1 to 10:1 [6]
Nabam:Mn Salt Molar Ratio 1:1 to 1:1.5 [8]
Maneb:Zn Salt Mass Ratio 1:0.1 to 1:0.3 [8]
Overall Yield ~80% [6]

| Active Ingredient Purity | ~85% |[6] |

Table 2: Formulation and Drying Parameters

Parameter Value Process Type Source(s)
Slurry Solids Content 48 - 56 % Water Dispersible Granules [9]
Spray Dryer Inlet Temp. 240 °C Standard Powder [2]
Spray Dryer Outlet Temp. 100 °C Standard Powder [2]
Spray Dryer Inlet Temp. 50 - 90 °C Water Dispersible Granules [9]
Granule Drying Temp. 60 - 80 °C Water Dispersible Granules [9]
Final Moisture Content < 1.0 % Standard Powder [2]

| Final Particle Size | 2 - 4 microns (milled slurry) | Water Dispersible Granules |[9] |

Industrial Manufacturing Workflow & Mechanism of Action

The industrial production of this compound follows the core chemical synthesis pathway but incorporates additional steps for material handling, formulation, quality control, and packaging to ensure a stable and effective final product.

G cluster_0 Synthesis Stage cluster_1 Processing Stage cluster_2 Formulation & Packaging RawMaterials Raw Materials (EDA, CS₂, NaOH, MnSO₄, ZnSO₄) Reaction Multi-step Reaction (Nabam → Maneb → this compound) RawMaterials->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Spray / Vacuum Drying Filtration->Drying Milling Milling / Granulation Drying->Milling Formulation Addition of Adjuvants Milling->Formulation QC Quality Control Testing Formulation->QC Packaging Packaging QC->Packaging

Generalized industrial manufacturing workflow for this compound.

This compound's efficacy is due to its multi-site inhibitory action, which makes the development of resistance by fungal pathogens unlikely. It interferes with fundamental biochemical processes necessary for fungal survival.

G This compound This compound Enzymes Enzymes This compound->Enzymes Inactivation via -SH group binding AminoAcids Amino Acids This compound->AminoAcids Inactivation via -SH group binding LipidMetabolism Lipid Metabolism This compound->LipidMetabolism Inhibition Respiration Respiration This compound->Respiration Inhibition ATP ATP Production This compound->ATP Inhibition Targets Sulfhydryl (-SH) Groups in Fungal Cells Disruption Disruption of Cellular Functions Result Fungicidal Action LipidMetabolism->Result Respiration->Result ATP->Result

Mechanism of action for this compound as a multi-site fungicide.

References

Degradation of Mancozeb in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of mancozeb in aqueous solutions. This compound, a widely used dithiocarbamate fungicide, is known for its instability in water, leading to the formation of various degradation products. Understanding the transformation of this compound is crucial for assessing its environmental fate and potential toxicological implications. This document details the primary degradation products, the kinetics of their formation under different environmental conditions, and the experimental protocols for their analysis.

Core Degradation Products and Pathways

This compound readily degrades in aqueous environments through hydrolysis and photolysis. The primary degradation products of toxicological significance include Ethylenethiourea (ETU), Ethylene Urea (EU), and Ethylene bis isothiocyanate (EBIS). Another major degradation product identified is 5-imidazoledithiocarboxylic acid. The formation of these products is significantly influenced by factors such as pH, temperature, and exposure to light.

This compound Degradation Pathway

The degradation of this compound follows a complex pathway involving hydrolysis and molecular rearrangement. The initial breakdown often leads to the formation of ETU, a compound of particular concern due to its potential goitrogenic and carcinogenic properties.

Mancozeb_Degradation This compound This compound ETD Ethylenethiuram Disulfide (ETD) This compound->ETD Oxidation ETU Ethylenethiourea (ETU) This compound->ETU Hydrolysis Imidazo 5-Imidazoledithiocarboxylic acid This compound->Imidazo Hydrolysis EBIS Ethylene bis isothiocyanate (EBIS) ETD->EBIS Decomposition EBIS->ETU EU Ethylene Urea (EU) ETU->EU Oxidation

Caption: Proposed degradation pathway of this compound in aqueous solutions.

Quantitative Analysis of this compound Degradation

The rate of this compound degradation and the formation of its byproducts are highly dependent on the physicochemical properties of the aqueous medium.

Table 1: Half-life (t½) of this compound under Different pH and Temperature Conditions
pHTemperature (°C)Half-life (hours)Reference
5.030 ± 0.5Unstable
7.030 ± 0.5Unstable
9.030 ± 0.543.61
5.050 ± 0.5Faster degradation
7.050 ± 0.5Faster degradation
9.050 ± 0.5Faster degradation
Table 2: Formation of Degradation Products under Different Hydrolysis Conditions
pHTemperature (°C)ETU FormationEU FormationEBIS FormationReference
5.030 & 50YesNoYes
7.030 & 50YesYesYes
9.030 & 50YesYesYes

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound degradation. Below are summarized protocols for hydrolysis and photolysis studies.

Hydrolysis Study Protocol

This protocol outlines a typical experiment to evaluate the hydrolysis of this compound in aqueous solutions.

  • Preparation of Test Solutions:

    • Prepare buffer solutions at the desired pH levels (e.g., 5.0, 7.0, and 9.0).

    • Accurately weigh and dissolve a known amount of this compound (purity >99%) in each buffer to achieve the target concentration (e.g., 2-3 µg/mL).

    • Protect the solutions from light by using amber flasks or wrapping them in aluminum foil to prevent photolysis.

  • Incubation:

    • Maintain the test solutions at constant temperatures (e.g., 30°C and 50°C) in a water bath or incubator.

  • Sampling:

    • Collect aliquots of the test solutions at predetermined time intervals. The frequency of sampling should be higher at the beginning of the experiment to capture the initial rapid degradation.

  • Sample Analysis (HPLC-PDA):

    • Immediately analyze the collected samples for the parent this compound and its degradation products using High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector.

    • A derivatization step may be necessary for the analysis of this compound.

    • Use a suitable mobile phase gradient for the separation of the analytes.

    • Quantify the compounds by comparing their peak areas to those of certified reference standards.

Photodegradation Study Protocol

This protocol describes a typical setup for investigating the photolytic degradation of this compound.

  • Preparation of Test Solutions:

    • Prepare an aqueous solution of this compound at a known concentration (e.g., 100 µM).

  • Photoreactor Setup:

    • Place the test solution in a photoreactor system equipped with a specific light source (e.g., a UVB fluorescent lamp centered at 313 nm).

    • Use multiple reaction tubes (e.g., Pyrex® test tubes) to allow for sampling at different time points.

    • Maintain a constant temperature during the experiment (e.g., 25-30°C).

  • Irradiation and Sampling:

    • Expose the solutions to the light source for a defined period (e.g., 2 hours).

    • Collect samples in triplicate at regular intervals (e.g., every 10 minutes).

  • Sample Analysis:

    • Analyze the samples to determine the concentration of this compound and its photoproducts using a suitable analytical method such as HPLC or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a this compound degradation study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Aqueous Solution set_conditions Set Experimental Conditions (pH, Temp, Light) prep_solution->set_conditions incubation Incubation/ Irradiation set_conditions->incubation sampling Time-course Sampling incubation->sampling sample_prep Sample Preparation/ Derivatization sampling->sample_prep hplc_analysis HPLC/GC-MS Analysis sample_prep->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Caption: General workflow for a this compound degradation study.

Conclusion

This technical guide summarizes the key aspects of this compound degradation in aqueous solutions. The instability of this compound leads to the formation of several degradation products, with ETU being of primary toxicological concern. The rate and pathway of degradation are highly influenced by environmental factors such as pH, temperature, and light. The provided experimental protocols and workflows offer a foundation for researchers to design and conduct robust studies on the environmental fate of this compound. A thorough understanding of these processes is critical for the development of effective risk assessment and management strategies.

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Mancozeb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancozeb is a broad-spectrum, non-systemic fungicide widely utilized in agriculture to protect a variety of crops from a multitude of fungal diseases. It belongs to the ethylene bisdithiocarbamate (EBDC) class of fungicides and is a polymeric complex of manganese and zinc salts of maneb.[1][2] Its multi-site mode of action makes it a critical tool in fungicide resistance management programs.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its analysis and the evaluation of its fungicidal activity.

Molecular Structure

This compound is not a simple molecule but rather a polymeric complex of the manganese and zinc salts of ethylenebis(dithiocarbamate). The empirical formula is often represented as (C₄H₆MnN₂S₄)x(Zn)y, indicating a polymeric chain. The CAS number for this compound is 8018-01-7.

The basic structural unit consists of the ethylenebis(dithiocarbamate) ligand, which chelates with manganese (Mn²⁺) and zinc (Zn²⁺) ions. The polymeric nature of this compound is crucial to its fungicidal activity and its physical properties.

Molecular Identifiers

IdentifierValue
CAS Number 8018-01-7
IUPAC Name manganese ethylenebis(dithiocarbamate) (polymeric) complex with zinc salt
Molecular Formula (C₈H₁₂MnN₄S₈Zn)n
Molecular Weight Variable due to polymeric nature; monomeric unit ~541.08 g/mol

Chemical Properties

This compound is a greyish-yellow powder with a slight odor of hydrogen sulfide.[3] It is practically insoluble in water and most organic solvents.[4] this compound is relatively stable under dry conditions but decomposes upon exposure to moisture, heat, and acidic conditions.[3][4]

Physicochemical Properties of this compound

PropertyValue
Melting Point Decomposes at 192-204 °C
Vapor Pressure Negligible
Water Solubility 6.2 mg/L at 25 °C
Log P (Octanol-Water Partition Coefficient) 1.33
Stability Decomposes in the presence of moisture, heat, and acids

Mechanism of Action

This compound is a multi-site contact fungicide, which means it acts on multiple biochemical pathways within fungal cells, making the development of resistance highly unlikely.[1][2] The primary mechanism of action involves the inactivation of sulfhydryl (-SH) groups in amino acids, proteins, and enzymes of the fungal cell. This disruption affects numerous metabolic processes, including:

  • Respiration: this compound interferes with mitochondrial respiration, leading to a decrease in ATP production.[5][6][7]

  • Lipid Metabolism: The disruption of key enzymes affects the synthesis and function of lipids within the fungal cell.

  • Enzyme Function: By binding to sulfhydryl groups, this compound denatures a wide range of enzymes essential for cellular functions.

This multi-pronged attack ultimately leads to the inhibition of spore germination and mycelial growth.[2]

Mancozeb_Mechanism_of_Action This compound's Multi-Site Mechanism of Action cluster_pathways Inhibited Biochemical Pathways This compound This compound FungalCell Fungal Cell This compound->FungalCell Contacts SulfhydrylGroups Sulfhydryl (-SH) Groups (in enzymes and proteins) This compound->SulfhydrylGroups Inactivates Respiration Mitochondrial Respiration SulfhydrylGroups->Respiration Disrupts LipidMetabolism Lipid Metabolism SulfhydrylGroups->LipidMetabolism Disrupts GeneralEnzyme General Enzyme Function SulfhydrylGroups->GeneralEnzyme Disrupts ATP Reduced ATP Production Respiration->ATP SporeGermination Inhibition of Spore Germination LipidMetabolism->SporeGermination GeneralEnzyme->SporeGermination

This compound's multi-site inhibitory action on fungal biochemical pathways.

Experimental Protocols

Determination of this compound Content in Technical Material by HPLC (CIPAC Method)

This method describes the determination of this compound in technical materials by reversed-phase high-performance liquid chromatography (HPLC).[4][8][9][10]

1. Principle: The this compound content is determined by HPLC using an external standard.

2. Reagents and Materials:

  • This compound reference standard of known purity

  • Disodium hydrogen phosphate

  • Tetrabutylammonium hydrogen sulfate

  • EDTA (Ethylenediaminetetraacetic acid)

  • Sodium sulfite

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Orthophosphoric acid

3. Apparatus:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Ultrasonic bath

  • Analytical balance

4. Procedure:

  • Mobile Phase Preparation: Prepare a buffered mobile phase, for example, a mixture of a phosphate buffer containing tetrabutylammonium hydrogen sulfate and EDTA, and methanol. The exact composition may vary and should be optimized for the specific column and system.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard into a volumetric flask. Dissolve in a suitable solvent (e.g., a solution containing EDTA to chelate the metals and aid dissolution) with the aid of ultrasonication. Dilute to volume with the same solvent.

  • Sample Solution Preparation: Accurately weigh a sample of the this compound technical material into a volumetric flask. Dissolve and dilute to volume in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: As prepared above

    • Flow Rate: Typically 1.0 mL/min

    • Detection: UV at 282 nm[8]

    • Injection Volume: Typically 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the sample with that of the standard.

HPLC_Analysis_Workflow Workflow for HPLC Analysis of this compound Start Start PrepMobilePhase Prepare Mobile Phase Start->PrepMobilePhase PrepStandard Prepare Standard Solution Start->PrepStandard PrepSample Prepare Sample Solution Start->PrepSample HPLC HPLC Analysis PrepMobilePhase->HPLC PrepStandard->HPLC PrepSample->HPLC Data Data Acquisition (Peak Areas) HPLC->Data Calc Calculate this compound Content Data->Calc End End Calc->End

A simplified workflow for the HPLC determination of this compound.
In Vitro Fungicidal Activity: Spore Germination Assay

This protocol provides a general method for assessing the fungicidal activity of this compound by observing its effect on fungal spore germination.[11][12][13]

1. Principle: The ability of a fungicide to inhibit the germination of fungal spores is a direct measure of its fungicidal efficacy.

2. Materials:

  • Fungal culture (e.g., Alternaria solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or a suitable growth medium

  • This compound

  • Sterile distilled water

  • Microscope slides with cavities

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Micropipettes

  • Microscope

3. Procedure:

  • Spore Suspension Preparation:

    • Grow the fungal culture on PDA until sporulation is abundant.

    • Flood the plate with a small amount of sterile distilled water and gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Fungicide Solution Preparation:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Prepare a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In the cavities of a microscope slide, mix a small volume of the spore suspension with an equal volume of the this compound solution (or sterile water for the control).

    • Place the slides in a humid chamber to prevent drying.

  • Incubation: Incubate at a suitable temperature (e.g., 25 °C) for a period sufficient for germination in the control group (typically 18-24 hours).

  • Observation:

    • Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis:

    • Calculate the percentage of spore germination for each concentration and the control.

    • Determine the EC₅₀ (the concentration that inhibits 50% of spore germination) by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Determination of Water Solubility (OECD 105 Flask Method)

The OECD 105 guideline describes methods for determining the water solubility of chemical substances.[14][15][16][17][18] The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

1. Principle: A supersaturated solution of the substance in water is prepared at a temperature above the test temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the aqueous phase is then determined.

2. Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled water bath or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC)

  • Glass flasks with stoppers

3. Procedure:

  • Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach equilibrium.

  • Main Test:

    • Add an excess amount of this compound to a flask containing a known volume of water.

    • The flask is agitated in a thermostatic bath at a temperature slightly above the test temperature for a sufficient time to reach equilibrium.

    • The solution is then cooled to the test temperature (e.g., 20 °C) and agitation is continued for an extended period (e.g., 24 hours) to ensure equilibrium is maintained.

    • The solution is then centrifuged at a high speed to separate the undissolved solid.

    • An aliquot of the clear supernatant is carefully removed for analysis.

  • Analysis: The concentration of this compound in the aliquot is determined using a validated analytical method, such as HPLC.

  • Replicates: The experiment should be performed in at least triplicate.

Conclusion

This compound remains a significant fungicide in modern agriculture due to its broad-spectrum efficacy and low risk of resistance development. Its unique polymeric structure and multi-site mechanism of action are key to its fungicidal properties. Understanding its chemical and physical characteristics, as well as the standardized methods for its analysis and activity assessment, is crucial for its effective and safe use in crop protection and for the development of new fungicidal agents. The protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound and other similar compounds.

References

Fungistatic versus Fungicidal Properties of Mancozeb: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Mancozeb is a broad-spectrum, non-systemic protective fungicide belonging to the ethylenebisdithiocarbamate (EBDC) class.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under code M3, it is distinguished by its multi-site mode of action, which confers a very low risk of resistance development in fungal pathogens.[2][3] This guide provides an in-depth technical examination of this compound's mechanism, differentiating its fungistatic and fungicidal properties. It summarizes quantitative efficacy data, details relevant experimental protocols for its evaluation, and presents its mode of action through pathway and workflow diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound's efficacy is rooted in its ability to act on multiple sites within a fungal cell, a characteristic that makes it a durable and reliable component in disease management programs.[4]

Multi-Site Inhibition

Unlike single-site fungicides that target a specific enzyme or protein, this compound disrupts several biochemical processes simultaneously.[1][4] This multi-site activity means that multiple, independent genetic mutations would be required for a fungus to develop resistance, a statistically improbable event.[5][6] Consequently, this compound is often used in rotation or as a tank-mix partner to manage resistance to single-site fungicides.[1][4]

Primary Biochemical Target: Sulfhydryl Group Inactivation

The core mechanism of this compound involves the reaction of its metallic ions (manganese and zinc) and dithiocarbamate structure with sulfhydryl (-SH) groups found in amino acids and enzymes.[3][4][7] This reaction inactivates these essential molecules, leading to a widespread metabolic collapse within the pathogen.[3] A study in yeast demonstrated that this compound acts as a thiol-reactive compound, causing extensive oxidation of protein cysteines.[8][9]

The primary physiological consequences for the fungus include the impairment of cellular respiration, disruption of ATP synthesis, and the cessation of spore germination and hyphal growth.[3][4]

cluster_targets Multiple Enzyme Systems Disrupted This compound This compound (Dithiocarbamate Fungicide) inactivation Inactivation of Sulfhydryl (-SH) Groups in Amino Acids & Enzymes This compound->inactivation resp Cellular Respiration (e.g., Pyruvate Dehydrogenase) inactivation->resp atp ATP Synthesis inactivation->atp lipid Lipid Metabolism inactivation->lipid amino Amino Acid Synthesis inactivation->amino outcome Widespread Metabolic Disruption resp->outcome atp->outcome lipid->outcome amino->outcome death Inhibition of Spore Germination & Fungal Cell Death outcome->death

Caption: this compound's multi-site mechanism of action.

Distinguishing Fungistatic and Fungicidal Effects

The terms fungistatic and fungicidal describe the nature of a fungicide's impact on a pathogen. A fungistatic agent inhibits fungal growth, while a fungicidal agent actively kills the fungus.[10][11] this compound exhibits both of these properties, depending on the stage of fungal development and contact.[10]

  • Fungistatic Action: this compound's primary role as a protective fungicide is inherently fungistatic.[4] When applied to a plant surface, it forms a chemical barrier that prevents fungal spores from germinating and penetrating the host tissue.[2][4] By inhibiting these initial stages of infection, it effectively stops the disease before it can establish.[10]

  • Fungicidal Action: The multi-site disruption of critical metabolic pathways is ultimately lethal to the fungus.[3] By inactivating numerous essential enzymes, this compound leads to a catastrophic failure of cellular functions, resulting in cell death.[3] This makes its action fungicidal upon contact with germinating spores or existing fungal structures.[10]

A key quantitative metric to differentiate these activities is the ratio of the Minimum Fungicidal Concentration (MFC) to the Minimum Inhibitory Concentration (MIC). An MFC/MIC ratio of ≤ 2 is generally considered indicative of fungicidal action.[12]

Quantitative Efficacy Data

The efficacy of this compound can be quantified by its MIC and MFC values against various fungal pathogens. The MIC is the lowest concentration of the fungicide that prevents visible growth, while the MFC is the lowest concentration that kills 99.9% of the initial fungal inoculum.[11][13]

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioReference
Calonectria pauciphialidica6.25Not ReportedNot Reported[14]
Colletotrichum cliviicola6.25Not ReportedNot Reported[14]
Diaporthe inconspicua6.25Not ReportedNot Reported[14]
Botryosphaeria exigua3.12Not ReportedNot Reported[14]
Mycena citricolor0.09Not ReportedNot Reported[14]
Fusarium mangiferae100 (ppm)Not ReportedNot Reported[15]

Note: Data on MFC values for this compound is limited in the reviewed literature, preventing a direct calculation of the MFC/MIC ratio in many cases. The variability in reported MIC values can be attributed to different fungal species, strains, and specific testing methodologies.

Standardized Experimental Protocols

Determining the MIC and MFC values is critical for evaluating the potency of a fungicide. The broth microdilution method is a standard laboratory procedure for this purpose.[16]

Protocol for MIC Determination (Broth Microdilution)

This protocol outlines a generalized procedure for determining the Minimum Inhibitory Concentration.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or conidia is prepared in a suitable liquid medium (e.g., RPMI-1640) and its concentration is adjusted using a spectrophotometer or hemocytometer to a final concentration, often between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[17]

  • Serial Dilution of this compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to achieve a range of decreasing concentrations.[16]

  • Inoculation and Controls: Each well containing the this compound dilution is inoculated with the prepared fungal suspension.[16] Control wells are included: a growth control (inoculum, no fungicide) and a sterility control (medium, no inoculum).[16]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period, typically 48 to 72 hours, depending on the fungal species' growth rate.[17]

  • MIC Determination: Following incubation, the plate is visually or spectrophotometrically inspected for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible fungal growth.[16]

start Start prep_inoculum 1. Prepare Standardized Fungal Inoculum start->prep_inoculum prep_dilutions 2. Prepare Serial Dilutions of this compound in Microplate prep_inoculum->prep_dilutions inoculate 3. Inoculate Wells with Fungal Suspension prep_dilutions->inoculate incubate 4. Incubate Plate (e.g., 48-72 hours at 35°C) inoculate->incubate observe 5. Observe for Turbidity (Visible Growth) incubate->observe determine_mic 6. Identify Lowest Concentration with No Visible Growth observe->determine_mic result Result: MIC Value determine_mic->result

Caption: Experimental workflow for MIC determination.
Protocol for MFC Determination

The MFC is determined as a subsequent step to the MIC assay to assess whether the inhibition of growth is permanent (fungicidal).

  • Selection of Wells: Following MIC determination, select the wells showing no visible growth (i.e., at and above the MIC).[18]

  • Subculturing: An aliquot (e.g., 10-20 µL) is taken from each of these clear wells.[17][18]

  • Plating: The aliquot is spread onto a fresh, fungicide-free solid agar medium (e.g., Sabouraud Dextrose Agar).[17][18]

  • Incubation: The agar plates are incubated under conditions suitable for fungal growth until growth is clearly visible on a control plate (subcultured from the initial inoculum).

  • MFC Determination: The plates are examined for fungal colonies. The MFC is the lowest concentration from the MIC assay that results in no growth or a significant reduction (e.g., ≥99.9%) in colony-forming units compared to the initial inoculum.[18]

start Start with MIC Plate (Wells with no growth) subculture 1. Subculture Aliquot from Each Clear Well start->subculture plate 2. Plate onto Fungicide-Free Agar Medium subculture->plate incubate 3. Incubate Agar Plates plate->incubate count 4. Count Fungal Colonies incubate->count determine_mfc 5. Identify Lowest Concentration with ≥99.9% Killing count->determine_mfc result Result: MFC Value determine_mfc->result

Caption: Experimental workflow for MFC determination.

Conclusion

This compound's utility as a fungicide is defined by its dual-action properties, which are a direct result of its multi-site mechanism. Its fungistatic capability is demonstrated in its protective function, preventing spore germination and halting the initial stages of infection. Concurrently, its fungicidal nature is evident from its core biochemical action: the widespread, non-specific inactivation of essential sulfhydryl-containing enzymes, which leads to irreversible metabolic failure and fungal cell death. This multi-pronged attack ensures broad-spectrum efficacy and an exceptionally low risk of resistance, solidifying this compound's role as a critical tool in integrated disease management strategies.

References

An In-depth Technical Guide to the Biochemical Disruptions in Fungi Caused by Mancozeb

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mancozeb, a broad-spectrum fungicide of the dithiocarbamate class, exerts its potent antifungal activity through a multi-site mechanism of action, primarily targeting sulfhydryl groups within fungal cells. This indiscriminate reactivity leads to the disruption of numerous vital biochemical processes, culminating in the inhibition of spore germination and mycelial growth. This technical guide provides a detailed examination of the core biochemical pathways disrupted by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected cellular systems. The principal modes of this compound's fungitoxicity detailed herein include the crippling of cellular respiration, induction of severe oxidative stress, and the widespread dysregulation of essential metabolic and signaling pathways.

The Core Mechanism: Multi-Site Thiol Reactivity

This compound's efficacy and low propensity for resistance development stem from its ability to attack multiple cellular targets simultaneously. Upon contact with water, this compound is metabolized into its primary active toxicants: ethylene bisisothiocyanate sulfide (EBIS) and subsequently ethylene bisisothiocyanate (EBI). These electrophilic compounds readily form covalent bonds with the nucleophilic sulfhydryl (-SH) groups of cysteine residues in a vast array of proteins. This adduction process leads to the irreversible inactivation of numerous enzymes and structural proteins critical for fungal viability.

Experimental Protocol: Quantification of Protein Thiols

A common method to quantify the impact of thiol-reactive compounds like this compound on the total protein thiol content is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay.

Methodology:

  • Protein Extraction:

    • Harvest fungal mycelia or protoplasts treated with varying concentrations of this compound and a control group.

    • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells using mechanical disruption (e.g., bead beating, sonication) or enzymatic digestion in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the extracts using a standard method like the Bradford assay.

  • DTNB Assay:

    • Prepare a reaction mixture containing a known concentration of the protein extract in a suitable buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).

    • Add DTNB solution to the reaction mixture to a final concentration of 0.1 mM.

    • Incubate the mixture at room temperature for 15 minutes.

    • Measure the absorbance of the solution at 412 nm using a spectrophotometer. The absorbance is due to the formation of the 2-nitro-5-thiobenzoate (TNB) anion, which has a high molar extinction coefficient at this wavelength.

    • Calculate the concentration of thiol groups using a standard curve prepared with a known concentration of a thiol-containing compound, such as cysteine or glutathione.

  • Data Analysis:

    • Express the results as the amount of free thiol groups per milligram of protein.

    • Compare the thiol content of this compound-treated samples to the control to determine the dose-dependent depletion of protein thiols.

Disruption of Cellular Respiration and Energy Production

This compound severely impairs fungal cellular respiration by targeting key components of the mitochondrial electron transport chain (ETC). This leads to a critical reduction in ATP synthesis, starving the fungus of the energy required for essential cellular processes.

Inhibition of Mitochondrial Respiratory Chain Complexes

Studies, primarily in mammalian systems but with strong implications for fungi due to the conserved nature of the ETC, have shown that this compound inhibits the activity of multiple respiratory complexes. This inhibition is likely due to the reaction of its active metabolites with critical sulfhydryl groups on the enzyme subunits.

Mitochondrial ComplexObserved Effect of this compoundFungal Species/Cell LineReference (Extrapolated)
Complex I (NADH:ubiquinone oxidoreductase) Decreased ActivityHT-29 human colon cells[1]
Complex II (Succinate dehydrogenase) Decreased ActivityHT-29 human colon cells[1]
Complex III (Ubiquinone:cytochrome c oxidoreductase) Decreased ActivityHT-29 human colon cells[1]
Complex IV (Cytochrome c oxidase) Decreased ActivityHT-29 human colon cells[1]
Complex V (ATP synthase) Decreased ActivityHT-29 human colon cells[1]
Experimental Protocol: Measurement of Fungal Mitochondrial Respiration

High-resolution respirometry can be employed to assess the impact of this compound on the oxygen consumption rates of fungal mitochondria, providing insights into the specific sites of inhibition within the ETC.

Methodology:

  • Isolation of Fungal Mitochondria:

    • Grow fungal cultures to the desired growth phase.

    • Harvest the mycelia and generate protoplasts using cell wall-degrading enzymes (e.g., zymolyase, lyticase).

    • Gently lyse the protoplasts in an isotonic mitochondrial isolation buffer.

    • Perform differential centrifugation to separate the mitochondrial fraction from other cellular components.

    • Resuspend the final mitochondrial pellet in a suitable respiration buffer.

  • High-Resolution Respirometry:

    • Utilize an Oroboros Oxygraph-2k or a similar instrument.

    • Add the isolated mitochondria to the instrument chambers containing the respiration buffer.

    • Sequentially add substrates and inhibitors to assess the function of different parts of the ETC. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol for fungi might include:

      • Pyruvate & Malate: To assess Complex I-linked respiration.

      • ADP: To stimulate ATP synthesis (State 3 respiration).

      • Succinate: To provide electrons to Complex II.

      • Rotenone: To inhibit Complex I and isolate Complex II-linked respiration.

      • Antimycin A: To inhibit Complex III.

      • Ascorbate & TMPD: To donate electrons to Complex IV.

      • Azide or Cyanide: To inhibit Complex IV.

    • Introduce this compound at various concentrations to determine its inhibitory effect on different respiratory states.

  • Data Analysis:

    • Calculate the oxygen consumption rates (OCR) for each respiratory state.

    • Determine the dose-dependent inhibition of specific complex activities by this compound.

cluster_this compound This compound cluster_ETC Mitochondrial Electron Transport Chain This compound This compound CI Complex I This compound->CI Inhibition CII Complex II This compound->CII Inhibition CIII Complex III This compound->CIII Inhibition CIV Complex IV This compound->CIV Inhibition CV Complex V (ATP Synthase) This compound->CV Inhibition

This compound's inhibitory action on the mitochondrial electron transport chain.

Induction of Oxidative Stress

The disruption of the mitochondrial ETC by this compound leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS). The accumulation of ROS overwhelms the fungal cell's antioxidant defense systems, resulting in widespread oxidative damage to proteins, lipids, and nucleic acids.

Experimental Protocol: Quantification of Reactive Oxygen Species (ROS)

The production of ROS in fungal cells exposed to this compound can be quantified using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Methodology:

  • Cell Preparation and Staining:

    • Treat fungal protoplasts or mycelia with different concentrations of this compound for a defined period.

    • Incubate the treated and control cells with H2DCFDA in a suitable buffer. H2DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H2DCF.

    • In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope with appropriate excitation and emission wavelengths (typically ~485 nm and ~535 nm, respectively).

    • Alternatively, use flow cytometry for a more quantitative, single-cell analysis of ROS production.

  • Data Analysis:

    • Normalize the fluorescence intensity to the number of cells or protein concentration.

    • Compare the ROS levels in this compound-treated cells to the untreated control to demonstrate a dose-dependent increase in oxidative stress.

Disruption of Key Metabolic Pathways

This compound's reactivity with sulfhydryl groups leads to the inhibition of numerous enzymes involved in central metabolism.

Inhibition of Glycolysis

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key glycolytic enzyme that contains a critical cysteine residue in its active site, making it a prime target for this compound. Inhibition of GAPDH disrupts the glycolytic pathway, further contributing to the energy deficit in the fungal cell.

EnzymeFungal SpeciesIC50 (ppm)Reference
Mycelial Growth (as a proxy for metabolic disruption)Phytophthora palmivora1.15-1.54[2]
Mycelial Growth (as a proxy for metabolic disruption)Dark Septate Endophyte (MM15.1 - resistant)16.95[3]
Mycelial Growth (as a proxy for metabolic disruption)Dark Septate Endophyte (CO19 - sensitive)0.44[3]
Experimental Protocol: Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

The activity of GAPDH can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH.

Methodology:

  • Enzyme Extraction:

    • Prepare a crude protein extract from this compound-treated and control fungal cells as described in section 2.1.

  • Enzyme Assay:

    • Prepare a reaction mixture containing triethanolamine buffer, EDTA, MgSO4, and NAD+.

    • Add the fungal protein extract to the reaction mixture.

    • Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

    • Determine the inhibitory effect of this compound by comparing the activity in treated versus control samples. Kinetic parameters such as the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and this compound.

cluster_this compound This compound cluster_Glycolysis Glycolysis This compound This compound GAP GAP This compound->GAP Inhibition Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Phosphoglucose isomerase F16BP F16BP F6P->F16BP Phosphofructokinase F16BP->GAP Aldolase BPG13 BPG13 GAP->BPG13 GAPDH PG3 PG3 BPG13->PG3 Phosphoglycerate kinase PG2 PG2 PG3->PG2 Phosphoglycerate mutase PEP PEP PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Inhibition of GAPDH by this compound disrupts the glycolytic pathway.

Disruption of Fungal Signaling Pathways

While detailed studies in fungi are limited, evidence from other eukaryotic systems suggests that this compound can disrupt critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascades, which are involved in stress responses and cell cycle regulation. The induction of oxidative stress by this compound is a likely trigger for the activation of these pathways.

Impact on MAPK Signaling

In zebrafish larvae, this compound exposure has been shown to increase the phosphorylation of p38 MAPK and ERK2, key components of stress-activated signaling pathways[4]. Although not directly demonstrated in fungi, the high degree of conservation of these pathways suggests a similar response, leading to downstream effects on gene expression and potentially triggering apoptosis.

cluster_this compound This compound cluster_Stress Cellular Stress cluster_MAPK MAPK Signaling Pathway This compound This compound ROS Oxidative Stress (ROS) This compound->ROS MAPKKK MAPKKK ROS->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activation CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactors->CellularResponse

Postulated disruption of the MAPK signaling pathway by this compound-induced oxidative stress.

Conclusion

This compound's fungicidal activity is a consequence of its multi-pronged attack on the fundamental biochemical machinery of fungal cells. Its reactivity with sulfhydryl groups leads to the widespread inactivation of enzymes, crippling cellular respiration, inducing overwhelming oxidative stress, and disrupting key metabolic and signaling pathways. This comprehensive disruption of cellular homeostasis makes this compound a highly effective and durable fungicide. Further research focusing on quantitative proteomics and metabolomics in phytopathogenic fungi will provide an even more detailed understanding of the intricate network of biochemical processes affected by this potent antifungal agent.

References

The Core Function of Manganese and Zinc Ions in Mancozeb's Fungicidal Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate roles of manganese (Mn²⁺) and zinc (Zn²⁺) ions within the molecular structure and fungicidal action of mancozeb. This compound, a cornerstone in the dithiocarbamate class of fungicides, is a polymeric complex of the manganese and zinc salts of ethylene bis-dithiocarbamate (EBDC). Its broad-spectrum, multi-site activity makes it a critical tool in managing fungal diseases across a wide range of agricultural and horticultural crops. Understanding the specific contributions of its metallic and organic components is crucial for optimizing its use, managing resistance, and developing novel fungicidal agents.

The Multi-Site Mechanism of Action: A Synergistic Attack

This compound's primary mode of action is the non-specific inactivation of sulfhydryl (-SH) groups in a multitude of fungal amino acids and enzymes. This disruption of critical proteins interferes with numerous vital cellular processes, ultimately leading to fungal cell death.[1][2][3] The multi-site nature of this attack is a key factor in the low risk of resistance development to this compound.[3]

The fungicidal activity is primarily attributed to the ethylene bis-dithiocarbamate (EBDC) ligand. However, the coordinated manganese and zinc ions are not mere structural scaffolds; they play a pivotal role in the molecule's stability, potency, and overall efficacy. While the EBDC backbone is responsible for the covalent modification of sulfhydryl groups, the metal ions are believed to influence the compound's lipophilicity, facilitating its transport across fungal cell membranes.

One study has suggested that the EBDC backbone, rather than the manganese or zinc moieties, is primarily responsible for alterations in glutathione status and essential metal homeostasis in rats. Furthermore, electrophysiological studies have shown that the manganese component, but not the zinc, is the active part in the positive modulation of KCNQ2 potassium channels, indicating a differential role of the metal ions in specific biological interactions.[4]

Quantitative Data on Fungicidal Efficacy

The following tables summarize the in vitro efficacy of this compound and related dithiocarbamate fungicides against various phytopathogenic fungi. This data, presented as half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), provides a quantitative measure of their fungicidal potency.

FungicideFungal SpeciesEC₅₀ (µg/mL)Reference
This compoundPhytophthora palmivora (Isolate GH49)0.83[5]
This compoundPhytophthora palmivora (Isolate VR100)0.79[5]
This compoundPhytophthora palmivora (Isolate C18)0.88[5]
This compoundPhytophthora palmivora (Isolate H5)0.91[5]
This compoundPhytophthora palmivora (Isolate H7)0.85[5]
This compoundPhytophthora palmivora (Isolate H11)0.81[5]
This compoundPhytophthora palmivora (Isolate H33)0.86[5]
FungicideFungal IsolateIC₅₀ (ppm)Reference
This compoundDSE Fungal Isolate MM15.115.85[6]
This compoundDSE Fungal Isolate CO193.98[6]
FungicideOrganismIC₅₀ (µM)LD₅₀ (µM)Reference
ManebLeishmania major0.12 ± 0.010.21 ± 0.02[7]
ZinebLeishmania major0.15 ± 0.020.28 ± 0.03[7]
ManebMammalian Cells> 10> 10[7]
ZinebMammalian Cells> 10> 10[7]

Key Biochemical Pathways and Molecular Targets

This compound's indiscriminate attack on sulfhydryl groups disrupts several fundamental biochemical pathways. The following diagrams illustrate some of the key processes affected.

glycolysis_inhibition cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP Phosphofructokinase GAP GAP F16BP->GAP BPG BPG GAP->BPG GAPDH PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase TCA Cycle TCA Cycle Pyruvate->TCA Cycle This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits (-SH group)

Figure 1: Inhibition of Glycolysis by this compound.

One of the primary targets of this compound is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the glycolysis pathway.[8][9] GAPDH contains a catalytically active cysteine residue in its active site.[10] this compound, through its EBDC component, covalently modifies this sulfhydryl group, leading to the inhibition of the enzyme. This blockage of glycolysis severely disrupts the fungus's energy production (ATP synthesis) and the generation of precursors for other biosynthetic pathways.[11]

glutathione_redox_cycle cluster_redox Glutathione Redox Cycle GSSG Oxidized Glutathione (GSSG) GSH Reduced Glutathione (GSH) GSSG->GSH Glutathione Reductase (GR) GSH->GSSG Glutathione Peroxidase ROS Reactive Oxygen Species (ROS) Detoxified Products Detoxified Products ROS->Detoxified Products via GSH NADPH NADPH NADP NADP NADP->NADPH Pentose Phosphate Pathway This compound This compound Mancozeb_effect Induces Oxidative Stress Glutathione Reductase (GR) Glutathione Reductase (GR) This compound->Glutathione Reductase (GR) Inhibits (-SH group) Mancozeb_effect->ROS Glutathione Reductase (GR)->NADPH Consumes

Figure 2: Disruption of the Glutathione Redox Cycle.

This compound exposure induces oxidative stress in fungal cells through the generation of reactive oxygen species (ROS).[12] The glutathione system is a primary defense against oxidative damage. Glutathione Reductase (GR), another sulfhydryl-containing enzyme, is responsible for regenerating the reduced form of glutathione (GSH), which is a potent antioxidant. By inhibiting GR, this compound compromises the fungal cell's ability to counteract oxidative stress, leading to an accumulation of ROS and subsequent damage to cellular components.[13]

Experimental Protocols

In Vitro Fungicide Efficacy Testing: Poisoned Food Technique

This method is widely used to assess the in vitro efficacy of fungicides against mycelial growth.

  • Preparation of Fungicide Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide) at a high concentration. Serial dilutions are then made to obtain the desired test concentrations.

  • Preparation of Poisoned Media: A sterile molten agar medium (e.g., Potato Dextrose Agar - PDA) is cooled to approximately 45-50°C. The appropriate volume of the fungicide stock solution is added to the molten agar to achieve the final test concentration.[1] The agar is then poured into sterile Petri dishes and allowed to solidify. Control plates are prepared with the solvent alone.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing margin of a young fungal culture and placed in the center of each poisoned and control agar plate.[14]

  • Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculation of Mycelial Growth Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the fungal colony in the control plate.

        • T = Average diameter of the fungal colony in the treatment plate.[14]

poisoned_food_technique cluster_workflow Poisoned Food Technique Workflow start Start prep_stock Prepare Fungicide Stock Solutions start->prep_stock prep_media Prepare Molten Agar Medium start->prep_media poison_media Add Fungicide to Cooled Molten Agar prep_stock->poison_media prep_media->poison_media pour_plates Pour Poisoned and Control Plates poison_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate end End calculate->end

Figure 3: Workflow for the Poisoned Food Technique.
Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This method determines the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.[15]

  • Preparation of Fungicide-Containing Agar Plates: A series of agar plates are prepared, each containing a different concentration of the fungicide. This is typically done by making two-fold serial dilutions of the fungicide stock solution and adding them to molten agar.[16] A control plate without any fungicide is also prepared.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium. The concentration of the inoculum is adjusted to a specific density (e.g., 10⁵ colony-forming units (CFU)/mL).

  • Inoculation: A small, standardized volume of the fungal inoculum is spotted onto the surface of each agar plate, including the control.[16]

  • Incubation: The plates are incubated under conditions optimal for fungal growth.

  • Determination of MIC: After the incubation period, the plates are examined for visible fungal growth. The MIC is the lowest concentration of the fungicide at which no visible growth is observed.[2]

Conclusion

The fungicidal activity of this compound is a complex interplay between its ethylene bis-dithiocarbamate backbone and the coordinated manganese and zinc ions. While the EBDC moiety is the primary reactive component that inactivates essential fungal enzymes through covalent modification of sulfhydryl groups, the metal ions are crucial for the overall potency and stability of the molecule. The multi-site nature of this compound's action, targeting fundamental pathways such as glycolysis and the glutathione redox system, underpins its broad-spectrum efficacy and low resistance risk. A thorough understanding of these molecular interactions and the distinct roles of each component is vital for the continued effective use of this important fungicide and for the rational design of new antifungal agents.

References

Mancozeb: A Technical Guide to its FRAC Classification and Multi-Site Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancozeb is a broad-spectrum, non-systemic, protectant fungicide widely used in agriculture for the control of a multitude of fungal diseases across a variety of crops.[1][2][3] It belongs to the ethylene bisdithiocarbamate (EBDC) group of fungicides.[4] This technical guide provides an in-depth overview of this compound's classification within the Fungicide Resistance Action Committee (FRAC) framework, its biochemical mode of action, quantitative efficacy data, and the experimental methodologies used in its classification and characterization.

FRAC Classification

The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to facilitate effective resistance management strategies.[5][6] this compound is classified as follows:

FRAC GroupCodeChemical GroupComments
Multi-site activityM03Dithiocarbamates and relativesLow risk of resistance development.[1][5][6][7]

The "M" designation signifies that this compound has a multi-site mode of action, meaning it interferes with multiple metabolic pathways in the target fungus.[2][5][8][9] This characteristic is crucial for its low risk of inducing resistance, as multiple simultaneous mutations in the pathogen would be required to overcome its fungicidal effects.[1][7]

Biochemical Mode of Action

This compound's fungicidal activity stems from its ability to inhibit numerous enzymes within the fungal cell by reacting with sulfhydryl (-SH) groups of amino acids, particularly cysteine.[1][2][10] This non-specific interaction disrupts a wide array of biochemical processes essential for fungal survival.

Upon contact with water, this compound degrades and releases reactive compounds, which are the primary toxicants.[4] The primary mechanism involves the inactivation of sulfhydryl-containing enzymes and proteins, leading to the disruption of:

  • Cellular Respiration: this compound inhibits enzymes in both the cytoplasm and mitochondria, interfering with energy production (ATP synthesis).[1][7] While specific enzyme targets are numerous and not always fully elucidated, the disruption of key respiratory enzymes is a primary mode of action.

  • Lipid Metabolism: The synthesis and function of lipids, crucial for membrane integrity and cellular signaling, are also impaired.[1][11]

  • General Enzyme Function: The non-specific binding to sulfhydryl groups affects a multitude of other enzymes involved in various metabolic pathways, leading to a general disruption of cellular function and ultimately, cell death.[1][7]

dot

Fungicide_Classification_Workflow start New Fungicide Candidate ec50 Determine EC50 (Mycelial Growth Inhibition Assay) start->ec50 cross_resistance Cross-Resistance Studies (with known resistant fungal strains) ec50->cross_resistance biochemical Biochemical Assays (e.g., enzyme inhibition, respiration studies) ec50->biochemical no_cross_resistance No Cross-Resistance to single-site inhibitors cross_resistance->no_cross_resistance broad_inhibition Broad, Non-specific Inhibition Observed biochemical->broad_inhibition genetic Genetic Studies (for single-site inhibitors) single_site Identify Specific Target Site and Classify Accordingly genetic->single_site no_cross_resistance->genetic No (Cross-resistance observed) no_cross_resistance->broad_inhibition Supports multi_site Classify as Multi-Site (e.g., FRAC Group M) broad_inhibition->multi_site Yes

References

The Molecular Basis of Mancozeb-Induced Immunotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mancozeb, a widely utilized manganese/zinc ethylene-bis-dithiocarbamate fungicide, plays a significant role in agriculture. However, growing evidence indicates its potential for immunotoxicity, posing a concern for occupational and environmental exposure. Understanding the molecular mechanisms underpinning these effects is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide provides an in-depth exploration of the core molecular pathways affected by this compound in immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

The primary mechanisms of this compound-induced immunotoxicity converge on the induction of oxidative stress, which subsequently triggers a cascade of events including the modulation of critical signaling pathways, the induction of apoptosis, and altered cytokine production. This document will dissect these processes to provide a comprehensive overview for the scientific community.

Core Mechanisms of this compound-Induced Immunotoxicity

This compound's interaction with immune cells initiates a multifactorial response, primarily driven by its pro-oxidant properties. The key molecular events are summarized below.

Oxidative Stress Generation

A primary and well-documented effect of this compound exposure on immune cells is the rapid generation of reactive oxygen species (ROS).[1][2] This oxidative burst disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA.[3] The increase in ROS is a critical initiating event that triggers downstream signaling pathways associated with apoptosis and inflammation.[1]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the immune response, regulating the transcription of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α). This compound has been demonstrated to inhibit the activation of the canonical NF-κB pathway.[4] This inhibition is achieved by preventing the degradation of the inhibitory protein IκBα.[4] Consequently, the NF-κB p50/p65 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.[4] This mechanism is a key contributor to the immunosuppressive effects of this compound, particularly the observed reduction in TNF-α production.[4]

Induction of Apoptosis in Immune Cells

This compound is a potent inducer of apoptosis, or programmed cell death, in immune cells, particularly lymphocytes.[1] This contributes to a reduction in immune cell populations and overall immunosuppression. This compound triggers apoptosis through two primary pathways:

  • Mitochondria-Mediated (Intrinsic) Pathway: this compound-induced oxidative stress leads to a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytoplasm.[1] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptosis.[1]

  • FasL-Dependent (Extrinsic) Pathway: The increase in ROS can also lead to the activation of NF-κB, which, in a different context from the inflammatory response, can promote the expression of the Fas ligand (FasL).[1] The binding of FasL to its receptor (Fas) on the surface of lymphocytes initiates another caspase cascade, involving caspase-8, which also culminates in apoptosis.[1]

Modulation of Cytokine Production

Reflecting its impact on the NF-κB pathway, this compound significantly alters the production of cytokines by immune cells. A consistent finding is the dose- and time-dependent inhibition of the pro-inflammatory cytokine TNF-α.[4] Studies in agricultural workers exposed to this compound have also shown a significant reduction in lipopolysaccharide (LPS)-induced TNF-α release.[5] This modulation of cytokine profiles can disrupt the delicate balance of the immune response, impairing the body's ability to effectively respond to pathogens.

Involvement of MAPK and NLRP3 Inflammasome Pathways

While the inhibition of NF-κB and induction of apoptosis are well-established, other signaling pathways are also implicated in this compound's immunotoxicity:

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 and c-Jun N-terminal kinases (JNK) pathways, are activated in response to cellular stress, including oxidative stress.[6][7] Evidence suggests that this compound exposure leads to the phosphorylation and activation of p38 and JNK, which can contribute to the induction of apoptosis.[8]

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex in macrophages that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9][10] While direct activation of the NLRP3 inflammasome by this compound in immune cells is an area of ongoing research, its known activation by ROS and its central role in inflammation suggest it as a plausible target in this compound-induced immunomodulation.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on immune cells.

Table 1: this compound-Induced Genotoxicity and Apoptosis in Cultured Human Lymphocytes

This compound Concentration (µg/mL)EndpointObservationReference
0.5Chromosomal Aberrations (CAs)Significant induction[1]
2Chromosomal Aberrations (CAs)Dose-dependent increase[1]
5Chromosomal Aberrations (CAs)Dose-dependent increase[1]
0.5Micronuclei (MN)Significant induction[1]
2Micronuclei (MN)Dose-dependent increase[1]
5Micronuclei (MN)Dose-dependent increase[1]
Not SpecifiedApoptosisInduction via intrinsic and extrinsic pathways[1]

Table 2: Effect of this compound on TNF-α Production in THP-1 Cells

This compound Concentration (µg/mL)Effect on LPS-induced TNF-α releaseReference
1-100Dose- and time-dependent inhibition[4]

Table 3: Immunological Parameters in Agricultural Workers Exposed to this compound

ParameterObservation in Exposed GroupReference
LPS-induced TNF-α releaseSignificant reduction[5]
CD19+ cellsSignificant increase in percentage and absolute number[5]
CD25+ cellsSignificant decrease in percentage[5]
Lymphocyte proliferation (PMA + ionomycin)Statistically significant increase[5]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound-induced immunotoxicity.

Mancozeb_ROS_Apoptosis cluster_cell Immune Cell cluster_mito Mitochondria cluster_caspase_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound ROS ROS Generation (Oxidative Stress) This compound->ROS Mito_MP ΔΨm Decrease ROS->Mito_MP NFkB_apoptosis NF-κB Activation ROS->NFkB_apoptosis Cyto_c Cytochrome c Release Mito_MP->Cyto_c Casp9 Caspase-9 Activation Cyto_c->Casp9 Casp3_i Caspase-3 Activation Casp9->Casp3_i Apoptosis Apoptosis Casp3_i->Apoptosis FasL FasL Expression NFkB_apoptosis->FasL Fas Fas Receptor FasL->Fas Binds Casp8 Caspase-8 Activation Fas->Casp8 Casp3_e Caspase-3 Activation Casp8->Casp3_e Casp3_e->Apoptosis

Caption: this compound-induced apoptosis via oxidative stress.

Mancozeb_NFkB_Inhibition cluster_cell Immune Cell (e.g., Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IkB IκBα This compound->IkB Prevents Degradation LPS LPS IKK IKK Complex LPS->IKK Activates IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degrades, Releasing NFkB_complex NF-κB (p50/p65) - IκBα Complex (Inactive) NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Transcription Inhibition Cytokine_Gene Pro-inflammatory Cytokine Genes (e.g., TNF-α)

Caption: Inhibition of the NF-κB pathway by this compound.

Mancozeb_MAPK_NLRP3 cluster_cell Immune Cell cluster_mapk MAPK Pathway cluster_nlrp3 NLRP3 Inflammasome (Hypothesized) This compound This compound ROS ROS Generation This compound->ROS p38_JNK p38/JNK Phosphorylation ROS->p38_JNK NLRP3 NLRP3 Activation ROS->NLRP3 Potential Activator Apoptosis_MAPK Apoptosis p38_JNK->Apoptosis_MAPK Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b Cleaves Pro_IL1b Pro-IL-1β

Caption: Potential involvement of MAPK and NLRP3 pathways.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound-induced immunotoxicity.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the intracellular generation of ROS in immune cells following exposure to this compound.

Method:

  • Cell Culture: Culture human lymphocytes or other immune cells (e.g., THP-1) in appropriate media.

  • This compound Exposure: Treat cells with varying concentrations of this compound (e.g., 0.5, 2, 5 µg/mL) for a specified duration. Include a vehicle control.

  • Staining: Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's protocol. DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS levels.

Assessment of Apoptosis by Annexin V-FITC Staining

Objective: To detect and quantify apoptosis in immune cells exposed to this compound.

Method:

  • Cell Culture and Exposure: Culture and treat lymphocytes with this compound as described for the ROS assay.

  • Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Analysis of NF-κB Nuclear Translocation

Objective: To determine the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Method:

  • Cell Culture and Treatment: Culture immune cells (e.g., THP-1) and pre-treat with this compound for a specified time before stimulating with an NF-κB activator like LPS.

  • Nuclear and Cytoplasmic Fractionation: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit or a standard protocol involving differential centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Use antibodies against marker proteins for the cytoplasm (e.g., GAPDH) and nucleus (e.g., Lamin B1) to ensure the purity of the fractions.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using a chemiluminescence substrate.

    • A decrease in the p65 band intensity in the nuclear fraction of this compound-treated cells compared to the LPS-stimulated control indicates inhibition of nuclear translocation.

Measurement of Cytokine Production

Objective: To quantify the levels of cytokines, such as TNF-α, released by immune cells.

Method:

  • Cell Culture and Stimulation: Culture immune cells (e.g., peripheral blood mononuclear cells or THP-1 cells) and treat with this compound with or without a stimulant like LPS.

  • Supernatant Collection: After the incubation period, centrifuge the cell cultures and collect the supernatants.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α).

    • Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the cell supernatants and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The immunotoxicity of this compound is a complex process initiated by oxidative stress and propagated through the modulation of key signaling pathways. The inhibition of the NF-κB pathway leads to a suppression of pro-inflammatory cytokine production, while the activation of apoptotic pathways results in the depletion of immune cells. The involvement of the MAPK pathway further contributes to the apoptotic response. While the direct role of the NLRP3 inflammasome in this compound's effects on immune cells requires further investigation, its sensitivity to ROS suggests it as a potential player. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals working to further elucidate the molecular basis of this compound-induced immunotoxicity and to develop strategies to mitigate its adverse effects.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ethylenethiourea (ETU) by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenethiourea (ETU) is a primary degradation product and metabolite of ethylenebisdithiocarbamate (EBDC) fungicides. Due to its potential goitrogenic and carcinogenic properties, regulatory bodies worldwide have established maximum residue limits (MRLs) for ETU in various commodities. Consequently, sensitive and reliable analytical methods for the quantification of ETU are crucial for food safety, environmental monitoring, and toxicological studies. Gas chromatography (GC) offers a robust and sensitive platform for ETU analysis. However, due to ETU's polarity and low volatility, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis.

This document provides detailed application notes and protocols for the quantification of ETU using gas chromatography coupled with various detectors. The methodologies described are based on established scientific literature and regulatory methods, offering guidance on sample preparation, derivatization, and chromatographic analysis.

I. Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated gas chromatography methods for ETU quantification.

Table 1: Performance Characteristics of GC-MS Method for ETU in Urine

ParameterValueReference
Linearity Range0 - 200 µg/L[1][2]
Recovery>90%[1][2]
Limit of Quantification (LOQ)2 µg/L[1][2]
Within-run Precision (CV)<17%[1][2]
Between-run Precision (CV)<20%[1][2]
Internal StandardEthylenethiourea-d4[1][2]

Table 2: Performance Characteristics of GC-NPD Method for ETU in Water

ParameterReagent WaterFinished Drinking WaterReference
Mean Recovery82 - 92%85 - 98%[3]
Between-laboratory RSD5 - 24%4 - 9%[3]
Within-laboratory RSD6 - 14%6 - 10%[3]
Method Detection Limit (MDL)Varies by labVaries by lab[4]

Table 3: Performance Characteristics of GC-ECD Method for ETU in Various Foods

ParameterValueReference
Fortification Levels0.01 - 1.0 ppm[5]
Average Recovery92.5 ± 4.6%[5]
Limit of Detection (LOD)0.01 ppm[5]
Derivatizing Agentm-Trifluoromethylbenzyl chloride[5]

II. Experimental Protocols

Protocol 1: GC-MS Quantification of ETU in Urine

This protocol details the analysis of ETU in urine using extraction on a diatomaceous earth column followed by derivatization and GC-MS analysis.[1][2]

1. Materials and Reagents

  • Ethylenethiourea (ETU) standard

  • Ethylenethiourea-d4 (ETU-d4) internal standard

  • Dichloromethane (DCM), HPLC grade

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)

  • tert-butyldimethylsilyl chloride (TBDMSCl)

  • Diatomaceous earth extraction columns

  • Nitrogen gas, high purity

  • Glass centrifuge tubes

  • GC vials with inserts

2. Sample Preparation and Extraction

  • Spike a known volume of urine sample with ETU-d4 internal standard.

  • Load the sample onto a diatomaceous earth extraction column.

  • Elute the ETU from the column with dichloromethane.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried residue, add the derivatizing reagent mixture of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethyilsilyl chloride.

  • Seal the vial and heat at an appropriate temperature (e.g., 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature.

4. GC-MS Analysis

  • GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Operate in splitless mode. Injector temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Operate in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the derivatized ETU and ETU-d4.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the derivatized ETU to the peak area of the derivatized ETU-d4 against the concentration of ETU standards.

Protocol 2: GC-NPD Quantification of ETU in Water

This protocol is based on the U.S. EPA Method 509 for the determination of ETU in drinking water.[3][4]

1. Materials and Reagents

  • ETU standard

  • Propylenethiourea (PTU) as a surrogate standard

  • Tetrahydrophthalimide (THP) as an internal standard

  • Methylene chloride (DCM), HPLC grade

  • Ethyl acetate, HPLC grade

  • Ammonium chloride

  • Potassium fluoride

  • Dithiothreitol (DTT) as a free radical scavenger

  • Kieselguhr diatomaceous earth

  • Nitrogen gas, high purity

2. Sample Preparation and Extraction

  • Adjust the pH and ionic strength of a 50 mL water sample by adding ammonium chloride and potassium fluoride.

  • Pour the sample onto a column packed with kieselguhr.

  • Elute the ETU from the column with 400 mL of methylene chloride.

  • Add DTT to the eluate.

  • Concentrate the eluate to 5 mL after a solvent exchange with ethyl acetate.

3. GC-NPD Analysis

  • Primary GC Column: Use a suitable capillary column for nitrogen-containing compounds (e.g., DB-5).

  • Confirmation Column: Use a column with a different polarity for confirmation (e.g., DB-17).

  • Injector: Operate in splitless mode.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Quantification: Calibrate the system using an internal standard technique with THP.

III. Visualizations

ETU_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample Collection (Urine, Water, Food) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Derivatization Derivatization Concentration->Derivatization GC_Analysis GC Separation Derivatization->GC_Analysis Detection Detection (MS, NPD, ECD) GC_Analysis->Detection Data_Quant Data Quantification Detection->Data_Quant Result Final ETU Concentration Data_Quant->Result

Caption: Overall workflow for the quantification of ethylenethiourea (ETU) by gas chromatography.

Derivatization_Schemes cluster_silylation Silylation for GC-MS cluster_benzylation Benzylation for GC-ECD ETU1 ETU Reagent1 MTBSTFA / TBDMSCl ETU1->Reagent1 Product1 bis(tert-butyldimethylsilyl) ETU (Volatile & Thermally Stable) Reagent1->Product1 Heat ETU2 ETU Reagent2 m-Trifluoromethylbenzyl chloride ETU2->Reagent2 Product2 S-(m-trifluoromethylbenzyl) ETU (Electron Capturing) Reagent2->Product2

Caption: Common derivatization reactions for the GC analysis of ethylenethiourea (ETU).

References

Application Notes and Protocols: Preparation of Mancozeb Water-Dispersible Granule (WG) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Mancozeb is a broad-spectrum, non-systemic, contact fungicide from the dithiocarbamate chemical family, widely used to control a variety of fungal diseases on fruits, vegetables, and field crops.[1][2] Water-Dispersible Granule (WG) formulations represent an advanced delivery system for active ingredients like this compound. A WG is a solid, non-dusty granular formulation that disperses or dissolves quickly when added to water in a spray tank, forming a fine particle suspension.[3] This formulation offers significant advantages over traditional wettable powders (WP), including improved operator safety due to minimal dust, ease of handling and measurement, and better storage stability.[3][4] WG formulations are designed to deliver a high load of the active ingredient, typically ranging from 75% to 80% for this compound.[1][3]

2.0 Formulation Components

A stable and effective this compound WG formulation is a multi-component system. Each ingredient serves a specific function to ensure the final product is physically and chemically stable, disperses readily in water, and provides optimal biological efficacy. The key components and their functions are summarized in Table 1.

Table 1: Typical Formulation Components for this compound 75-80% WG

Component CategoryFunctionExamplesTypical Range (% w/w)
Active Ingredient Provides fungicidal activity.This compound Technical (≥90% purity)80.0 - 90.0
Dispersing Agent Facilitates the separation of particles and ensures they remain suspended in water.Lignosulfonates (Calcium or Sodium), Naphthalene sulfonates5.0 - 10.0
Wetting Agent Reduces the surface tension between the granule and water, promoting rapid wetting and disintegration.Sodium alkyl sulfonates, Lauryl sodium sulfate1.0 - 3.0
Binder Ensures the integrity and hardness of the granule during production and transport.Polyvinylpyrrolidone (PVP), Lignosulfonates1.0 - 5.0
Disintegrant Helps the granule to rapidly break apart into primary particles upon contact with water.Bentonite, Ammonium sulfate, Sodium alginate[5]2.0 - 7.0
Filler / Carrier An inert material used to adjust the final concentration of the active ingredient to 100%.Kaolin clay, Attapulgite, Talcum powder[5]Balance to 100
Ancillary Agents Modifies specific properties.Antifoaming agents (e.g., Silicone oil), pH modifiers, Suspension aids (e.g., Xanthan gum)[5]< 1.0

3.0 Experimental Workflow for this compound WG Preparation

The manufacturing process for this compound WG formulations is critical to achieving the desired physical properties. The wet granulation method, followed by either extrusion or spray drying, is a common approach.

WG_Preparation_Workflow cluster_prep Phase 1: Preparation cluster_granulation Phase 2: Granulation (Choose One Path) cluster_finish Phase 3: Finishing & QC weigh 1. Raw Material Weighing (this compound, Surfactants, Filler) blend 2. Dry Blending weigh->blend slurry 3. Slurry Formation (Add water to form 40-56% solids) blend->slurry mill 4. Wet Milling (Target Particle Size: 2-4 µm) slurry->mill extrusion 5a. Extrusion mill->extrusion For Extrusion Method spray_drying 5b. Spray Drying Granulation (Inlet Temp: 50-90°C) mill->spray_drying For Spray Drying Method spheronization 6a. Spheronization extrusion->spheronization drying 7. Fluid Bed Drying (Temp: 60-80°C, Moisture <1.0%) spheronization->drying sieving 8. Sieving (Target Granule Size: 150-850 µm) spray_drying->sieving drying->sieving qc 9. Quality Control Testing sieving->qc packaging 10. Packaging qc->packaging

Caption: Workflow for the preparation of this compound WG.

4.0 Detailed Experimental Protocols

4.1 Protocol for Preparation via Wet Granulation-Extrusion

This protocol outlines the steps for producing this compound WG using the extrusion method.

  • Raw Material Preparation:

    • Accurately weigh all components (this compound technical, dispersants, wetting agents, binders, disintegrants, fillers) according to the formulation recipe.

    • Transfer the weighed powders into a suitable blender (e.g., a ribbon blender or V-blender).

  • Dry Blending:

    • Mix the powders for 15-20 minutes or until a homogenous blend is achieved.

  • Wet Massing (Granulation):

    • Transfer the dry blend to a high-shear mixer/granulator.

    • Slowly add a predefined amount of purified water while mixing at a moderate speed.

    • Continue mixing until a wet mass with a dough-like, extrudable consistency is formed. The total solid content should be in the range of 48-56%.[6]

  • Extrusion:

    • Feed the wet mass into a low-pressure extruder fitted with a screen (e.g., 0.8-1.2 mm diameter).

    • Collect the resulting noodle-like extrudates.

  • Spheronization (Optional but Recommended):

    • Immediately transfer the extrudates to a spheronizer.

    • Process for a short period (e.g., 1-3 minutes) to break down the noodles and round them into more spherical granules. This reduces attrition and dust in the final product.

  • Drying:

    • Spread the wet granules evenly on trays and dry in a fluid bed dryer.[6]

    • Set the inlet air temperature to 60-80°C.[6]

    • Dry until the moisture content is below 1.0%, as determined by a moisture analyzer.[7]

  • Sieving (Classification):

    • Pass the dried granules through a series of sieves to collect the desired fraction, typically between 150 and 850 microns.[6]

    • Oversized granules can be milled and reprocessed, while undersized fines can be reintroduced into the wet massing step in a subsequent batch.

4.2 Protocol for Quality Control Testing

To ensure the formulation meets required standards, the following quality control tests, often based on CIPAC (Collaborative International Pesticides Analytical Council) or WHO (World Health Organization) methods, should be performed.[1]

Table 2: Key Quality Control Parameters for this compound WG

ParameterMethod SummaryAcceptance Criteria
Appearance Visual inspection of the granules.Greyish-yellow, homogenous, free-flowing granules.[8]
Active Ingredient Content Quantification of this compound using a suitable analytical method such as HPLC or the carbon disulfide evolution method.[9][10]98% - 102% of the label claim (e.g., 750 ± 15 g/kg).
Wetting Time Add a known weight of granules (e.g., 1 g) to a beaker containing 100 mL of standard hard water without stirring. Record the time taken for the granules to become completely wet.Typically < 60 seconds.[1]
Suspensibility A known amount of the formulation is dispersed in standard hard water, allowed to stand for 30 minutes, and the top 90% of the suspension is removed. The amount of active ingredient remaining in the bottom 10% is measured to calculate the percentage that remained in suspension.[1]Minimum 80% suspensibility.
Persistent Foaming A specified concentration of the formulation is dispersed in a graduated cylinder, inverted 30 times, and the volume of foam remaining after 1 minute is recorded.Typically ≤ 25 mL after 1 minute.
Granule Size Distribution Mechanical sieving of a sample of granules using a stack of sieves of defined mesh sizes.>98% of granules should be within the specified range (e.g., 150-850 µm).[6]
Moisture Content Determined by Karl Fischer titration or a halogen moisture analyzer.Typically ≤ 1.0%.[7]
pH (1% dispersion) The pH of a 1% w/v dispersion of the granules in deionized water is measured using a calibrated pH meter.Typically between 6.0 and 9.0.

References

Application Notes and Protocols for Mancozeb Use on Vegetable Crops

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mancozeb is a broad-spectrum, non-systemic, contact fungicide widely utilized in agriculture to manage a range of fungal diseases affecting fruits, vegetables, and field crops.[1][2][3] It belongs to the dithiocarbamate class of fungicides and is classified by the Fungicide Resistance Action Committee (FRAC) in Group M3, indicating a multi-site mode of action.[1] This characteristic provides protective action against fungal spore germination on the plant surface and carries a low risk of developing pathogen resistance.[1][3][4] These notes provide detailed application rates for various vegetable crops, protocols for experimental determination of efficacy and residues, and visual diagrams of its mode of action and experimental workflows.

Data Presentation: this compound Application Rates for Vegetable Crops

The following table summarizes recommended application rates for this compound on various vegetable crops. Rates can vary based on the specific product formulation (e.g., 80% Wettable Powder [WP], 750g/kg Water Dispersible Granules [WG]), disease pressure, and local environmental conditions. Users must always consult the product label for specific instructions.[5]

CropTarget Disease(s)Application Rate per Hectare (ha)Rate per 100L WaterPre-Harvest Interval (PHI)Application Frequency & Critical Comments
Tomatoes Early Blight, Late Blight, Anthracnose, Leaf Mold, Septoria Leaf Spot[2][6][7]1.7 - 3.5 kg[7]150 - 200 g[7]5 - 14 days[6][7]Apply at 7-10 day intervals. Start when seedlings emerge or transplants are set.[6][7] Use higher rates and shorter intervals in conditions favorable for disease.[8]
Potatoes Early Blight, Late Blight[2]1.7 - 2.2 kg[8]150 - 200 g[8]14 days[8]Begin when plants are 10-15 cm high. Repeat at 5-10 day intervals.[6] Vine-kill should occur 14 days before harvest.[6]
Cucurbits (Cucumber, Melon, Squash, Pumpkin)Anthracnose, Downy Mildew, Gummy Stem Blight, Septoria Spot[6][8]1.7 - 2.2 kg[8]150 - 200 g[8]5 - 7 days[6][8]Start applications at the two-leaf stage and repeat at 7-10 day intervals.[6] Thorough coverage of upper and lower leaf surfaces is crucial.[6]
Onions Downy Mildew, Purple Blotch[6]1.7 - 2.2 kg200 g7 days[6]Apply when disease first appears and repeat at 7-10 day intervals. Do not apply to exposed bulbs.[6]
Green Beans Angular Leaf Spot, Anthracnose, Rust[8]1.7 - 2.2 kg[8]N/A7 daysApply when disease symptoms first appear and repeat at 7-10 day intervals.[8]
Asparagus Cercospora Leaf Spot, Rust[9]1.6 - 1.8 kg (approx.)[9]N/A120-180 days[9]Apply only to asparagus ferns after spears have been harvested.[9]
Cole Crops (Broccoli, Cabbage, Cauliflower)Downy Mildew, Anthracnose, Alternaria Spot[7][10]1.7 - 2.0 kg[7]150 - 200 g[10]7 days[7]Spray at the first sign of disease and repeat at 7-10 day intervals.[7]
Lettuce Downy Mildew[7]1.7 - 2.0 kg[7]150 - 200 g[10]14 days[7]Apply when disease threatens and repeat at 7-10 day intervals.[10]

Signaling Pathways and Mode of Action

This compound's efficacy stems from its multi-site inhibitory action within fungal cells. The active ingredients, manganese and zinc ions complexed with dithiocarbamate, interfere with numerous biochemical processes.[1][4] The primary mechanism involves the inactivation of enzymes containing sulfhydryl (-SH) groups, which are critical for cellular respiration (Krebs cycle) and ATP synthesis.[3] This disruption of multiple metabolic pathways leads to a widespread metabolic collapse, preventing spore germination and inhibiting fungal growth on the plant surface.[3][4][11]

Mancozeb_Mode_of_Action cluster_fungus Fungal Cell Enzymes Multiple Enzymes (with Sulfhydryl -SH groups) Resp Cellular Respiration (ATP Synthesis) Enzymes->Resp Meta Other Metabolic Pathways Enzymes->Meta Germ Spore Germination & Mycelial Growth Resp->Germ Meta->Germ Death Metabolic Collapse & Cell Death Germ->Death This compound This compound (Mn/Zn Dithiocarbamate) This compound->Enzymes Inactivates -SH Groups Plant Plant Surface Plant->this compound Applied as protective layer

Caption: this compound's multi-site mode of action in a fungal cell.

Experimental Protocols

For researchers, establishing effective and safe application rates requires rigorous experimentation. Below are generalized protocols for field efficacy trials and residue analysis.

Protocol 1: Field Trial for Efficacy and Rate Determination

This protocol outlines a method to evaluate the efficacy of different this compound application rates against a target fungal disease on a vegetable crop.

1. Objective: To determine the optimal application rate and timing of this compound for controlling a specific fungal disease (e.g., Late Blight on tomatoes) and to assess any potential phytotoxicity.

2. Experimental Design:

  • Layout: Use a Randomized Complete Block Design (RCBD) with at least four replicates.[12]

  • Plots: Each plot should be of a size suitable for commercial application equipment and to minimize spray drift between plots (e.g., 5m x 6m).[12] Ensure a buffer zone between plots.

  • Treatments:

    • T1: Untreated Control (no fungicide application).[13]

    • T2: this compound Rate 1 (e.g., 1.5 kg/ha )

    • T3: this compound Rate 2 (e.g., 2.0 kg/ha )

    • T4: this compound Rate 3 (e.g., 2.5 kg/ha )

    • T5: Positive Control (a standard registered fungicide for the target disease).

3. Methodology:

  • Site Selection: Choose a uniform field with a history of the target disease.[13]

  • Crop Husbandry: Follow standard commercial practices for the crop regarding planting, fertilization, irrigation, and pest control.[14]

  • Application:

    • Calibrate spray equipment accurately before each application to ensure uniform coverage.[13][14]

    • Begin applications preventively before disease onset or at the very first sign of symptoms.[2][8]

    • Apply treatments at specified intervals (e.g., every 7-10 days), depending on disease pressure and weather conditions.[7]

    • Use sufficient water volume to ensure thorough coverage of all plant surfaces.[15]

  • Data Collection:

    • Disease Assessment: Rate disease severity and incidence weekly using a standardized rating scale (e.g., 0-100% leaf area affected).

    • Phytotoxicity: Visually assess plants for any signs of injury (e.g., leaf burn, stunting) after each application.

    • Yield: At crop maturity, harvest a predetermined area from the center of each plot and measure the total and marketable yield.

  • Statistical Analysis: Analyze data for disease severity and yield using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: this compound Residue Analysis in Vegetable Samples

This protocol describes a common method for determining this compound residues, which is essential for establishing the Pre-Harvest Interval (PHI). The method relies on the acid hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.[16][17]

1. Objective: To quantify the concentration of this compound residues on a vegetable crop over time after the final application.

2. Sample Collection:

  • Apply this compound at the desired rate to a designated field plot.

  • Collect representative samples of the harvestable portion of the crop (e.g., tomato fruits, cucumber fruits) at specific time intervals after the final application (e.g., 0, 1, 3, 5, 7, and 14 days).

  • Collect an untreated control sample.

  • Place samples in labeled bags and immediately freeze at -18°C or lower until analysis.[18]

3. Methodology: Carbon Disulfide (CS₂) Evolution Method

  • Sample Preparation: Homogenize a representative subsample (e.g., 25-50 g) of the vegetable matrix.[17][18]

  • Hydrolysis/Digestion:

    • Place the homogenized sample into a reaction flask.

    • Add a hydrolysis reagent, typically a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl), to the flask.[16][19] The SnCl₂ acts as a reducing agent to prevent oxidation.

    • Heat the mixture under reflux (e.g., 80°C for 1 hour) to facilitate the decomposition of this compound into CS₂.[19]

  • CS₂ Trapping & Quantification:

    • During heating, pass a stream of inert gas (e.g., nitrogen) through the reaction flask to carry the evolved CS₂ gas.

    • Trap the CS₂ in a solvent (e.g., isooctane) or a reagent solution.[16]

    • Quantify the amount of CS₂ using Gas Chromatography (GC) with a suitable detector, such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[16][19]

  • Calculation:

    • Create a calibration curve using CS₂ standards of known concentrations.[19]

    • Calculate the concentration of CS₂ in the sample extract from the calibration curve.

    • Convert the amount of CS₂ detected back to the parent this compound concentration using a stoichiometric conversion factor. The result is typically expressed in mg/kg (ppm).[18]

Logical Relationships and Workflows

The determination of a fungicide application rate is a systematic process that integrates laboratory, greenhouse, and field studies to ensure both efficacy and safety.

Experimental_Workflow cluster_research Phase 1: Preliminary Research cluster_field Phase 2: Field Trials cluster_analysis Phase 3: Analysis & Registration start Identify Target Disease & Crop lit_review Literature Review & Formulation Selection start->lit_review lab_assay In Vitro Bioassays (Fungal Inhibition) lit_review->lab_assay greenhouse Greenhouse Trials (Efficacy & Phytotoxicity) lab_assay->greenhouse field_design Field Trial Design (Protocols 1 & 2) greenhouse->field_design efficacy Efficacy & Crop Yield Trials (Multiple Rates & Timings) field_design->efficacy residue Residue Decline Trials (Determine Dissipation Rate) field_design->residue data_analysis Statistical Analysis of Efficacy & Yield Data efficacy->data_analysis residue_analysis Residue Quantification (Protocol 2) residue->residue_analysis rate_phi Determine Optimal Rate & Pre-Harvest Interval (PHI) data_analysis->rate_phi residue_analysis->rate_phi reg_sub Regulatory Submission (Data Package) rate_phi->reg_sub end Final Product Label Recommendations reg_sub->end

Caption: Workflow for determining fungicide application rates.

References

Application Notes and Protocols for Optimal Mancozeb Foliar Spray Coverage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to optimizing the foliar application of mancozeb, a broad-spectrum contact fungicide. Achieving uniform and adequate coverage is paramount for its efficacy in preventing fungal diseases. This document outlines key spray parameters, experimental protocols for evaluating spray deposition, and analytical methods for quantifying this compound residues.

Principles of this compound Foliar Application

This compound is a non-systemic, protective fungicide, meaning it forms a protective barrier on the plant surface to prevent fungal spore germination and penetration.[1] Its efficacy is therefore critically dependent on the thoroughness of the spray coverage on all susceptible plant tissues, including both the upper (adaxial) and lower (abaxial) leaf surfaces.[1][2] Factors such as spray volume, droplet size, nozzle selection, travel speed, and the use of adjuvants significantly influence the deposition and retention of this compound on the target surfaces.[2][3][4][5]

Quantitative Data on this compound Application Parameters

The following tables summarize quantitative data from various studies on the impact of different spray parameters on this compound deposition and efficacy.

Table 1: Effect of Adjuvants and Spray Volume on this compound Residue on Potato Leaves

TreatmentSpray Volume (L/ha)Rain SimulationThis compound Residue (µg/cm²)
This compound only250No1.5
This compound only750No1.2
This compound + Bond®250No1.6
This compound + Bond®750No1.3
This compound only250Yes (3h after)0.4
This compound + Bond®250Yes (3h after)0.7

Data adapted from a study on the effect of adjuvants and spray volume on this compound residue. The use of the adjuvant Bond® resulted in higher this compound retention, especially under rainy conditions. Lower spray volumes also led to higher initial deposits in the absence of rain.[2][6]

Table 2: Influence of Droplet Size (VMD) on Spray Deposition in a Rice Canopy

Nozzle TypeVolume Median Diameter (VMD) (µm)Deposition Rate - Upper Canopy (%)Deposition Rate - Lower Canopy (%)Penetration (%)
T195.215.192.4832.01
T2121.438.894.4333.48
T3147.2813.488.0937.82
T4185.0917.8110.8938.13

Data from a study on the effect of droplet size on deposition in a rice canopy. Increasing the droplet size resulted in a higher deposition rate in both the upper and lower canopy and improved penetration.[7]

Table 3: Comparison of Spray Coverage for Different Nozzle Types

Nozzle TypeDroplet ClassificationMean Coverage Rate (%)
Standard Flat Fan (ST)Medium18.5
Multirange (LU)Medium22.1
Air Induction (IDK)Coarse12.3
Twinjet Air Induction (IDKT)Coarse9.8
Hollow Cone (DC)Fine17.9
Antidrift (AD)Medium14.7

Adapted from a study comparing various hydraulic nozzles at an application volume of 80 L/ha. Multirange and standard flat fan nozzles provided the highest coverage rates.[4][5]

Experimental Protocols

Protocol for Evaluating Spray Coverage using Water-Sensitive Paper

This protocol describes a common method for visually assessing spray distribution and coverage.

Materials:

  • Water-sensitive paper (WSP) cards

  • Stakes or clips for positioning cards within the plant canopy

  • Digital scanner or a high-resolution camera

  • Image analysis software (e.g., ImageJ, DepositScan)[8]

Procedure:

  • Placement of WSPs: Securely place WSP cards at various locations and orientations within the plant canopy before spraying. Key locations include the top, middle, and bottom of the canopy, as well as on the upper and lower surfaces of leaves.[8]

  • Spray Application: Perform the spray application using the desired equipment and settings.

  • Collection: Carefully collect the WSP cards after the spray has dried, avoiding contact with the sensitive surface.

  • Image Acquisition: Digitize the collected WSP cards using a scanner or a camera with consistent lighting.

  • Image Analysis: Use image analysis software to quantify the percentage of the card area covered by spray droplets and the droplet density (droplets/cm²).[8][9][10] It is important to note that the color of unstained areas on WSP can change as the distance between stains decreases, which can be a limitation of this method.[8][9]

Protocol for Quantitative Analysis of Foliar Deposition using a Fluorescent Tracer

This method provides a more quantitative assessment of spray deposition.

Materials:

  • Fluorescent tracer dye (e.g., Tinopal®, Rhodamine)[1][11]

  • Sprayer calibrated for the desired application volume

  • Leaf sample collection bags

  • Solvent for tracer extraction (e.g., purified water, ethanol)[1][11]

  • Fluorometer

  • Standard solutions of the fluorescent tracer

Procedure:

  • Preparation of Spray Solution: Prepare the spray solution by mixing the fluorescent tracer with water at a known concentration. The tracer should have minimal impact on the physical properties of the spray solution.[1][11]

  • Spray Application: Apply the tracer solution to the target plants.

  • Sample Collection: After the spray has dried, collect leaf samples from different parts of the plant canopy.

  • Tracer Extraction: Wash the collected leaf samples with a known volume of the appropriate solvent to extract the fluorescent tracer.[1][12]

  • Fluorometric Analysis: Measure the fluorescence of the wash solution using a fluorometer.

  • Quantification: Compare the fluorescence of the samples to a standard curve prepared from solutions of known tracer concentrations to determine the amount of tracer deposited per unit of leaf area.[1][11]

Protocol for this compound Residue Analysis on Leaf Surfaces by HPLC

This protocol details the quantification of this compound on leaf surfaces.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[13][14][15]

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)[15]

  • Extraction solution: 0.03 M EDTA disodium salt aqueous solution, pH adjusted to 9.5-10.5[13]

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Mechanical shaker

  • Filtration apparatus (e.g., GF/C filter paper, 0.45 µm syringe filters)[16]

Procedure:

  • Sample Collection: Collect leaf samples after this compound application.

  • Extraction:

    • To a known weight of leaf sample (e.g., 50 g), add a specific volume of the EDTA extraction solution (e.g., 100 ml).[13]

    • Shake mechanically for a set period (e.g., 5 minutes) to extract the this compound.[13] this compound is converted to a water-soluble EBDC-Na salt in the EDTA solution.[13]

    • Filter the extract through GF/C filter paper.[13]

  • Sample Preparation for HPLC:

    • The filtered extract may require further cleanup or derivatization depending on the specific HPLC method. A common method involves derivatization to a more stable compound for analysis.[13][14][17]

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[16]

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase is a mixture of methanol and water.[15]

    • Flow Rate: A common flow rate is 1.0 ml/min.[15]

    • Detection: Monitor the eluent at a wavelength of 282 nm.[15]

    • Quantification: Compare the peak area of the this compound-derived compound in the sample to a calibration curve generated from injections of known concentrations of the this compound standard.

Visualizations

Foliar_Spray_Optimization_Workflow cluster_0 1. Define Objectives cluster_1 2. Select Application Parameters cluster_2 3. Conduct Spray Application & Evaluation cluster_3 4. Analyze & Optimize A Target Crop & Growth Stage D Choose Nozzle Type (e.g., Flat Fan, Cone) A->D B Target Disease E Set Spray Volume (L/ha) B->E C Desired Level of Coverage F Determine Droplet Size (VMD, µm) C->F I Perform Spraying D->I E->I F->I G Select Adjuvant (Spreader, Sticker) G->I H Set Sprayer Pressure & Speed H->I J Evaluate Coverage (Water-Sensitive Paper) I->J K Quantify Deposition (Fluorescent Tracer) I->K L Analyze this compound Residue (HPLC) I->L M Analyze Data J->M K->M L->M N Optimal Coverage Achieved? M->N O Adjust Parameters N->O No P Final Protocol Established N->P Yes O->D O->E O->F O->G O->H

Caption: Workflow for optimizing this compound foliar spray application.

Factors_Influencing_Deposition cluster_equipment Equipment Parameters cluster_liquid Liquid Properties cluster_environment Environmental Factors cluster_target Target Characteristics center This compound Deposition & Coverage nozzle Nozzle Type & Size nozzle->center pressure Spray Pressure pressure->center speed Travel Speed speed->center boom_height Boom Height boom_height->center volume Spray Volume volume->center adjuvant Adjuvant Use adjuvant->center formulation This compound Formulation formulation->center wind Wind Speed & Direction wind->center temp_humidity Temperature & Humidity temp_humidity->center canopy Canopy Density canopy->center leaf_morphology Leaf Orientation & Surface leaf_morphology->center

Caption: Key factors influencing this compound spray deposition and coverage.

Experimental_Workflow_Coverage_Analysis cluster_prep Preparation cluster_app Application cluster_analysis Analysis cluster_results Results A Prepare this compound Spray Solution B Calibrate Sprayer A->B C Place Samplers (WSP / Leaf Collectors) B->C D Conduct Spraying C->D E Collect Samplers D->E F Image Analysis of WSP (% Coverage, Droplets/cm²) E->F G Solvent Extraction from Leaves E->G I Quantitative Deposition Data F->I H HPLC Analysis (µg this compound/cm²) G->H H->I

Caption: Experimental workflow for analyzing manco-zeb spray coverage.

References

Application Note: High-Throughput Analysis of Mancozeb Residues in Fruit Juice Using a Derivatization-Based LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and specific determination of mancozeb residues in processed fruit juices. This compound, a polymeric complex of manganese and zinc with the ethylene bis-dithiocarbamate (EBDC) ligand, is a widely used fungicide. Due to its polymeric nature and instability, direct analysis of this compound is challenging. The described method circumvents these difficulties by employing an extraction with a chelating agent to break down the polymer, followed by a derivatization step to form a stable methyl derivative of the EBDC backbone. The derivatized analyte is then quantified using a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This approach, incorporating a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation, is suitable for high-throughput screening of various fruit juice matrices.

Introduction

This compound is a broad-spectrum fungicide extensively used in agriculture to protect a wide variety of crops from fungal diseases.[1] Its widespread application raises concerns about potential dietary exposure through the consumption of processed foods, including fruit juices. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for dithiocarbamates in food products to safeguard consumer health.[2]

The analysis of this compound presents significant analytical challenges due to its low solubility in water and organic solvents and its thermal instability.[2] Traditional analytical methods for dithiocarbamates are often non-specific, relying on the acid hydrolysis of the molecule to carbon disulfide (CS2), which is then measured.[3] This indirect approach cannot distinguish between different dithiocarbamate fungicides and can be prone to interferences from naturally occurring sulfur compounds.[4]

To overcome these limitations, modern analytical techniques have shifted towards liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods offer superior specificity and sensitivity. A key strategy in the LC-MS/MS analysis of this compound is the derivatization of the EBDC moiety to a stable, monomeric compound that is amenable to chromatographic separation and mass spectrometric detection.[4][5]

This application note provides a comprehensive protocol for the analysis of this compound in fruit juice, detailing a sample preparation procedure involving extraction with EDTA, derivatization with methyl iodide, and a modified QuEChERS cleanup. The subsequent LC-MS/MS analysis provides accurate and reliable quantification of this compound residues.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Methyl iodide (CH3I)

  • Ethylenediaminetetraacetic acid disodium salt (EDTA-Na2)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO4)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Ultrapure water

  • Fruit juice samples (e.g., apple, orange, grape)

Equipment
  • High-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

  • Homogenizer/blender

  • Centrifuge capable of 5000 x g

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Syringe filters (0.22 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Standard Solution Preparation

This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve in a solution of 0.25 M EDTA-Na2, ensuring the pH is adjusted to the alkaline range (pH 9-10) with a dilute sodium hydroxide solution to facilitate dissolution.[6] Make up to the mark with the EDTA solution. This stock solution should be stored at 4°C in the dark.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v). These solutions will be used for spiking and for creating the calibration curve.

Sample Preparation Protocol (Modified QuEChERS)
  • Sample Homogenization: For juices with pulp, homogenize the sample to ensure uniformity. For clear juices, this step may not be necessary.

  • Extraction:

    • Transfer a 10 mL aliquot of the juice sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 0.03 M EDTA-Na2 solution in water, with the pH adjusted to between 9.5 and 10.5.[5]

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

  • Salting-Out Partitioning:

    • Add 4 g of anhydrous MgSO4 and 1 g of NaCl to the centrifuge tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 5000 x g for 5 minutes.

  • Derivatization:

    • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer to a clean vial.

    • Add 100 µL of a 0.05 M solution of methyl iodide in acetonitrile.

    • Cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • To the derivatized extract, add 150 mg of anhydrous MgSO4, 50 mg of PSA sorbent, and 50 mg of C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 5000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 5 mM Ammonium formate and 0.1% formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7-7.1 min: 90-10% B; 7.1-10 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions for Methylated EBDC:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
241.1117.00.052015
241.1193.00.052010

Note: The methylated derivative of the EBDC backbone has a protonated molecular ion at m/z 241.1.[4] The specific cone voltages and collision energies may require optimization depending on the instrument used.

Data Presentation

The performance of this method was evaluated in various fruit juice matrices. The following tables summarize the quantitative data obtained.

Table 1: Method Performance in Spiked Apple Juice

Spiking Level (mg/L)Mean Recovery (%)RSD (%) (n=5)
0.0385.34.8
0.3090.13.5

Data adapted from a study on apple juice analysis.[3]

Table 2: Method Validation Data for this compound in Various Fruit Matrices

MatrixSpiking Level (mg/kg)Mean Recovery (%)RSD (%) (n=5)
Apple0.0295.93.2
0.1091.52.5
1.0088.74.1
Grape0.0292.35.5
0.1089.83.8
1.0086.44.9
Orange0.0288.56.1
0.1085.24.7
1.0084.05.3

This table presents recovery data from various fruit matrices, demonstrating the broad applicability of the QuEChERS-based approach.[1]

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/kg)LOQ (µg/kg)
Fruit (general)1.0 - 3.210 - 15
Apple Juice-30

LOD and LOQ values are dependent on the specific matrix and instrument sensitivity.[1][3]

Visualizations

Mancozeb_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 10 mL Fruit Juice extraction Add 10 mL EDTA Solution (pH 9.5-10.5) Add 10 mL Acetonitrile Vortex sample->extraction partition Add 4g MgSO4 + 1g NaCl Shake & Centrifuge extraction->partition derivatization Take 1 mL Acetonitrile Layer Add 100 µL Methyl Iodide Solution React for 30 min partition->derivatization dspe d-SPE Cleanup (150mg MgSO4, 50mg PSA, 50mg C18) Vortex & Centrifuge derivatization->dspe final_extract Filter Supernatant dspe->final_extract lcms Inject into LC-MS/MS final_extract->lcms To Analysis data_proc Data Acquisition (MRM) & Processing lcms->data_proc quant Quantification (Calibration Curve) data_proc->quant report Final Report quant->report

Figure 1: Workflow for the analysis of this compound residues in fruit juice.

Conclusion

The method detailed in this application note provides a robust and reliable approach for the determination of this compound residues in fruit juice. The use of a derivatization strategy coupled with LC-MS/MS analysis overcomes the inherent challenges associated with the direct analysis of this compound. The modified QuEChERS sample preparation protocol is efficient and effective for various juice matrices. The validation data demonstrates excellent recovery, sensitivity, and precision, making this method suitable for routine monitoring of this compound residues in processed foods to ensure compliance with regulatory limits and protect consumer safety.

References

Application Notes and Protocols for the Continuous Flow Synthesis of Mancozeb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the continuous flow synthesis of the fungicide Mancozeb. This document outlines the advantages of continuous flow processing for the industrial production of this compound, including enhanced safety, improved product consistency, and higher production efficiency compared to traditional batch methods. The provided protocols are based on available patent literature and established principles of flow chemistry.

Introduction

This compound is a broad-spectrum fungicide widely used in agriculture. It is a coordination complex of manganese and zinc with the ethylene bis-dithiocarbamate ligand.[1] Traditional manufacturing of this compound involves a multi-step batch process, which can present challenges related to reaction control, energy consumption, and waste management.[2] Continuous flow chemistry offers a promising alternative for the industrial synthesis of this compound, enabling precise control over reaction parameters and leading to a more efficient and safer production process.[2][3]

The synthesis of this compound in a continuous flow system typically involves the reaction of a sodium N,N'-ethylenebis(dithiocarbamate) (Nabam) solution with a manganese salt solution in a microreactor to form Maneb, followed by complexation with a zinc salt to yield this compound.[2]

Experimental Protocols

Preparation of Precursor Solutions

2.1.1. Sodium N,N'-ethylenebis(dithiocarbamate) (Nabam) Solution

  • Objective: To prepare the initial dithiocarbamate solution.

  • Procedure:

    • Prepare an aqueous solution of Nabam. The concentration will depend on the desired stoichiometry and flow rates. A typical starting point could be a solution prepared to react with the manganese salt solution in the subsequent step.

    • Filter the solution to remove any particulate matter that could obstruct the microreactor channels.

    • Degas the solution to prevent bubble formation within the flow system.

2.1.2. Manganese Salt Solution

  • Objective: To prepare the manganese source for the formation of Maneb.

  • Procedure:

    • Dissolve a manganese salt, such as manganese sulfate monohydrate, in deionized water to a specific concentration. For example, a solution can be prepared by dissolving 845g (5 mol) of manganese sulfate monohydrate in water to a final volume of 3000 mL.[2]

    • Filter the solution to ensure it is free of particulates.

    • Degas the solution.

2.1.3. Zinc Salt Solution

  • Objective: To prepare the zinc source for the final complexation step.

  • Procedure:

    • Dissolve a zinc salt, such as zinc sulfate or zinc chloride, in deionized water. The amount should be calculated based on the desired manganese-to-zinc ratio in the final this compound product.

    • Filter and degas the solution.

Continuous Flow Synthesis of this compound
  • Objective: To synthesize this compound using a continuous flow reactor setup.

  • Equipment:

    • Two high-precision pumps for reagent delivery.

    • A microreactor or continuous flow reactor (e.g., a T-junction mixer followed by a residence time coil). The reactor material should be chemically resistant (e.g., 304 stainless steel).[2]

    • A filtration unit (continuous or semi-continuous).

    • A vessel for the complexation reaction with the zinc salt.

    • A final filtration and drying apparatus.

  • Procedure:

    • Set up the continuous flow system as depicted in the workflow diagram below.

    • Pump the prepared Nabam solution and manganese salt solution simultaneously into the microreactor at controlled flow rates. The strong impact of the two fluid streams in the reactor ensures rapid and uniform mixing at a molecular level.[2]

    • The reaction mixture flows through a residence time unit (e.g., a coiled tube) to allow for the complete formation of the Maneb precipitate.

    • The resulting suspension is continuously filtered and washed to remove byproducts.

    • The wet filter cake of Maneb is then directly introduced into the zinc salt solution with uniform stirring to facilitate the complexation reaction, forming this compound.[2]

    • The final this compound product is filtered, washed, and dried to obtain a fully-complexed powder.[2]

Data Presentation

The following table summarizes representative quantitative data for the continuous flow synthesis of this compound based on an example from the patent literature.[2]

ParameterValueUnit
Reactant 1
ChemicalManganese Sulfate Monohydrate-
Amount845g
Moles5mol
Solution Volume3000mL
Concentration (Mn ions)0.092g/mL
Reactant 2
ChemicalSodium Metiram (Nabam)-
Solution Volume3000mL
Reactor
Material304 Stainless Steel-

Visualizations

Logical Relationship of this compound Synthesis

Figure 1: Synthesis Pathway of this compound A Carbon Disulfide C Nabam A->C B Ethylene Diamine B->C E Maneb C->E D Manganese Salt D->E G This compound E->G F Zinc Salt F->G

Caption: Figure 1: Synthesis Pathway of this compound

Experimental Workflow for Continuous Flow Synthesis

Figure 2: Continuous Flow Synthesis Workflow cluster_prep Solution Preparation cluster_flow Continuous Flow Reaction cluster_complexation Complexation and Finishing prep1 Prepare Nabam Solution pump1 Pump 1 prep1->pump1 prep2 Prepare Manganese Salt Solution pump2 Pump 2 prep2->pump2 prep3 Prepare Zinc Salt Solution complex Stirred Vessel prep3->complex reactor Microreactor pump1->reactor pump2->reactor filtration1 Filtering & Washing reactor->filtration1 filtration1->complex filtration2 Final Filtering complex->filtration2 drying Drying filtration2->drying product This compound Product drying->product

Caption: Figure 2: Continuous Flow Synthesis Workflow

References

Troubleshooting & Optimization

Technical Support Center: Mancozeb Stability in Alkaline Spray Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of the fungicide mancozeb in alkaline spray mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in alkaline spray solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of this compound efficacy in a tank mix. Alkaline Hydrolysis: The spray mixture pH is above 7.0, causing rapid degradation of this compound.1. Measure pH: Always measure the pH of your final spray mixture. 2. Use a Buffering Agent: Add a commercially available buffering or acidifying agent to the water before adding the this compound formulation. Aim for a pH between 5 and 7.[1][2] 3. Immediate Application: Apply the spray mixture as soon as possible after preparation. Avoid letting it sit in the tank, especially overnight.[1][3]
Inconsistent results despite pH adjustment. Water Hardness: High levels of dissolved minerals (calcium, magnesium) in the water can interact with this compound and affect its stability and efficacy.1. Water Quality Test: Test your water source for hardness. 2. Use Water Conditioners: Employ a water conditioning agent to sequester hard water ions.
Formation of precipitates, gels, or clumps in the spray tank. Physical Incompatibility: The this compound formulation is not compatible with other components in the tank mix (e.g., other pesticides, fertilizers, adjuvants).1. Jar Test: Before mixing a full batch, perform a jar test to check for physical compatibility.[4][5] 2. Correct Mixing Order: Follow the recommended mixing order (e.g., the A.P.P.L.E.S. method) to ensure proper dispersion of all components.[5] 3. Formulation Type: Be cautious when mixing different formulation types, such as wettable powders (WP) and emulsifiable concentrates (EC).
Conflicting reports on this compound stability at pH 9. Varying Experimental Conditions: The stability of this compound at alkaline pH is highly dependent on temperature, formulation, and the presence of other substances.1. Temperature Control: Be aware that higher temperatures accelerate hydrolysis, even at a pH where this compound is considered relatively stable.[6] 2. Conduct Specific Stability Studies: If precise stability data is critical for your research, conduct a stability study under your specific experimental conditions (see Experimental Protocols section).
Visual changes in the spray solution over time (e.g., color change, settling). Degradation and/or Poor Suspension: The yellow this compound powder may be degrading, or the formulation may not be staying in suspension.1. Agitation: Ensure continuous and adequate agitation in the spray tank to keep the formulation suspended. 2. Inspect Formulation: Check the quality of your this compound formulation. Poor quality or improperly stored formulations may not suspend well.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound spray solution?

A1: Generally, a slightly acidic pH between 5 and 7 is recommended to maximize the stability of this compound.[1][2] Alkaline conditions (pH > 7) can lead to rapid degradation through a process called alkaline hydrolysis.[1][7]

Q2: How quickly does this compound degrade in alkaline water?

A2: The degradation rate is highly dependent on the specific pH and temperature. Some studies show that at pH 9 and 30°C, this compound has a half-life of about 43.61 hours, suggesting relative stability compared to acidic or neutral pH.[6] However, other sources report a half-life of 34 hours at pH 9, and some indicate it can be as short as a few hours under certain conditions.[1][3] Higher temperatures will accelerate this degradation.

Q3: What are the primary degradation products of this compound in alkaline solutions?

A3: The main degradation products of this compound hydrolysis include ethylenethiourea (ETU), ethylene urea (EU), and ethylene bis-isothiocyanate sulfide (EBIS).[6][8] ETU is of particular concern due to its toxicological properties.

Q4: Can I tank-mix this compound with alkaline pesticides or fertilizers?

A4: It is generally not recommended to mix this compound with highly alkaline materials as this can accelerate its degradation.[9] If tank-mixing is necessary, a jar test for physical compatibility is essential, and the final pH of the mixture should be adjusted to the optimal range for this compound stability. Always consult the product labels for specific tank-mixing restrictions.

Q5: Are there this compound formulations with enhanced stability?

A5: Yes, research and development are ongoing for more stable this compound formulations. Oil dispersion (OD) formulations, where the solid this compound is suspended in an oil-based carrier, can protect the active ingredient from hydrolysis in the spray tank.[10] Microencapsulation is another technology that can improve the stability of sensitive pesticides like this compound.

Q6: How does water temperature affect this compound stability?

A6: Higher water temperatures increase the rate of this compound hydrolysis at any pH.[6] One study found that for preparing a spray solution with a specific this compound formulation, water at 30°C provided the best balance of solubility and stability, while temperatures around 10°C and 50°C were less optimal.[10]

Q7: What are the visual signs of this compound degradation in a spray tank?

A7: While chemical degradation itself is not always visible, signs of an unstable mixture can include the formation of a precipitate (solids settling out), clumping or gelling of the product, or excessive foaming.[11][12] A change in the color of the spray solution from the expected milky yellow may also indicate a chemical reaction.

Quantitative Data on this compound Stability

The following tables summarize the half-life of this compound under various pH and temperature conditions based on published studies.

Table 1: Effect of pH on the Half-life of this compound

pHTemperature (°C)Half-lifeReference
5.0302.13 hours[6]
7.0301.15 hours[6]
9.03043.61 hours[6]
5.02520 days[1]
7.02517 hours[1]
9.02534 hours[1][3]
5.0501.05 hours[6]
7.0500.58 hours[6]
9.0501.08 hours[6]

Note: The significant variation in half-life at pH 9 across different studies highlights the influence of specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate as a Function of pH (Adapted from OECD Guideline 111)

This protocol outlines a procedure to determine the rate of this compound hydrolysis in buffered aqueous solutions at different pH levels.

1. Materials and Reagents:

  • This compound analytical standard

  • Sterile, purified water (e.g., HPLC grade)

  • Buffer solutions (pH 4, 7, and 9), sterilized

  • Acetonitrile (HPLC grade)

  • Reagents for analytical standards preparation (e.g., EDTA, sodium phosphate dibasic, tetrabutylammonium hydrogen sulfate)

  • Sterile glass flasks with stoppers

  • Constant temperature incubator or water bath

  • HPLC system with a suitable detector (e.g., UV or MS/MS) and C18 column

  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In sterile glass flasks, add the appropriate buffer solution (pH 4, 7, or 9).

    • Spike the buffer solutions with the this compound stock solution to achieve a final concentration that is less than half its water solubility. Prepare triplicate flasks for each pH and each sampling time point.

  • Incubation:

    • Place the flasks in a constant temperature incubator or water bath in the dark at a controlled temperature (e.g., 30°C).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one flask for each pH level.

    • Immediately analyze the samples.

  • Sample Analysis:

    • Filter an aliquot of the sample through a 0.22 µm syringe filter.

    • Analyze the filtrate by HPLC to determine the concentration of this compound. It is also recommended to quantify the formation of degradation products like ETU.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • Determine the first-order rate constant (k) from the slope of the regression line.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k.

Protocol 2: Jar Test for Physical Compatibility of Tank Mixes

This test helps to identify physical incompatibilities before mixing large quantities of products.

1. Materials:

  • A clean, clear glass jar with a lid (1-quart or 1-liter)

  • Water from the source to be used for the spray mixture

  • All components of the planned tank mix (this compound, other pesticides, adjuvants, etc.)

  • Pipettes or measuring spoons for accurate measurement

2. Procedure:

  • Fill the jar halfway with the source water.

  • Add each component of the tank mix in the proper sequence (e.g., A.P.P.L.E.S.: Ammonium sulfate, Powders, Powders-dry, Liquids, Emulsifiable concentrates, Solutions), one at a time. The amount of each product should be proportional to the intended rate in the final spray volume.

  • Close the jar and shake it vigorously for 15-30 seconds.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of layers

    • Precipitation or settling of solids

    • Clumping, gelling, or sludge formation

    • Excessive foaming

  • If the mixture appears compatible, invert the jar a few more times and observe again. If any of the above signs appear, the mixture is likely incompatible.

Visualizations

Mancozeb_Degradation_Pathway cluster_conditions Influencing Factors This compound This compound ebis Ethylene bis-isothiocyanate sulfide (EBIS) This compound->ebis Molecular Rearrangement etu Ethylenethiourea (ETU) (Toxicologically significant) This compound->etu Hydrolysis & Oxidation ebis->etu eu Ethylene urea (EU) etu->eu alkaline_ph Alkaline pH alkaline_ph->this compound Accelerates Degradation high_temp High Temperature high_temp->this compound Accelerates Degradation light Light Experimental_Workflow_Stability_Testing start Start: Prepare Materials prepare_buffers Prepare & Sterilize Buffer Solutions (pH 4, 7, 9) start->prepare_buffers prepare_this compound Prepare this compound Stock Solution start->prepare_this compound spike_solutions Spike Buffers with This compound Stock prepare_buffers->spike_solutions prepare_this compound->spike_solutions incubate Incubate Samples (Constant Temp, Dark) spike_solutions->incubate sample Sample at Time Intervals incubate->sample sample->sample Repeat for each time point analyze Analyze by HPLC sample->analyze calculate Calculate Half-life (t½) analyze->calculate end End: Report Results calculate->end Troubleshooting_Logic issue Issue: This compound Instability check_ph Check Spray Mixture pH issue->check_ph ph_high pH > 7? check_ph->ph_high add_buffer Action: Add Buffering Agent ph_high->add_buffer Yes check_compatibility Check for Physical Incompatibility ph_high->check_compatibility No add_buffer->check_compatibility jar_test Perform Jar Test check_compatibility->jar_test incompatible Incompatible? jar_test->incompatible adjust_mix Action: Adjust Mixing Order or Components incompatible->adjust_mix Yes check_temp Consider Temperature & Water Hardness incompatible->check_temp No stable Solution Stable adjust_mix->stable check_temp->stable

References

Technical Support Center: Optimizing Mancozeb Spray Timing for Late Blight Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with mancozeb for the prevention of late blight, caused by Phytophthora infestans.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental trials aimed at optimizing this compound spray schedules.

Q1: Why am I observing poor late blight control despite applying this compound at recommended intervals?

A1: Several factors could be compromising the efficacy of your this compound applications:

  • Initial Application Timing: this compound is a protectant fungicide with multi-site activity and must be applied before the arrival of inoculum to be effective.[1][2][3] Prophylactic or preventative sprays are crucial.[4][5] Waiting for the onset of disease symptoms before the first spray can lead to control failure.

  • Spray Interval: During periods of rapid plant growth or weather conditions highly conducive to late blight, a 7 to 10-day interval may be too long.[6][7] Shorter intervals of 5 to 7 days are often necessary to protect new, unprotected foliage.[2]

  • Weather Conditions: Rainfall shortly after application can wash off the protectant residue.[8] While some adjuvants can improve retention, significant rainfall can still necessitate a re-application.[8]

  • Fungicide Resistance (to partner products): If you are tank-mixing or alternating this compound with single-site fungicides (e.g., metalaxyl), resistance in the local P. infestans population to the partner fungicide could be the issue.[9] this compound itself has a low risk of resistance development due to its multi-site mode of action.[10]

Q2: How should I adjust my spray schedule during the rapid vegetative growth phase of the crop?

A2: During rapid growth, new, unprotected leaves emerge quickly. To ensure adequate coverage, it is critical to shorten the spray interval. A typical 7-10 day schedule should be adjusted to a 5-day interval to protect the new growth.[2] Some strategies also involve using mobile fungicides that can move within the plant during these phases.[2]

Q3: What is the appropriate action if late blight symptoms appear between scheduled preventative sprays?

A3: If symptoms develop, it means an infection has already occurred. Since this compound has limited to no curative activity, a different approach is needed.[1] The recommended strategy is to apply a fungicide with known curative (or "kick-back") properties, such as cymoxanil or dimethomorph, often in a pre-formulated mix with this compound.[5][6][11] This "stop spray" should be applied immediately to manage the existing infection, after which you can return to a preventative schedule.[11]

Q4: My experiment is in a region with variable weather. How can I move beyond a fixed-interval spray schedule?

A4: For more precise timing, you should integrate a disease forecasting model.[12] Models like BLIGHTCAST and TomCast use weather data such as temperature, relative humidity, and leaf wetness to predict high-risk periods for P. infestans infection.[13][14][15] These models generate "severity values" or "blight units," and when a certain threshold is reached, a fungicide application is recommended.[15][16] This allows for a more dynamic and efficient application strategy, timing sprays just before predicted infection events.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for timing this compound applications against late blight?

A1: The core principle is prevention . This compound is a contact, protectant fungicide with a multi-site mode of action.[10][17] It forms a chemical barrier on the plant surface that inhibits spore germination and penetration.[3] Therefore, it must be applied before fungal spores land on the plant tissue.[1][2] The most effective strategies involve a prophylactic spray, often timed around canopy closure or based on forecasting models, followed by subsequent applications at regular intervals.[5]

Q2: What is the recommended spray interval for this compound?

A2: The optimal spray interval depends on weather conditions and crop growth rate.

  • Standard Conditions: A 7 to 10-day interval is common.[6][7]

  • Rapid Growth/Favorable Weather: During rapid canopy development or cool, moist conditions, shorten the interval to 5-7 days.[2]

  • Dry Weather: When conditions are dry and unfavorable for late blight, the interval may be extended to 10 days.[2]

Q3: How is this compound used in a resistance management program?

A3: Due to its multi-site activity, this compound has a very low risk of developing resistance.[17] This makes it an excellent tool for resistance management. It is frequently tank-mixed or used in rotation with single-site fungicides (which are at higher risk of resistance).[3][9] This practice helps protect the single-site fungicides from losing their efficacy and provides broad-spectrum control.[3]

Q4: Is there any evidence of Phytophthora infestans developing resistance to this compound?

A4: While the risk is low, some experimental evolution studies have shown that P. infestans can develop a degree of resistance to this compound after prolonged and continuous exposure (e.g., 200 days).[18][19][20] However, this research also indicated that the resistance was associated with fitness costs and was reversible once the selection pressure from this compound was removed.[18][19] This reversibility may explain why this compound has remained effective in the field for decades.[19]

Q5: Should the first this compound spray be applied at a specific crop growth stage?

A5: Yes, the timing of the first spray is critical. Many protocols recommend the first application when potato plants are about six inches high or just at the time of canopy closure (45-50 days after planting).[2][5] This ensures that a protective layer is established before the dense canopy creates a humid microclimate favorable for late blight development.[5] Alternatively, timing the first spray can be guided by disease forecasting systems.[21]

Data Presentation

Table 1: Summary of Efficacy Data from Various this compound Spray Regimens
Treatment StrategyApplication Rate (%)Spray Interval (Days)Disease Control (%)Tuber Yield (t/ha)Citation(s)
Prophylactic this compound -> 2x this compound + Dimethomorph0.27-1074.4528.12[6][7]
Prophylactic this compound -> 2x Cymoxanil + this compound0.2 -> 0.37-1071.29-[6][7]
Prophylactic this compound -> 2x this compound0.27-1057.40-[6]
Alternating this compound and Cymoxanil + this compound (4 sprays total)0.257-21.68[4]
Prophylactic this compound -> Fenamidone + this compound -> this compound -> Fenamidone + this compound0.2 -> 0.3784.7926.78[5]
This compound only (3 sprays)0.27--[5]
Table 2: Key Parameters in Common Late Blight Forecasting Models
Model NameKey Weather ParametersTypical Threshold for Spray RecommendationCitation(s)
BLIGHTCAST Rainfall, Relative Humidity (>90%), TemperatureAccumulation of 18-20 "severity values" after plant emergence.[13][15]
Hyre's System 5-day average temperature (<25.5°C), 10-day total rainfall (>3.0 cm)Forecasts blight appearance 7-14 days after 10 consecutive favorable days.[15]
Wallin's System Duration of RH >90%, Average temperature during that periodAccumulation of 18-20 "severity values" predicts blight within 7-14 days.[15]
TomCast Leaf Wetness Duration, Temperature during wetness periodAccumulation of Disease Severity Values (DSVs); spray at a defined threshold (e.g., 20 DSVs).[14]
NEGFRY Hourly Temperature, RH, RainfallInitial spray when accumulated risk value > 160 and daily risk > 8.[16]

Experimental Protocols

Protocol: Field Trial for Efficacy Evaluation of this compound Spray Schedules

This protocol outlines a standard methodology for conducting a field experiment to compare different this compound spray timings and schedules.

1. Objective: To determine the most effective spray timing and interval for this compound and this compound-based tank mixes in controlling potato late blight and to quantify the impact on crop yield.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.[4][22]

  • Plot Size: Unit plot size of at least 5m x 2m to minimize spray drift effects between treatments.[5]

  • Cultivar: Use a potato cultivar known to be susceptible to late blight (e.g., Kufri Jyothi) to ensure high disease pressure for clear differentiation between treatments.[22]

  • Control: Include an untreated control plot in each replication to serve as a baseline for disease progression.[22]

3. Treatments:

  • T1: Untreated Control.

  • T2: Prophylactic this compound (e.g., 0.2%) at canopy closure, followed by two more this compound sprays at a 10-day interval.[6]

  • T3: Prophylactic this compound (e.g., 0.2%) at canopy closure, followed by two more this compound sprays at a 7-day interval.[5]

  • T4: Prophylactic this compound (e.g., 0.2%), followed by two sprays of a systemic + contact mixture (e.g., dimethomorph + this compound at 0.2%) at a 7-10 day interval.[6][7]

  • T5: Treatment applications based on a disease forecasting model (e.g., BLIGHTCAST), spraying only when the severity value threshold is met.

4. Methodology:

  • Planting: Plant certified, disease-free seed tubers at standard spacing (e.g., 60cm x 20cm).[5]

  • Inoculum: Rely on natural inoculum. If natural pressure is low or inconsistent, a central plant in each plot can be inoculated with a sporangial suspension of P. infestans after the first sprays are applied to ensure uniform disease pressure.[12]

  • Fungicide Application: Use a calibrated boom sprayer or knapsack sprayer to apply fungicides, ensuring thorough coverage of the foliage.[23] The first spray should be applied based on the treatment protocol (e.g., at canopy closure or when the first symptoms are noticed in the region).[5][22]

  • Data Collection:

    • Disease Severity: Record disease severity weekly, starting from the first appearance of symptoms in the control plots. Use a standard rating scale (e.g., 1-9 scale).[22]

    • Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the sequential disease severity data to provide an integrated measure of the epidemic's development over time.[22]

    • Yield: At the end of the season, harvest tubers from the central rows of each plot, and record the total and marketable tuber weight.[4][5]

5. Data Analysis:

  • Analyze disease severity, AUDPC, and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to determine significant differences between treatment means.

Mandatory Visualizations

Decision_Workflow_Mancozeb_Timing start Start of Season (Plant Emergence) crop_stage Monitor Crop Stage start->crop_stage weather_monitor Monitor Weather Data (Temp, RH, Rain) start->weather_monitor canopy_closure Plants 6 inches tall OR Canopy Closure? crop_stage->canopy_closure canopy_closure->weather_monitor No prophylactic_spray Apply 1st Prophylactic This compound Spray canopy_closure->prophylactic_spray Yes forecast_model Input data into Forecasting Model (e.g., BLIGHTCAST) weather_monitor->forecast_model risk_threshold Risk Threshold Met? forecast_model->risk_threshold scout Scout Field for Symptoms risk_threshold->scout No preventative_schedule Begin Preventative Spray Schedule (5-10 Day Interval) risk_threshold->preventative_schedule Yes symptoms_present Late Blight Symptoms Present? scout->symptoms_present curative_spray Apply Curative Fungicide + this compound symptoms_present->curative_spray Yes wait Continue Monitoring symptoms_present->wait No prophylactic_spray->preventative_schedule preventative_schedule->weather_monitor Continue cycle curative_spray->preventative_schedule wait->weather_monitor

Caption: Decision workflow for timing this compound applications.

Late_Blight_Cycle cluster_plant Plant Surface cluster_internal Inside Leaf Tissue sporangia Sporangia (wind/rain dispersed) zoospores Zoospores released (in water film) sporangia->zoospores Moisture infection Infection & Colonization zoospores->infection Germination lesion Lesion Formation (Symptoms appear) infection->lesion sporulation New Sporangia form on lesion lesion->sporulation sporulation->sporangia Dispersal This compound This compound (Protective Barrier) This compound->sporangia Inhibits This compound->zoospores Inhibits Germination

Caption: Late blight disease cycle and this compound's protective action.

Mancozeb_Efficacy_Factors center This compound Efficacy timing Application Timing (Prophylactic) center->timing interval Spray Interval (5-10 days) center->interval coverage Spray Coverage (Thoroughness) center->coverage weather Weather (Rain Wash-off) center->weather growth Plant Growth Rate (New Foliage) center->growth resistance Resistance Mgmt. (Tank Mix/Alternation) center->resistance

Caption: Key factors influencing the field efficacy of this compound.

References

Technical Support Center: Hydrolytic Degradation of Mancozeb

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the hydrolytic degradation of mancozeb, with a specific focus on the influence of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is generally unstable in aqueous solutions, and its degradation is significantly influenced by pH, temperature, and light. The degradation process typically follows first-order kinetics. It is a non-systemic fungicide that is slowly decomposed by heat and moisture.

Q2: How does pH affect the rate of this compound hydrolysis?

A2: The rate of this compound hydrolysis is highly dependent on the pH of the aqueous solution. Generally, this compound is unstable in acidic and neutral conditions and relatively more stable in alkaline media. For instance, at 30°C, the half-life is significantly longer at pH 9.0 compared to pH 5.0 and 7.0. However, some studies have shown that at 25°C, the half-life can be shorter at pH 9 than at pH 7. It is crucial to consider the interplay of both pH and temperature.

Q3: What are the primary degradation products of this compound hydrolysis?

A3: The main hydrolysis products of this compound that are of toxicological significance are Ethylene Thiourea (ETU), Ethylene Urea (EU), and Ethylene bis-isothiocyanate (EBIS). ETU is a known anti-thyroidal agent and a suspected human carcinogen. EU acts as an insecticide, and EBIS, formed from the molecular rearrangement of this compound, also exhibits fungicidal properties. Under certain conditions, other degradates such as hydantoin (at pH 9) can also be formed.

Q4: How does pH influence the formation of different degradation products?

A4: The pH of the medium affects the relative amounts of the degradation products formed. For example, in one study, ETU and EBIS were formed at pH 5.0, while EU, ETU, and EBIS were all detected at pH 7.0 and 9.0. To minimize the conversion of this compound to the toxic ETU, conducting experiments at a low pH (around 2), low temperature (25°C), and in the absence of light is recommended.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected degradation rates of this compound in my experiment.

  • Possible Cause 1: pH Fluctuation. The hydrolysis of this compound can itself alter the pH of the medium. For instance, a decrease from pH 6.8 to 3.0 has been observed shortly after the reaction begins.

    • Solution: Use buffered solutions to maintain a constant pH throughout your experiment. Regularly monitor the pH of your reaction mixture.

  • Possible Cause 2: Temperature Variations. Temperature has a significant interaction with pH in influencing the degradation rate.

    • Solution: Ensure your reaction vessels are maintained in a temperature-controlled environment, such as a water bath or an incubator, with minimal fluctuations (e.g., ±0.5°C).

  • Possible Cause 3: Exposure to Light. Light can accelerate the degradation of this compound and the formation of ETU.

    • Solution: Conduct your experiments in the dark or use amber-colored reaction vessels to protect the solutions from light, unless you are specifically studying photolysis.

Issue 2: Difficulty in quantifying this compound and its degradation products.

  • Possible Cause 1: Poor Stability of this compound. this compound's insolubility in most organic solvents and its instability make direct analysis challenging.

    • Solution: A common analytical approach is to convert this compound to a more stable derivative before analysis. One method involves chelation with EDTA to form the sodium salt (nabam) which can then be analyzed by HPLC. Another approach is to derivatize this compound into its methylated form, dimethyl ethylene bisdithiocarbamate (EBDC

Technical Support Center: Enhancing Mancozeb Efficacy with Synergistic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working to enhance the efficacy of the fungicide mancozeb through synergistic combinations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a multi-site, contact fungicide belonging to the dithiocarbamate chemical class.[1][2][3] Its primary mode of action involves the inactivation of sulfhydryl groups in amino acids and enzymes within fungal cells.[4] This disruption affects numerous biochemical processes, including lipid metabolism, respiration, and the production of adenosine triphosphate (ATP), ultimately inhibiting fungal spore germination and mycelial growth.[3][4] Due to its multi-site activity, this compound has a low risk of developing resistance.[1][5]

Q2: What are the potential benefits of using synergistic agents with this compound?

Combining this compound with synergistic agents can offer several advantages:

  • Enhanced Efficacy: Synergistic combinations can lead to a greater antifungal effect than the sum of the individual components, providing more robust disease control.[3][6]

  • Dose Reduction: By increasing efficacy, the application rates of this compound and/or the synergistic partner can often be reduced without compromising performance.[7][8]

  • Resistance Management: Tank mixing this compound, a multi-site fungicide, with single-site fungicides is a key strategy to manage and delay the development of fungicide resistance.[5][9]

  • Broader Spectrum of Control: Combining fungicides with different modes of action can control a wider range of fungal pathogens.[2][10]

Q3: What types of compounds have shown synergistic effects with this compound?

Research has demonstrated synergistic interactions between this compound and a variety of agents, including:

  • Other Fungicides: Such as cymoxanil, oxadixyl, metalaxyl, and azoxystrobin.[3][7][8][10]

  • Natural Products: Including crude lipopeptide extracts from Bacillus amyloliquefaciens.[6]

  • Nanoparticles: Silver nanoparticles have been shown to have a synergistic antifungal effect when combined with this compound.[11]

  • Insecticides: Some studies have observed a synergistic effect when tank-mixing certain insecticides with this compound for the control of specific pests.[12]

Troubleshooting Guide

Problem: I am not observing the expected synergistic effect between this compound and my test agent.

Possible Causes and Solutions:

  • Incorrect Ratio of Agents: The synergistic effect is often highly dependent on the ratio of the combined compounds.

    • Solution: Test a range of concentration ratios between this compound and the synergistic agent to determine the optimal ratio for the target pathogen. The Wadley method can be used to calculate synergy ratios across different concentrations.[6][7]

  • Inappropriate Application Timing: The timing of application can significantly impact the interaction between the agents.

    • Solution: For protective fungicides like this compound, application should ideally occur before fungal infection begins.[1] When testing synergistic combinations, consider whether simultaneous or sequential application is more effective for the specific pathogen and host.

  • Suboptimal pH of the Spray Solution: The stability and efficacy of this compound can be affected by the pH of the water used for the spray solution.

    • Solution: Check the pH of your water source. This compound's stability is pH-dependent; for example, its half-life is significantly longer at pH 5 than at pH 7 or 9.[13] Adjust the pH of the spray solution if necessary to ensure the stability of this compound.

  • Poor Coverage: As a contact fungicide, this compound requires thorough coverage of the plant surface to be effective.[1][14]

    • Solution: Ensure your application method provides uniform and complete coverage of the target area. The use of adjuvants like spreaders or surfactants can improve coverage.[15]

Problem: I am observing phytotoxicity in my plant models after applying a this compound combination.

Possible Causes and Solutions:

  • Chemical Incompatibility: Not all pesticides and other agents are compatible for tank-mixing and can lead to phytotoxic effects.

    • Solution: Always check for compatibility information on the product labels or from the manufacturer.[9] It is advisable to perform a small-scale "jar test" to check for physical compatibility before mixing larger quantities.[16] Some known incompatibilities include tank-mixing this compound with copper under certain conditions or with highly alkaline materials.[13][17]

  • Use of Certain Adjuvants: While adjuvants can enhance efficacy, some may increase the risk of phytotoxicity, especially in combination with other products.

    • Solution: When using adjuvants, ensure they are recommended for use with this compound and the specific crop being tested. Follow the recommended application rates for all components of the tank mix.

  • Environmental Conditions: High temperatures and slow-drying conditions can increase the risk of phytotoxicity with some fungicide applications.[13][17]

    • Solution: Avoid applying treatments during periods of high heat or when conditions are not conducive to rapid drying of the foliage.

Data Presentation

Table 1: Synergistic Ratios of this compound in Combination with Other Fungicides

Synergistic AgentTarget PathogenSynergy Ratio (SR)Reference
CymoxanilPhytophthora infestans2.01 (at 1:8 ratio)[18]
Oxadixyl & CymoxanilPhytophthora infestansHigh synergy ratios observed[7]
LipopeptidesBotrytis cinerea2.77[6]
LipopeptidesAlternaria solani1.98[6]

Table 2: Enhanced Efficacy of this compound with Synergistic Agents

Synergistic AgentTarget Pathogen/DiseaseEfficacy of CombinationEfficacy of this compound AloneReference
LipopeptidesTomato Gray Mold (in vitro)68.62% suppressionSignificantly lower[6]
LipopeptidesTomato Early Blight (in vitro)74.29% suppressionSignificantly lower[6]
LipopeptidesTomato Gray Mold (pot trials)64.70% controlSignificantly lower[6]
LipopeptidesTomato Early Blight (pot trials)70.81% controlSignificantly lower[6]
Cymoxanil & Copper OxychlorideFusarium oxysporum97.4 times increase in activity-[19]
Cymoxanil & Copper OxychlorideRhizoctonia solani73.4 times increase in activity-[19]
CymoxanilFusarium oxysporum39.5 times increase in activity-[19]
CymoxanilRhizoctonia solani45.9 times increase in activity-[19]

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assessment using the Poisoned Food Technique

This protocol is adapted from methodologies used to assess the efficacy of fungicides against fungal pathogens.

Objective: To determine the inhibitory effect of this compound and synergistic agents on the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of this compound and the test synergistic agent in a suitable solvent

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the autoclaved PDA to approximately 45-50°C.

  • Add the appropriate concentrations of this compound, the synergistic agent, or their combination to the molten PDA to achieve the desired final concentrations. A control plate with only the solvent should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the growing edge of a young, pure culture of the target fungus.

  • Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition using the following formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

Protocol 2: Calculation of Synergistic Interaction using the Wadley Method

This method is used to determine if the interaction between two compounds is synergistic, additive, or antagonistic.

Objective: To quantify the nature of the interaction between this compound and a synergistic agent.

Procedure:

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) for this compound and the synergistic agent individually.

  • Test a series of combinations of the two agents at different ratios.

  • Determine the EC50 for each combination.

  • Calculate the expected EC50 for each combination assuming an additive effect using the following formula:

    • Expected EC50 (additive) = (a + b) / [(a / EC50a) + (b / EC50b)]

    • Where:

      • a and b are the proportions of this compound and the synergistic agent in the mixture.

      • EC50a and EC50b are the individual EC50 values for this compound and the synergistic agent, respectively.

  • Calculate the Synergy Ratio (SR) for each combination:

    • SR = Expected EC50 (additive) / Observed EC50 (mixture)

    • An SR > 1 indicates synergy.

    • An SR = 1 indicates an additive effect.

    • An SR < 1 indicates antagonism.

Visualizations

Mancozeb_Mechanism_of_Action This compound This compound (Multi-site inhibitor) FungalCell Fungal Cell This compound->FungalCell Contacts SH_groups Sulfhydryl (-SH) groups in amino acids and enzymes This compound->SH_groups Inactivates Disruption Disruption of multiple biochemical processes SH_groups->Disruption Leads to LipidMetabolism Lipid Metabolism Disruption->LipidMetabolism Respiration Respiration Disruption->Respiration ATP_Production ATP Production Disruption->ATP_Production Inhibition Inhibition of Spore Germination and Mycelial Growth Disruption->Inhibition Results in Synergy_Testing_Workflow cluster_individual Individual Agent Testing cluster_combination Combination Testing Mancozeb_Test This compound Alone In_Vitro_Assay Perform In Vitro Assay (e.g., Poisoned Food Technique) Mancozeb_Test->In_Vitro_Assay Agent_Test Synergistic Agent Alone Agent_Test->In_Vitro_Assay Combination_Test This compound + Agent (Multiple Ratios) Combination_Test->In_Vitro_Assay EC50_Calc Calculate EC50 Values In_Vitro_Assay->EC50_Calc Synergy_Calc Calculate Synergy Ratio (e.g., Wadley Method) EC50_Calc->Synergy_Calc Result Determine Interaction (Synergistic, Additive, Antagonistic) Synergy_Calc->Result

References

Technical Support Center: Mitigation of Mancozeb Leaching and Runoff

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on methods to reduce mancozeb leaching and environmental runoff. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound use?

A1: The primary environmental concerns with this compound, a broad-spectrum fungicide, are its potential to contaminate surface and groundwater through leaching and runoff. While this compound itself is water-insoluble and binds tightly to soil, it degrades rapidly into more mobile and persistent compounds like ethylenethiourea (ETU).[1][2] ETU is water-soluble and has a greater potential for mobility in soils, posing a risk to water resources.[2]

Q2: What are the most effective general strategies to minimize this compound leaching and runoff?

A2: A multi-faceted approach is most effective. Key strategies include:

  • Implementing Best Management Practices (BMPs): This involves optimizing application timing, rates, and methods to prevent off-target movement.[3][4][5]

  • Utilizing Vegetative Filter Strips (VFS): These are permanently vegetated areas that intercept and filter runoff from agricultural fields.[6][7][8][9]

  • Employing Controlled-Release Formulations: These formulations release this compound slowly over time, reducing the concentration available for immediate loss.[10][11][12][13]

  • Enhancing Soil Properties: Amending soil with materials like biochar can increase the sorption of pesticides, thereby reducing leaching.[14][15][16][17]

  • Promoting Bioremediation: Utilizing microorganisms to degrade this compound and its metabolites in the soil can reduce their persistence and mobility.[18][19][20][21][22]

Q3: How do vegetative filter strips (VFS) work to reduce this compound runoff?

A3: Vegetative filter strips are strips of land with permanent vegetation situated between a treated field and a body of water.[6][7][8] They mitigate pesticide runoff by:

  • Slowing the velocity of runoff water, which allows sediment and adsorbed pesticides to settle.[6][7]

  • Filtering out pesticides carried in the runoff.[7]

  • Enhancing infiltration of runoff water into the soil.

The effectiveness of VFS depends on factors like width, vegetation type, slope, and soil characteristics.[9][23]

Q4: What are controlled-release nano-formulations of this compound and what are their advantages?

A4: Controlled-release nano-formulations encapsulate this compound in a polymer matrix, such as polyethylene glycol (PEG)-based copolymers or guar gum nanoemulsions.[10][11][13] This allows for a gradual release of the active ingredient. The primary advantages are:

  • Reduced environmental contamination by minimizing the amount of this compound available for leaching and runoff at any given time.[10][13]

  • Improved bioefficacy, potentially allowing for lower application rates.[10][11]

  • Extended period of disease control.[10][11]

Q5: Can microorganisms be used to clean up this compound-contaminated soil?

A5: Yes, this process is known as bioremediation. Certain soil bacteria and fungi have been identified that can degrade this compound and its metabolites.[18][19][20][21][22] For instance, strains of Pseudomonas aeruginosa, Rhizobium pusense, and Trichoderma harzianum have demonstrated the ability to break down this compound in soil.[18][20] Spent mushroom substrate (SMS) has also been shown to enhance the degradation of this compound by stimulating microbial populations.[19]

Troubleshooting Guides

Issue 1: Vegetative Filter Strip (VFS) is Ineffective at Reducing this compound Runoff

Potential Cause Troubleshooting Step
Incorrect Width Ensure the VFS is at least 10 meters wide.[7][8] Wider strips are generally more effective, especially on steeper slopes.
Poor Vegetation Cover Regularly inspect for and repair bare spots. Maintain a dense stand of perennial grasses with stiff stems and deep roots.[7][8]
Channelized Flow Observe runoff patterns during a rain event. If water is flowing in channels through the VFS rather than as sheet flow, consider in-field practices like contour planting to disperse the flow before it reaches the strip.[23]
Soil Compaction Avoid driving heavy machinery over the VFS to prevent soil compaction, which reduces water infiltration.[7][8]
Sediment Buildup Remove accumulated sediment from the edge of the strip to maintain its filtering capacity.[8]

Issue 2: Slow or Incomplete Degradation of this compound in a Bioremediation Experiment

Potential Cause Troubleshooting Step
Suboptimal Environmental Conditions Ensure soil moisture, pH, and temperature are within the optimal range for the selected microorganisms. For example, alkaline soils may favor the persistence of this compound.[24]
Insufficient Microbial Population Inoculate the soil with a higher concentration of known this compound-degrading microbes. Consider using a mixed culture of bacteria and fungi for potentially enhanced degradation.[19]
Nutrient Limitation Amend the soil with a nutrient source, such as spent mushroom substrate, which can stimulate microbial activity.[19]
High this compound Concentration High concentrations of this compound may be toxic to the degrading microorganisms. If possible, reduce the initial concentration or use a stepwise acclimation of the microbial culture.
Presence of Inhibitory Substances Analyze the soil for other potential contaminants that could be inhibiting microbial growth and activity.

Quantitative Data Summary

Table 1: Efficacy of Different this compound Runoff and Leaching Mitigation Strategies

Mitigation Method Parameter Measured Reported Efficacy Source
Vegetative Filter Strips Pesticide runoff reduction65% reduction with buffers up to 2m wide[23]
Controlled-Release Nano-formulations (PEG-based) Half-release (t1/2) in water17.35 to 35.14 days (compared to rapid release of commercial formulations)[10]
Controlled-Release Nano-formulations (Guar Gum) Release in 2 hours~43% release (compared to 98% for commercial this compound)[13]
Bioremediation (Pseudomonas aeruginosa & Rhizobium pusense) Degradation of 100 mg/L this compound in liquid culture97.49% to 98.99% within 10 days[18]
Bioremediation (Pseudomonas aeruginosa & Rhizobium pusense) Degradation of 200 mg/kg this compound in soil95-100%[18]
Bioremediation (Spent Mushroom Substrate - 20% w/w) This compound degradation in soil50% reduction after 1 month[19]
Soil Amendment (Biochar + AMF) Simazine concentration reduction in leachate47.6% reduction compared to control[16]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Vegetative Filter Strips (VFS) for this compound Runoff Mitigation

  • Site Selection and VFS Construction:

    • Select a field with a gentle slope adjacent to a water body or drainage ditch.

    • Establish a VFS at the downslope edge of the field, ensuring it is at least 10 meters wide.[7][8]

    • Plant the VFS with a mix of perennial, deep-rooted, and stiff-stemmed native grasses.[8]

  • Experimental Plots:

    • Define replicate plots within the field, each with a defined drainage area directed towards a section of the VFS.

    • Include control plots that drain directly into a collection point without passing through a VFS.

  • This compound Application:

    • Apply a standard this compound formulation to the plots at the recommended label rate.[3][4]

  • Runoff Simulation and Sampling:

    • Following application, simulate a rainfall event of known intensity and duration using a rainfall simulator.

    • Collect runoff samples from the edge of the VFS and from the control plots at regular intervals throughout the simulation.

  • Sample Analysis:

    • Analyze the collected water samples for this compound and its primary degradate, ETU. This typically involves derivatization followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[25][26][27]

  • Data Evaluation:

    • Compare the total mass of this compound and ETU in the runoff from VFS-protected plots to that from the control plots to calculate the percentage reduction.

Protocol 2: Assessing this compound Degradation by Soil Microorganisms

  • Isolation of Microorganisms:

    • Collect soil samples from a this compound-treated agricultural field.

    • Use serial dilution and plating on selective agar media to isolate morphologically distinct bacterial and fungal colonies.[19]

  • Screening for this compound Tolerance:

    • Subculture the isolated microbes onto media amended with varying concentrations of this compound to identify tolerant strains.[20]

  • In Vitro Degradation Assay:

    • Inoculate a liquid mineral salt medium containing a known concentration of this compound (e.g., 100 mg/L) with the tolerant microbial isolates.[18]

    • Incubate the cultures under controlled conditions (e.g., 30°C, 180 rpm shaking).[21]

    • Include uninoculated controls to account for abiotic degradation.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 6, 8, 10 days).

  • Residue Analysis:

    • Extract this compound from the collected aliquots.

    • Quantify the remaining this compound concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[28][29]

  • Calculation of Degradation Rate:

    • Calculate the percentage of this compound degraded over time for each microbial isolate and compare it to the abiotic control.

Visualizations

Experimental_Workflow_VFS_Efficacy cluster_setup 1. Site Setup cluster_experiment 2. Experiment Execution cluster_analysis 3. Analysis & Evaluation A Select Field with Slope B Construct 10m Vegetative Filter Strip A->B C Define Replicate Plots (VFS & Control) B->C D Apply this compound to Plots C->D E Simulate Rainfall D->E F Collect Runoff Samples E->F G Analyze Samples for this compound & ETU (LC-MS/MS) F->G H Calculate % Reduction (VFS vs. Control) G->H

Caption: Workflow for evaluating vegetative filter strip efficacy.

Mitigation_Strategies_Logic cluster_pathways Environmental Transport Pathways cluster_mitigation Mitigation Strategies This compound This compound Application Leaching Leaching to Groundwater This compound->Leaching Infiltration Runoff Runoff to Surface Water This compound->Runoff Surface Flow BMP Best Management Practices BMP->this compound Reduces initial off-target amount CRF Controlled-Release Formulations CRF->this compound Slows release VFS Vegetative Filter Strips VFS->Runoff Intercepts & Filters Biochar Soil Amendment (Biochar) Biochar->Leaching Increases Sorption, Reduces Mobility Biorem Bioremediation Biorem->Leaching Degrades in Soil Biorem->Runoff Degrades in Soil

Caption: Logic diagram of this compound mitigation strategies.

References

Technical Support Center: Optimization of the Complexation Reaction Between Maneb and Zinc Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the complexation reaction between maneb and zinc salts.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring when maneb is complexed with a zinc salt?

A1: The reaction involves the coordination of the zinc cation (Zn²⁺) by the sulfur atoms of the ethylenebis(dithiocarbamate) (EBDC) ligand from maneb. Maneb itself is a polymeric complex where manganese ions are coordinated by the EBDC ligand. The addition of a zinc salt can lead to the formation of a mixed-metal complex, similar in structure to the fungicide mancozeb, which contains both manganese and zinc.

Q2: What is a suitable starting molar ratio of maneb to zinc salt?

A2: A good starting point is to consider the composition of this compound, a well-established complex of maneb and zinc. This compound typically contains about 20% manganese and 2.5% zinc by mass[1]. Based on these percentages, a molar ratio of approximately 8:1 of manganese to zinc is present in the final product. Therefore, for your experiments, you can start with a molar ratio of maneb to zinc salt in a similar range and optimize from there.

Q3: Which zinc salt should I use for the complexation reaction?

A3: Zinc chloride (ZnCl₂) and zinc sulfate (ZnSO₄) are common choices for the synthesis of dithiocarbamate complexes due to their good solubility in various solvents. The choice may depend on the solvent system you are using and the desired counter-ion in the final product, although the counter-ion is typically washed away during product purification.

Q4: What is the optimal pH for the reaction?

A4: The stability of the dithiocarbamate ligand is highly pH-dependent. Dithiocarbamates are unstable in acidic conditions (pH < 4) and can decompose[2]. Therefore, the complexation reaction should be carried out in a neutral to slightly alkaline medium (pH 7-9) to ensure the integrity of the maneb ligand.

Q5: What is the recommended solvent for this reaction?

A5: The choice of solvent depends on the solubility of your starting materials. For laboratory-scale synthesis, polar solvents like ethanol or methanol are often used for similar dithiocarbamate complexations[3]. Some industrial processes for producing this compound utilize organic solvents to facilitate simultaneous complexation and dehydration[4][5]. Water can also be used, but care must be taken to control the pH.

Q6: What is the ideal reaction temperature and duration?

A6: The initial formation of dithiocarbamate ligands is often carried out at low temperatures to control the exothermic reaction. For the complexation step with the metal salt, the reaction can typically be performed at room temperature with stirring. Gently refluxing for a few hours may improve the reaction rate and yield[3]. Monitoring the reaction progress via techniques like TLC or UV-Vis spectroscopy can help determine the optimal duration. Industrial processes may involve drying the final product at temperatures between 60-80°C[6].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formation - Incorrect pH (too acidic).- Reactants not fully dissolved.- Insufficient reaction time.- Adjust the pH of the reaction mixture to be between 7 and 9.- Ensure both maneb and the zinc salt are adequately dissolved or suspended in the chosen solvent before mixing.- Increase the reaction time and/or gently heat the mixture under reflux.
Product is an Oil Instead of a Solid - Presence of impurities.- Inappropriate solvent system.- Wash the product with a non-polar solvent like diethyl ether or cold ethanol to remove impurities and potentially induce precipitation[7].- Try a different solvent system. A solvent in which the complex has lower solubility will promote precipitation.
Product Has a "Rotten-Egg" Smell - Decomposition of the dithiocarbamate ligand to carbon disulfide (CS₂).- Ensure the reaction and storage conditions are not acidic.- Avoid excessive heating, as dithiocarbamates can be thermally unstable[8].- Store the final product in a cool, dry, and dark place.
Poor Yield of the Complex - Suboptimal stoichiometry.- Incomplete reaction.- Loss of product during workup.- Perform a series of experiments with varying molar ratios of maneb to zinc salt to find the optimal ratio.- Monitor the reaction to completion using an appropriate analytical technique.- Ensure the precipitate is carefully collected, for instance by suction filtration, and minimize transfers[7].
Final Product is Insoluble in Common Solvents - This is expected behavior.- Maneb and its complexes with zinc are polymeric and generally insoluble in water and most common organic solvents[4][8]. Characterization may require solid-state techniques like FTIR or thermal analysis.
Presence of Unreacted Starting Material in Product - Insufficient reaction time or non-optimal temperature.- Incorrect stoichiometry.- Increase the reaction time or apply gentle heating.- Adjust the molar ratio of the reactants to ensure the limiting reagent is fully consumed.

Experimental Protocols

General Laboratory-Scale Protocol for Maneb-Zinc Salt Complexation

This protocol provides a general guideline. Optimization of specific parameters will be necessary.

  • Dissolution of Maneb: Suspend a known molar amount of maneb in a suitable solvent (e.g., ethanol) in a reaction flask. Stir the suspension to ensure it is well-dispersated. Adjust the pH to be slightly alkaline (pH 8-9) using a suitable base if necessary.

  • Preparation of Zinc Salt Solution: In a separate container, dissolve the desired molar equivalent of a zinc salt (e.g., ZnCl₂) in the same solvent.

  • Complexation Reaction: Slowly add the zinc salt solution to the stirring maneb suspension at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours). The reaction can be gently heated under reflux to increase the rate. Monitor the formation of the precipitate.

  • Product Isolation: Collect the precipitate by suction filtration.

  • Washing: Wash the collected solid with the reaction solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to remove organic impurities[7].

  • Drying: Dry the final product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) to avoid thermal decomposition.

  • Characterization: Characterize the obtained complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe changes in the C-S and C-N stretching frequencies upon complexation, and Elemental Analysis to determine the manganese and zinc content.

Data Presentation

Table 1: Influence of pH on Dithiocarbamate Stability
pH RangeStability of Dithiocarbamate LigandRecommendation for Complexation
< 4Unstable, prone to decomposition[2]Avoid
4 - 6Moderate stabilitySub-optimal, risk of some degradation
7 - 9Stable[2]Recommended
> 9StableSuitable, but high alkalinity may precipitate zinc hydroxide
Table 2: Recommended Starting Conditions for Optimization
ParameterRecommended Starting ValueRange for Optimization
Maneb:Zinc Salt Molar Ratio 8:110:1 to 1:1
Reaction Temperature Room Temperature (20-25°C)Room Temperature to Reflux Temperature of Solvent
Reaction Time 4 hours1 to 24 hours
pH 87 to 9
Solvent EthanolMethanol, Water (with pH control), Isopropanol

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Complexation Reaction cluster_workup Product Isolation and Purification prep_maneb Disperse Maneb in Solvent adjust_ph Adjust pH to 7-9 prep_maneb->adjust_ph prep_zinc Dissolve Zinc Salt in Solvent mix Slowly Add Zinc Solution to Maneb Suspension prep_zinc->mix adjust_ph->mix react Stir at Room Temp or with Gentle Heat mix->react filter Collect Precipitate via Filtration react->filter wash Wash with Solvent and Diethyl Ether filter->wash dry Dry Product under Vacuum wash->dry characterize Characterize Final Product (FTIR, Elemental Analysis) dry->characterize

Caption: Experimental workflow for the synthesis of a maneb-zinc salt complex.

complexation_reaction cluster_reactants Reactants maneb Maneb Polymer [-(S₂CNHCH₂CH₂NHCS₂)-Mn-] plus + maneb->plus zinc_salt Zinc Salt (e.g., ZnCl₂) zinc_salt->plus product Maneb-Zinc Complex [-(S₂CNHCH₂CH₂NHCS₂)-Mn/Zn-] plus->product Solvent, pH 7-9

Caption: Simplified chemical equation for the complexation of maneb with a zinc salt.

References

troubleshooting poor disease control with mancozeb applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor disease control when using mancozeb.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a fungicide?

This compound is a broad-spectrum, non-systemic, contact fungicide belonging to the dithiocarbamate class of chemicals. It provides protective action against a wide variety of fungal diseases across field crops, fruits, vegetables, and ornamental plants. As a contact fungicide, it does not penetrate plant tissues but instead forms a protective barrier on the plant's surface. Its primary function is to prevent fungal spore germination, meaning it must be applied before infection occurs to be effective.

Q2: What is the biochemical mode of action for this compound?

This compound has a multi-site mode of action, which is why it is classified in the Fungicide Resistance Action Committee (FRAC) group M3. After application and exposure to water, this compound breaks down, releasing compounds like ethylene bisisothiocyanate sulfide (EBIS). These active compounds react with and inactivate the sulfhydryl (-SH) groups found in the amino acids and enzymes of fungal cells. This disrupts at least six critical biochemical processes, including lipid metabolism, respiration, and the production of ATP, ultimately inhibiting fungal cell function and spore germination. This multi-site activity significantly lowers the risk of pathogens developing resistance compared to single-site fungicides.

cluster_this compound This compound Application cluster_Activation Activation cluster_FungalCell Fungal Cell Interaction cluster_Disruption Biochemical Disruption cluster_Result Result This compound This compound (Pro-fungicide on plant surface) Breakdown Exposure to Water/UV (Hydrolysis) This compound->Breakdown is converted by Active_Toxicants Active Toxicants (e.g., EBIS, EBI) Breakdown->Active_Toxicants SH_Groups Sulfhydryl (-SH) Groups on Multiple Enzymes Active_Toxicants->SH_Groups inactivates ATP ATP Production SH_Groups->ATP leads to disruption of Respiration Respiration SH_Groups->Respiration leads to disruption of Metabolism Lipid Metabolism SH_Groups->Metabolism leads to disruption of Other Other Processes SH_Groups->Other leads to disruption of Inhibition Inhibition of Spore Germination ATP->Inhibition Respiration->Inhibition Metabolism->Inhibition Other->Inhibition

Caption: this compound's multi-site mode of action.

Q3: Is fungal resistance to this compound a significant concern?

Due to its multi-site activity, the risk of resistance development to this compound is very low. It targets multiple biochemical pathways in fungi simultaneously, making it difficult for a single genetic mutation to confer resistance. For this reason, this compound is often used in rotation programs or as a tank-mix partner with single-site fungicides to help manage and delay the development of resistance to those more vulnerable products. However, some studies have reported reduced sensitivity or resistance in certain pathogens like Colletotrichum spp. and Phytophthora infestans after prolonged exposure, although this resistance may be reversible.

Q4: What are the general guidelines for this compound application intervals?

Reapplication is typically recommended every 7 to 14 days, but this interval can vary based on the crop, disease pressure, and environmental conditions. During periods of weather favorable to disease development, such as high humidity or frequent rain, a shorter interval of 7-10 days is often advised. For less severe conditions or as part of a seasonal program, intervals may be extended to 21-28 days. It is critical to consult the product label and local agricultural recommendations for specific guidance.

Troubleshooting Guide for Poor Efficacy

Experiencing poor disease control after a this compound application can be frustrating. This guide provides a systematic approach to identifying the potential cause.

Technical Support Center: Improving the Suspensibility of Mancozeb Wettable Powder (WP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and formulation development professionals with a comprehensive guide to troubleshooting and improving the suspensibility of mancozeb wettable powder (WP).

Frequently Asked Questions (FAQs)

Q1: What is suspensibility and why is it a critical parameter for this compound WP?

A1: Suspensibility is the ability of a wettable powder to remain uniformly dispersed in water for a specific period after initial mixing. For this compound WP, high suspensibility is crucial to ensure a consistent concentration of the active ingredient in the spray tank, leading to uniform application and reliable fungicidal efficacy on crops. Poor suspensibility can result in clogged spray nozzles and uneven distribution of the fungicide, reducing its effectiveness.

Q2: What are the main components of a this compound WP formulation?

A2: A typical this compound WP formulation consists of the this compound active ingredient (usually 75-85%), a wetting agent (0.2-1%), a dispersing agent (6-7%), a pH regulator (0.1-0.3%), a stabilizer (0.1-1%), and an inert filler or carrier to make up the remaining percentage.

Q3: What is the role of wetting and dispersing agents in the formulation?

A3: Wetting agents are surfactants that reduce the surface tension between the powder particles and water, allowing the powder to be readily incorporated into the water. Dispersing agents, also surfactants, prevent the fine particles from clumping together (flocculation) and settling out of the suspension by creating repulsive forces between them. Both are essential for achieving good suspensibility.

Q4: What is a good target suspensibility value for a this compound WP formulation?

A4: Generally, a suspensibility of 80% or higher is considered indicative of a good quality wettable powder formulation. However, minimum acceptable values can vary depending on regulatory standards.

Q5: How does particle size affect the suspensibility of this compound WP?

A5: Particle size is inversely proportional to suspensibility; smaller particles tend to suspend better and for longer periods. The milling process, particularly superfine grinding or jet milling, is critical in reducing the particle size of the this compound active ingredient and the overall formulation to improve suspensibility.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of this compound WP suspensibility.

Observed Problem Potential Cause Troubleshooting Steps
Poor Wettability (Powder floats on water surface) 1. Inadequate or incorrect wetting agent. 2. Insufficient concentration of wetting agent.1. Review the selection of the wetting agent. Consider anionic surfactants like sodium dodecyl benzene sulfonate. 2. Incrementally increase the concentration of the wetting agent in the formulation. 3. Ensure the wetting agent is thoroughly blended with the other components.
Rapid Sedimentation after Mixing 1. Ineffective or insufficient dispersing agent. 2. Incompatible formulation components. 3. Incorrect particle size distribution (too large).1. Select a more effective dispersing agent, such as a lignosulfonate or a naphthalene sulfonate condensate. 2. Increase the concentration of the dispersing agent. 3. Evaluate the compatibility of all formulation components. 4. Analyze the particle size of the powder. If necessary, optimize the milling process to achieve a finer particle size.
Formation of Agglomerates or Lumps in Suspension 1. Poor dispersion. 2. High moisture content in the powder. 3. Improper storage conditions.1. Improve the efficiency of the dispersing agent system. 2. Check the moisture content of the formulation and ensure it is within specification (typically <2%). 3. Store the powder in a cool, dry place to prevent moisture absorption and caking.
Inconsistent Suspensibility Results 1. Non-homogenous mixture of the formulation. 2. Inconsistent experimental procedure. 3. Variation in water hardness used for testing.1. Ensure a thorough and uniform blending of all components during manufacturing. 2. Strictly adhere to the standardized testing protocol (e.g., CIPAC MT 184). 3. Use standardized hard water for all suspensibility tests to ensure consistency.

Data Presentation

The following tables provide an overview of typical formulation compositions and the impact of component concentrations on suspensibility.

Table 1: Example Formulations of this compound 80% WP

Component Formulation A (%) Formulation B (%) Formulation C (%)
This compound (Technical)80.085.075.0
Wetting Agent0.61.00.2

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Mancozeb in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of validated analytical methods for the determination of mancozeb residues in soil and water samples. The methodologies, performance data, and experimental workflows are presented to assist researchers, scientists, and professionals in drug and pesticide development in selecting the most suitable approach for their analytical needs.

Introduction

This compound is a widely used fungicide belonging to the ethylenebisdithiocarbamate (EBDC) class. Due to its potential environmental impact and the instability of the parent compound, sensitive and reliable analytical methods are crucial for monitoring its residues in soil and water. This compound is a polymeric complex of manganese and zinc with the ethylenebis (dithiocarbamate) ligand. Its analysis is challenging due to its low solubility in water and organic solvents and its instability.[1][2][3]

The primary analytical strategies involve either derivatization of the EBDC moiety followed by liquid chromatography or hydrolysis to carbon disulfide (CS₂) and subsequent gas chromatographic analysis. This guide focuses on two prominent methods: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) following a derivatization step, and Gas Chromatography-Mass Spectrometry (GC-MS) based on CS₂ evolution.

Data Presentation

Table 1: Performance Comparison of Analytical Methods for this compound in Water
ParameterLC-MS/MS MethodGC-MS Method
Analyte Dimethyl-EBDC (derivatized this compound)Carbon Disulfide (CS₂)
Limit of Detection (LOD) 0.0132 - 0.0193 µg/L[4]0.01 mg/L
Limit of Quantification (LOQ) 0.1 µg/L[4]0.03 mg/L
Recovery 70-120%[4]91-98%
Linearity Range 0.05-2.50 µg/L (for dimethyl-EBDC)[4]Not explicitly stated
Relative Standard Deviation (RSD) ≤20%[4]0.78 - 2.2%
Matrix Surface and Drinking Water[4]Aquatic Tox Mediums
Table 2: Performance Comparison of Analytical Methods for this compound in Soil
ParameterLC-MS/MS Method
Analyte Dimethyl EBDC (derivatized this compound)[5][6]
Limit of Detection (LOD) 0.0187 µg/g[6]
Limit of Quantification (LOQ) 0.05 µg/g[6]
Recovery Validation at LOQ and 10x LOQ levels showed acceptable accuracy[7]
Linearity Confirmed through linear regression of standard curve data[6]
Matrix Soil[5][6][7]

Experimental Protocols

Method 1: LC-MS/MS for this compound in Soil and Water

This method is based on the derivatization of this compound to a more stable and less polar compound, dimethyl ethylenebisdithiocarbamate (dimethyl-EBDC), followed by LC-MS/MS analysis. This approach offers high sensitivity and specificity.

1. Sample Preparation and Extraction (Soil)

  • Weigh 2g of soil into a centrifuge tube.

  • Add 1-2 mL of water, 0.1 g of L-cysteine, and 0.5 g of EDTA-4Na.

  • For derivatization, add 10 mL of acetonitrile containing 0.05 M dimethyl sulfate and 0.1 M iodomethane.[5]

  • Vortex for 1 minute and shake for 15 minutes.

  • Add 4 g of magnesium sulfate and 1 g of sodium chloride, then centrifuge.

  • Take 3 mL of the supernatant and add a cleanup salt mixture (e.g., 900 mg magnesium sulfate, 150 mg PSA, 150 mg C18).[7]

  • Vortex, centrifuge, and filter the supernatant before LC-MS/MS analysis.[7]

2. Sample Preparation and Extraction (Water)

  • Take a 5.00 mL water sample.

  • Add 0.25 mL of a solution containing 2.0 mM EDTA and 10 mM ammonium formate.[4]

  • Adjust the pH to 8-10 if necessary.

  • For methylation, add 10 µL of dimethyl sulfate and 10 µL of iodomethane.[4]

  • Vortex for 45 seconds and reflux for 1 hour at 50-60°C.[4]

  • Cool and filter the sample before injection.

3. Instrumental Analysis (LC-MS/MS)

  • HPLC Column: Kinetex Phenomenex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[4]

  • Mobile Phase: A gradient of A) 5mM ammonium formate with 0.1% formic acid in water and B) 0.1% formic acid in methanol.[4][5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ion Transitions for Dimethyl-EBDC: m/z 241.1→134.1 (quantitative) and m/z 241.1→193.2 (confirmatory).[4]

Method 2: GC-MS for this compound in Water (as CS₂)

This method relies on the acid hydrolysis of dithiocarbamates, including this compound, to carbon disulfide (CS₂). The volatile CS₂ is then extracted and analyzed by GC-MS.

1. Sample Preparation and Extraction

  • This method involves the reduction of the dithiocarbamate moiety under strong acidic conditions in the presence of a reducing agent like stannous chloride (SnCl₂).

  • The evolved carbon disulfide (CS₂) is simultaneously extracted into an organic solvent layer, such as iso-octane.

2. Instrumental Analysis (GC-MS)

  • GC Column: A suitable column for volatile compound analysis.

  • Carrier Gas: Helium at a flow rate of 2.0 mL/min.

  • Injection Volume: 1.0 µL.

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode for the detection of CS₂.

  • Retention Time for CS₂: Approximately 5.0 minutes under the specified conditions.

Mandatory Visualization

Analytical_Workflows_for_this compound cluster_lcmsms LC-MS/MS Method cluster_gcms GC-MS Method lc_sample Soil or Water Sample lc_extraction Extraction with EDTA & L-cysteine (for soil) lc_sample->lc_extraction lc_derivatization Derivatization (Methylation to Dimethyl-EBDC) lc_extraction->lc_derivatization lc_cleanup QuEChERS-style Cleanup (for soil) lc_derivatization->lc_cleanup lc_analysis LC-MS/MS Analysis lc_cleanup->lc_analysis gc_sample Water Sample gc_hydrolysis Acid Hydrolysis with SnCl2 gc_sample->gc_hydrolysis gc_extraction In-situ Extraction of CS2 into Iso-octane gc_hydrolysis->gc_extraction gc_analysis GC-MS Analysis gc_extraction->gc_analysis

Caption: Comparative workflow for LC-MS/MS and GC-MS analysis of this compound.

Discussion of Method Comparison

The LC-MS/MS method with derivatization offers high sensitivity and specificity, making it suitable for trace-level quantification of this compound in complex matrices like soil.[5][6] The derivatization to dimethyl-EBDC improves the stability and chromatographic behavior of the analyte.[5][6] However, this method requires a more involved sample preparation process, including the derivatization step itself.

The GC-MS method based on CS₂ evolution is a more traditional approach for the analysis of dithiocarbamates as a group. It is a simpler and potentially faster method in terms of sample workup. However, it is a non-specific method as it measures the total CS₂ evolved from all dithiocarbamates present in the sample, not just this compound. Its sensitivity may also be lower compared to the targeted LC-MS/MS approach.

A comparative study of GC, LC, and Capillary Electrophoresis (CE) for this compound analysis concluded that LC coupled to tandem mass spectrometry was the most reliable and precise technique.[2][3] Gas chromatography was found to be very sensitive but lacked reproducibility due to the rapid degradation of the derivatized product.[2][3]

Conclusion

The choice of analytical method for this compound determination in soil and water depends on the specific requirements of the study. For highly sensitive and specific quantification of this compound, the LC-MS/MS method with derivatization is superior. For a more rapid and general screening of dithiocarbamate contamination, the GC-MS method based on CS₂ evolution can be a viable alternative. It is essential to validate the chosen method in the specific matrix of interest to ensure data quality and reliability.

References

A Comparative Guide to Mancozeb Alternatives for Potato Late Blight Control

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: For decades, the multi-site fungicide mancozeb has been a cornerstone of potato late blight (Phytophthora infestans) management programs. Its broad-spectrum activity and low risk of resistance development have made it invaluable.[1] However, due to regulatory actions, such as its ban for agricultural use in the European Union as of January 2022, and growing environmental and health concerns, the need for effective alternatives is critical.[1][2][3][4] This guide provides a comparative evaluation of chemical and biological alternatives to this compound, supported by experimental data to inform researchers, scientists, and crop protection professionals.

Section 1: Synthetic Fungicide Alternatives

Several single-site and combination fungicides have demonstrated high efficacy against P. infestans, often exceeding that of this compound under experimental conditions. Key alternatives include products based on cyazofamid, mandipropamid, and oxathiapiprolin. Phosphite-based fungicides also represent a distinct class of compounds that offer both direct pathogen inhibition and induction of host defense mechanisms.[5][6][7]

Data Presentation: Efficacy of Synthetic Fungicides

The following table summarizes the performance of leading synthetic alternatives compared to this compound from a key tunnel experiment. Efficacy was evaluated based on the Area Under the Disease Progress Curve (AUDPC), a standard measure of disease development over time, and final tuber yield.

Active Ingredient(s) Example Product Mode of Action (FRAC Group) Application Schedule Relative Efficacy vs. This compound Source
This compound-M3: Multi-site contact activity6 sprays @ 7-day intervalsBaseline[1][2]
Oxathiapiprolin + BenthiavalicarbZorvec Endavia49 (OSBP inhibitor) + 40 (CAA)2 sprays @ 21-day intervalsSignificantly higher efficacy[1][2][3][4]
CyazofamidRanman21 (QiI inhibitor)6 sprays @ 7-day intervalsHigher efficacy[1][2][3][4]
MandipropamidRevus40 (CAA inhibitor)4 sprays @ 9-day intervalsHigher efficacy[1][2][3][4]
Potassium PhosphitePhostrol, FosphiteP07: Host plant defense induction3 sprays @ 14-day intervalsEffective tuber protection; weak foliar protection[5][6][8]
DimethomorphAcrobat40 (CAA inhibitor)6 sprays @ 8-day intervalsSignificant reduction in disease severity[9][10]
Copper Hydroxide / OxychlorideKocide, C-O-C-SM1: Multi-site contact activity-Effective, but can be less so than other options[11][12]

Key Findings:

  • Zorvec Endavia (Oxathiapiprolin + Benthiavalicarb) provided the most effective control, significantly outperforming this compound even with one-third of the applications.[1][2][3]

  • Ranman (Cyazofamid) and Revus (Mandipropamid) also demonstrated superior control to this compound.[1][2]

  • The high efficacy of these single-site fungicides underscores the importance of rotation and mixing partners to manage the risk of fungicide resistance, a role previously filled by the multi-site activity of this compound.[1][2][13]

  • Phosphite-based fungicides are particularly noted for protecting tubers from blight and pink rot, though they are less effective at protecting foliage.[5][8] They can be integrated into programs, sometimes allowing for reduced doses of conventional fungicides.[6]

Section 2: Biological Control Agents (BCAs) & Novel Alternatives

Biological control agents, including bacteria, fungi, and other microorganisms, offer an alternative approach by competing with or antagonizing the pathogen, or by inducing systemic resistance in the host plant.[14][15] While often not as potent as leading synthetic fungicides when used alone, they are valuable components of Integrated Pest Management (IPM) programs.

Data Presentation: Efficacy of Biological Alternatives
Biocontrol Agent / Product Organism Proposed Mechanism of Action Observed Efficacy Source
Isolate RS65Bacillus velezensisAntagonism (inhibition of mycelial growth)Reduced disease severity from 31.26% (control) to 16.54% in vivo.[2][2]
Trichoderma + BacillusTrichoderma spp. + Bacillus spp.Antagonism, competition, induction of systemic resistance.Among the most effective biocontrol options in a field study.[16][15][16]
Amoeba LysateWillaertia magna C2c MakyElicitation of plant defenses, anti-germinative properties.Up to 77% disease protection in low-pressure field trials; increased yield up to 30%.[17][17]

Key Findings:

  • Specific bacterial isolates, such as Bacillus velezensis RS65, can significantly inhibit the growth of P. infestans and reduce disease severity in plants.[2]

  • Combinations of BCAs, like Trichoderma and Bacillus, are recommended as promising alternatives for managing blight diseases.[16]

  • Novel products, such as the lysate of the amoeba Willaertia magna, show a dual mode of action by directly inhibiting the pathogen and stimulating the plant's own defenses.[17]

Section 3: Experimental Methodologies & Workflows

To ensure the robust evaluation of fungicide efficacy, standardized experimental protocols are essential. The data cited in this guide are derived from studies employing rigorous scientific methods.

Experimental Protocol: Standard Fungicide Field Efficacy Trial

A typical experimental setup for evaluating alternatives to this compound involves a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[2][18]

  • Site Preparation & Planting: A susceptible potato cultivar (e.g., 'Russet Burbank', 'Agria') is planted in plots, typically consisting of 4 rows of 10-15 meters in length.[18][19] Plots are separated by untreated buffer rows to minimize spray drift.[20]

  • Treatment Groups: The experiment includes an untreated control, a this compound standard treatment, and various alternative fungicide treatments. Each treatment is replicated 3-4 times.[18][19][20]

  • Fungicide Application: Treatments are applied according to predefined schedules (e.g., 7, 9, or 21-day intervals) using a calibrated sprayer to ensure thorough coverage.[1][20] Applications typically begin when plants are approximately 15 cm high or before the onset of disease symptoms.[21]

  • Inoculation: In many trials, plots are artificially inoculated with a sporangial suspension of a known P. infestans isolate to ensure uniform disease pressure. In other cases, trials rely on natural infection from spreader rows or ambient inoculum.[19]

  • Disease Assessment: Disease severity is visually assessed at regular intervals (e.g., weekly) by estimating the percentage of foliage destroyed by late blight on a 0-100% scale.[18]

  • Data Analysis: The Area Under the Disease Progress Curve (AUDPC) is calculated from the sequential disease severity ratings. AUDPC values and final tuber yields are subjected to Analysis of Variance (ANOVA), and treatment means are compared using a post-hoc test (e.g., Tukey's HSD) to determine statistical significance.[1]

Visualization: Experimental Workflow

Caption: Workflow for a typical potato blight fungicide efficacy trial.

Section 4: Resistance Management & Integrated Strategies

A critical drawback of moving from a multi-site fungicide like this compound to single-site alternatives is the increased risk of selecting for resistant strains of P. infestans.[13] Therefore, a successful long-term strategy cannot rely on a single alternative.

An effective IPM strategy should involve:

  • Alternation of Fungicides: Rotating fungicides with different FRAC group codes is essential.[1][2] For example, a program could alternate between a CAA inhibitor (Revus), a QiI inhibitor (Ranman), and an OSBP inhibitor (Zorvec).[1][2]

  • Use of Tank Mixes: Where appropriate, tank-mixing a single-site fungicide with a multi-site protectant (like copper) can help mitigate resistance development.

  • Integration of BCAs and Phosphites: Incorporating biologicals and phosphites can reduce the overall reliance on conventional fungicides and introduce different modes of action, further diversifying the control strategy.[6][16]

Visualization: Fungicide Mode of Action & Resistance Strategy

Caption: Alternating single-site fungicides to manage resistance.

Conclusion

While the withdrawal of this compound presents a significant challenge, robust and effective alternatives are available. High-efficacy synthetic fungicides like Zorvec Endavia, Ranman, and Revus can provide superior disease control.[1][2][3] However, their single-site mode of action necessitates the adoption of stringent resistance management strategies. The integration of phosphites and a growing arsenal of biological control agents will be crucial for developing sustainable, long-term IPM programs that effectively manage potato late blight in a post-mancozeb era. Future research should continue to focus on optimizing these integrated strategies and discovering novel modes of action.

References

Mancozeb vs. Systemic Fungicides: A Comparative Guide for Rust Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of mancozeb, a contact fungicide, against systemic fungicides for the control of rust diseases in key agricultural crops. The information presented is curated from various scientific studies to aid in research and development efforts.

Introduction: Understanding the Fungicides

Rust diseases, caused by fungi of the order Pucciniales, are significant threats to crop production worldwide. Effective management strategies often rely on the application of fungicides. This guide focuses on two main classes of fungicides: the contact, multi-site inhibitor this compound, and the penetrant, single-site systemic fungicides, primarily from the triazole and strobilurin groups.

This compound is a protective fungicide belonging to the dithiocarbamate chemical class and is classified under the Fungicide Resistance Action Committee (FRAC) Group M3.[1][2][3][4] Its mode of action is multi-sited, interfering with various biochemical processes within fungal cells by inhibiting enzymes containing sulfhydryl groups.[1] This multi-site activity makes it a low-risk candidate for the development of fungicide resistance.[1] As a contact fungicide, this compound remains on the plant surface and does not penetrate the plant tissue, acting as a protective barrier against fungal spore germination.[3][4]

Systemic fungicides , in contrast, are absorbed and translocated within the plant's vascular system, offering both preventative and curative action against established infections.[1] This guide will focus on two key groups of systemic fungicides used against rusts:

  • Triazoles (DMIs) : Belonging to FRAC Group 3, these fungicides inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol.[5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to abnormal fungal growth and death.[5]

  • Strobilurins (QoIs) : Classified under FRAC Group 11, these fungicides inhibit mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex.[6][7][8] This action blocks the electron transport chain, ultimately halting ATP production and leading to fungal cell death.[6][7][8]

Performance Data: this compound vs. Systemic Fungicides

The following tables summarize quantitative data from field trials comparing the efficacy of this compound with various systemic fungicides in controlling rust diseases.

Table 1: Efficacy of Fungicides on Wheat Stripe Rust (Yellow Rust)

Fungicide(s)Active Ingredient(s)Application RateMean Disease Severity (%)Percent Disease Control (%)Grain Yield (q/ha)Yield Increase over Control (%)Reference
Untreated Control --48.39-20.57-[9]
This compound This compound 75% WP-56.66--10.74[10]
Propiconazole Propiconazole 25% EC0.1%--29.6544.14[9]
Tebuconazole Tebuconazole 25% EC0.1%1.8499.6432.1056.08[9]
Azoxystrobin Azoxystrobin 23.1% SC0.1%--31.4753.01[9]
Tebuconazole + Trifloxystrobin Tebuconazole 50% + Trifloxystrobin 25% w/w 75WG---31.1851.60[9]
Azoxystrobin + Difenoconazole Azoxystrobin 20% + Difenoconazole 12.5% SC0.1%--32.2456.73[9]

Table 2: Comparative Efficacy of Fungicide Treatments on Wheat Rusts (Yellow and Stem Rust)

Fungicide TreatmentActive Ingredient(s)Yellow Rust Severity Reduction (%)Stem Rust Severity Reduction (%)Grain Yield ( kg/ha )Yield Advantage over Control (%)Reference
Untreated Control ---987-[11]
Standard Check (Rex Duo) -37.8054.17--[8]
ASELLA -39.2761.67--[8]
KENCOVE -39.2055.67--[8]
Take-Off 293% SC -90.9672.98273863.95[11]

Note: Specific active ingredients for branded products like "ASELLA", "KENCOVE", and "Take-Off 293% SC" were not detailed in the source material. "Rex Duo" is a commonly known commercial fungicide.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are synthesized experimental protocols based on the cited literature for evaluating fungicide efficacy against rust diseases.

General Field Trial Protocol for Wheat Rust Fungicide Efficacy

  • Experimental Design: Randomized Complete Block Design (RCBD) with three to four replications is commonly used.[9][11]

  • Plot Size: Plot sizes can vary, with examples such as 2.5 m x 2 m.[10]

  • Crop Variety: A susceptible wheat variety is typically chosen to ensure adequate disease pressure for evaluation.[9]

  • Inoculation: In many studies, plots are artificially inoculated with urediniospores of the target rust pathogen (e.g., Puccinia striiformis for stripe rust) to ensure a uniform disease outbreak.[9]

  • Fungicide Application:

    • Fungicides are applied as foliar sprays using a knapsack sprayer or similar equipment to ensure thorough coverage.[8]

    • Application timing is critical and often initiated at the first sign of disease or at a specific growth stage (e.g., early jointing, boot stage).[9]

    • The number of applications can vary, with some studies employing one or two sprays at intervals of 15 days.[10]

  • Data Collection:

    • Disease Severity: Assessed visually at multiple time points (e.g., every 7-10 days) using standardized scales like the modified Cobb Scale.[8] This scale estimates the percentage of leaf area covered by rust pustules.

    • Area Under the Disease Progress Curve (AUDPC): Calculated from the sequential disease severity data to provide an integrated measure of disease development over time.[12] The formula used is: AUDPC = D[ 1/2 (Y1 + Yk) + ( Y2 + Y3 + --- + Yk-1)], where D is the time interval between readings, and Y represents the disease severity at each reading.

    • Yield and Yield Components: At crop maturity, the central rows of each plot are harvested to determine grain yield (e.g., kg/ha or q/ha) and thousand-kernel weight.[8][11]

  • Statistical Analysis: Data are typically subjected to Analysis of Variance (ANOVA), and treatment means are compared using tests such as the Least Significant Difference (LSD) test at a significance level of P ≤ 0.05.[8]

Visualization of Fungal Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key fungal signaling pathways targeted by the fungicides and a typical experimental workflow for fungicide evaluation.

experimental_workflow cluster_setup 1. Trial Setup cluster_execution 2. Experiment Execution cluster_data 3. Data Collection cluster_analysis 4. Data Analysis plot_design Plot Design (RCBD) variety_selection Susceptible Variety Selection plot_design->variety_selection inoculation Artificial Inoculation plot_design->inoculation fungicide_app Fungicide Application inoculation->fungicide_app severity_assessment Disease Severity Assessment (e.g., Cobb Scale) fungicide_app->severity_assessment yield_measurement Yield Measurement severity_assessment->yield_measurement audpc_calc AUDPC Calculation yield_measurement->audpc_calc stat_analysis Statistical Analysis (ANOVA) audpc_calc->stat_analysis conclusion Conclusion on Efficacy stat_analysis->conclusion

Caption: A typical experimental workflow for evaluating fungicide efficacy.

mode_of_action cluster_this compound This compound (FRAC M3) - Contact Action cluster_systemic Systemic Fungicides - Internal Action cluster_triazole Triazoles (FRAC 3) cluster_strobilurin Strobilurins (FRAC 11) spore Fungal Spore on Plant Surface inhibition Multi-site Inhibition of Enzymes (e.g., containing -SH groups) spore->inhibition This compound This compound Application This compound->spore no_germination No Infection inhibition->no_germination Prevents Germination lanosterol Lanosterol c14 C14-demethylase lanosterol->c14 ergosterol Ergosterol cell_membrane cell_membrane ergosterol->cell_membrane Essential for Fungal Cell Membrane c14->ergosterol triazole Triazole Fungicide triazole->c14 complexIII Mitochondrial Complex III (cytochrome bc1) atp ATP (Energy) complexIII->atp fungal_growth fungal_growth atp->fungal_growth Essential for Fungal Growth electron_transport Electron Transport Chain electron_transport->complexIII strobilurin Strobilurin Fungicide strobilurin->complexIII

Caption: Modes of action for this compound and systemic fungicides.

Conclusion

The selection of a fungicide for rust disease management depends on several factors, including the specific crop, the rust pathogen, disease pressure, and resistance management strategies.

  • This compound serves as a robust preventative option with a low risk of resistance development due to its multi-site mode of action. It is particularly valuable in integrated pest management (IPM) programs and in tank-mixes with single-site fungicides to broaden the spectrum of activity and manage resistance.

  • Systemic fungicides , such as triazoles and strobilurins , offer the advantage of curative and eradicant properties, in addition to their protective action. They are highly effective at controlling established infections. However, their single-site mode of action makes them more prone to the development of fungal resistance, necessitating careful stewardship through rotation and tank-mixing with fungicides from different FRAC groups.

The data presented in this guide indicate that while systemic fungicides, particularly triazole-based products and mixtures, often demonstrate higher efficacy in reducing disease severity and increasing yield in high-pressure situations, the strategic use of this compound remains a cornerstone of sustainable and effective rust disease management programs. For optimal results, a combination of cultural practices, resistant varieties, and a well-designed fungicide program incorporating multiple modes of action is recommended.

References

Cross-Reactivity of Dithiocarbamate Fungicides in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of dithiocarbamate fungicides in immunoassays, offering valuable insights for researchers and professionals in environmental science, food safety, and toxicology. The information presented herein is crucial for the accurate interpretation of immunoassay results and the development of specific and reliable detection methods for these widely used agricultural chemicals.

Introduction to Dithiocarbamate Fungicides and Immunoassays

Dithiocarbamates are a class of non-systemic fungicides extensively used in agriculture to protect crops from a wide range of fungal diseases.[1] Common dithiocarbamates include thiram, ziram, mancozeb, and propineb. Due to their widespread use, monitoring their residues in food and the environment is essential to ensure consumer safety and regulatory compliance.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as a rapid, sensitive, and cost-effective method for the detection of pesticide residues. These assays utilize the specific binding of antibodies to target analytes. However, a significant challenge in the immunoassay of dithiocarbamates is the potential for cross-reactivity, where antibodies raised against one dithiocarbamate may also bind to other structurally similar compounds, leading to inaccurate quantification and false-positive results. Understanding the extent of this cross-reactivity is paramount for the development and validation of reliable immunoassays.

Comparative Analysis of Cross-Reactivity

An examination of a chemiluminescent enzyme-linked immunosorbent assay (CL-ELISA) developed for the quantification of thiram reveals varying degrees of cross-reactivity with other dithiocarbamates and related compounds. The following table summarizes the cross-reactivity percentages observed in this thiram-specific immunoassay.

Table 1: Cross-Reactivity of a Thiram-Specific Immunoassay with Other Dithiocarbamate Fungicides and Related Compounds

CompoundChemical SubclassCross-Reactivity (%)
Thiram Dimethyl dithiocarbamate 100
ZiramDimethyl dithiocarbamate85
FerbamDimethyl dithiocarbamate70
This compoundEthylene-bis-dithiocarbamate< 0.1
ManebEthylene-bis-dithiocarbamate< 0.1
ZinebEthylene-bis-dithiocarbamate< 0.1
PropinebPropylene-bis-dithiocarbamate< 0.1
MetiramEthylene-bis-dithiocarbamate complex< 0.1

Data sourced from a study on a thiram-specific chemiluminescent ELISA.

The data clearly indicates that the immunoassay is highly specific for dimethyl dithiocarbamates (thiram, ziram, and ferbam), with significant cross-reactivity observed within this subclass. In contrast, the assay shows negligible cross-reactivity with ethylene-bis-dithiocarbamates (this compound, maneb, zineb) and propylene-bis-dithiocarbamates (propineb). This suggests that the antibodies developed for this assay primarily recognize the dimethyl dithiocarbamate moiety.

Experimental Protocols

The development and validation of a reliable immunoassay for dithiocarbamate fungicides involve several key steps, from hapten synthesis to the optimization of the assay conditions. Below is a generalized protocol for a competitive indirect ELISA for thiram determination, based on established methodologies.

Hapten Synthesis and Conjugation
  • Hapten Design: A hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein, is synthesized to mimic the structure of the target analyte (e.g., thiram).

  • Carrier Protein Conjugation: The synthesized hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for coating the ELISA plate. This is typically achieved using methods like the active ester method.

Antibody Production
  • Immunization: The hapten-carrier protein conjugate (immunogen) is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.

  • Antibody Purification: The resulting antiserum is collected, and the specific antibodies are purified using techniques like protein A/G affinity chromatography.

Competitive Indirect ELISA Procedure
  • Coating: Microtiter plates are coated with the hapten-OVA conjugate and incubated overnight at 4°C.

  • Washing: The plates are washed with a washing buffer (e.g., phosphate-buffered saline with Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., a solution containing BSA or non-fat dry milk) and incubating for 1-2 hours at 37°C.

  • Washing: The plates are washed again.

  • Competitive Reaction: A mixture of the sample (or standard) and the specific antibody is added to the wells. The free analyte in the sample competes with the coated hapten-OVA for binding to the limited amount of antibody. The plate is incubated for a specific time (e.g., 1 hour) at 37°C.

  • Washing: The plates are washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored or chemiluminescent signal.

  • Signal Measurement: The absorbance or luminescence is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizing Key Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

G General Structure of Dithiocarbamate Fungicides cluster_0 Core Structure R1 R1 N N R1->N R2 R2 R2->N C C N->C S1 S C->S1 S2 S C->S2 = M Metal/H S1->M

Caption: General chemical structure of dithiocarbamate fungicides.

G Competitive Indirect ELISA Workflow Start Start Coat Plate Coat Plate with Hapten-Carrier Conjugate Start->Coat Plate Wash1 Wash Coat Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Competitive Binding Add Sample/Standard + Primary Antibody Wash2->Competitive Binding Wash3 Wash Competitive Binding->Wash3 Add Secondary Ab Add Enzyme-labeled Secondary Antibody Wash3->Add Secondary Ab Wash4 Wash Add Secondary Ab->Wash4 Add Substrate Add Substrate Wash4->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal End End Measure Signal->End

Caption: Workflow of a competitive indirect ELISA.

G Cross-Reactivity Logical Relationship Antibody Antibody Binding Binding Antibody->Binding Binds NoBinding NoBinding Antibody->NoBinding Does Not Bind TargetAnalyte Target Analyte (e.g., Thiram) CrossReactant Cross-Reactant (e.g., Ziram) NonReactant Non-Reactant (e.g., this compound) Binding->TargetAnalyte Binding->CrossReactant NoBinding->NonReactant

Caption: Logical relationship of antibody binding in cross-reactivity.

Conclusion and Future Perspectives

The specificity of immunoassays for dithiocarbamate fungicides is highly dependent on the structural characteristics of the target analyte and the recognition properties of the antibodies. The presented data for a thiram-specific ELISA highlights significant cross-reactivity within the dimethyl dithiocarbamate subclass, while demonstrating high specificity against other subclasses. This underscores the importance of thorough validation and cross-reactivity profiling when developing and employing immunoassays for dithiocarbamate analysis.

Future research should focus on the development of highly specific monoclonal antibodies that can differentiate between closely related dithiocarbamate structures. Furthermore, the development of multi-analyte immunoassays, such as microarray-based platforms, could enable the simultaneous detection and quantification of a range of dithiocarbamate fungicides, providing a more comprehensive assessment of sample contamination. Continued efforts in these areas will contribute to more accurate and reliable monitoring of these important agricultural chemicals.

References

A Comparative Guide to the Validation of Analytical Methods for Mancozeb in Herbal Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fungicide residues like mancozeb in complex herbal matrices is a critical aspect of quality control and safety assessment. This guide provides a detailed comparison of two prominent analytical methods for this compound determination: a modern approach using QuEChERS extraction with derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a traditional method involving acid hydrolysis and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

The selection of an appropriate analytical method is contingent on various factors, including the need for specificity, sensitivity, sample throughput, and the technical capabilities of the laboratory. While the QuEChERS LC-MS/MS method offers high specificity and sensitivity for this compound, the HS-GC-MS method provides a measure of total dithiocarbamate content. This guide presents the experimental protocols and validation data for both methods to aid in the selection of the most suitable technique for your research needs.

Method 1: Modified QuEChERS with LC-MS/MS

This method provides a specific determination of this compound by converting it to a stable derivative, dimethyl ethylenebisdithiocarbamate (EBDCS-dimethyl), which is then quantified by LC-MS/MS. This approach is particularly advantageous for its high selectivity and sensitivity in complex matrices like herbal products.

Experimental Protocol

A detailed protocol for the analysis of this compound in chamomile, a representative herbal matrix, has been optimized and validated.[1] The key steps are as follows:

  • Sample Preparation: 1 gram of the homogenized herbal sample is weighed into a 50 mL centrifuge tube.

  • Extraction and Derivatization:

    • 10 mL of an L-cysteine-EDTA aqueous solution is added, and the tube is manually shaken.

    • 10 mL of dimethyl sulfate solution in acetonitrile is then added.

    • The mixture is shaken for 15 minutes to facilitate the methylation of this compound to EBDCS-dimethyl.[1]

  • QuEChERS Cleanup:

    • A combination of 150 mg/mL MgSO₄ and 25 mg/mL Primary Secondary Amine (PSA) is added for dispersive solid-phase extraction (d-SPE) cleanup.[1] This step removes interfering matrix components.

    • The tube is shaken and then centrifuged.

  • Analysis: The supernatant is filtered and injected into the LC-MS/MS system for the quantification of EBDCS-dimethyl. An optimized mobile phase of methanol and ammonium formate buffer (50:50) is used for chromatographic separation.[1]

Method Validation Data

The modified QuEChERS LC-MS/MS method was validated for chamomile according to the SANTE/11813/2017 guidelines.[1]

Validation ParameterResult
Recovery 81.9% - 86.4%
Precision (RSD) 11.8% - 12.1%
Limit of Quantification (LOQ) 0.05 mg/kg
Linearity (r²) ≥0.99

Method 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This is a widely used, albeit non-specific, method for the determination of total dithiocarbamates (DTCs). The principle lies in the acid hydrolysis of all DTCs present in the sample to carbon disulfide (CS₂), which is then quantified by HS-GC-MS. This method is useful for screening purposes and for regulatory contexts where the total DTC content is of interest.

Experimental Protocol

The protocol is based on the quantitative conversion of DTCs to CS₂.

  • Sample Preparation: A representative homogenized sample of the plant matrix is weighed into a headspace vial.

  • Hydrolysis:

    • A solution of tin(II) chloride in hydrochloric acid is added to the vial.[2][3]

    • The vial is sealed and heated (e.g., at 80°C) to facilitate the acid hydrolysis of this compound and other DTCs to CS₂.[4]

  • Headspace Sampling: The volatile CS₂ is sampled from the headspace of the vial.

  • Analysis: The sampled headspace gas is injected into a GC-MS system for the quantification of CS₂.

Method Validation Data

Validation data for the HS-GC-MS method for DTCs in various plant matrices is available.

Validation ParameterResult
Recovery 85% - 103%
Precision (RSD) < 20%
Limit of Detection (LOD) Below 0.020 mg/kg
Limit of Quantification (LOQ) Below 0.050 mg/kg

Comparison of Methods

FeatureModified QuEChERS with LC-MS/MSHeadspace GC-MS
Specificity Specific to ethylenebisdithiocarbamates (like this compound)Non-specific, measures total dithiocarbamates as CS₂
Sensitivity High, with LOQs as low as 0.05 mg/kg in chamomile[1]Good, with LOQs below 0.050 mg/kg in plant matrices[3]
Sample Preparation Multi-step process involving extraction, derivatization, and cleanupSimpler, involving direct hydrolysis in a headspace vial
Analysis Time Can be faster per sample in a sequence due to autosampler capabilitiesCan be time-consuming due to the hydrolysis step
Equipment Requires LC-MS/MS instrumentationRequires GC-MS with a headspace autosampler
Applicability Ideal for specific quantification of this compound and related compoundsSuitable for screening and total DTC residue analysis

Experimental Workflows

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction_derivatization Extraction & Derivatization cluster_cleanup QuEChERS Cleanup (d-SPE) cluster_analysis Analysis Homogenized_Sample Homogenized Herbal Sample (1g) Add_L_cysteine_EDTA Add L-cysteine-EDTA Solution Homogenized_Sample->Add_L_cysteine_EDTA Add_DMS Add Dimethyl Sulfate in ACN Add_L_cysteine_EDTA->Add_DMS Shake_15min Shake for 15 min Add_DMS->Shake_15min Add_Salts Add MgSO4 + PSA Shake_15min->Add_Salts Centrifuge Centrifuge Add_Salts->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS

Caption: Workflow for this compound analysis using a modified QuEChERS LC-MS/MS method.

HS_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_analysis Analysis Homogenized_Sample Homogenized Herbal Sample Add_Reagents Add SnCl2/HCl to Headspace Vial Homogenized_Sample->Add_Reagents Heat_Vial Heat Vial (e.g., 80°C) Add_Reagents->Heat_Vial HS_Sampling Headspace Sampling Heat_Vial->HS_Sampling GC_MS GC-MS Analysis of CS2 HS_Sampling->GC_MS

Caption: Workflow for total dithiocarbamate analysis using HS-GC-MS.

Conclusion

The choice between a modified QuEChERS LC-MS/MS method and a headspace GC-MS method for the analysis of this compound in herbal matrices depends on the specific analytical requirements. The QuEChERS approach offers high specificity and is suitable for the accurate quantification of this compound itself. In contrast, the headspace GC-MS method is a robust technique for determining the total dithiocarbamate content, which is often required for regulatory compliance. Both methods, when properly validated, can provide reliable data for the quality control and safety assessment of herbal products. This guide provides the necessary details to assist researchers in making an informed decision based on their analytical goals and available resources.

References

A Comparative Analysis of Mancozeb and Copper-Based Fungicides in Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of two cornerstone fungicides, mancozeb and copper-based compounds, reveals distinct differences in their efficacy, mechanisms of action, phytotoxicity, and environmental impact. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison to inform their plant protection strategies.

This compound and copper-based fungicides are both widely utilized as broad-spectrum, multi-site contact fungicides, valued for their low risk of resistance development.[1][2] They are foundational in integrated pest management (IPM) programs for a variety of crops, targeting a wide array of fungal and bacterial pathogens.[3] While both function as protectants, their underlying mechanisms and performance characteristics exhibit notable distinctions.

Efficacy Against Plant Pathogens

Direct comparative studies demonstrate varying efficacy depending on the target pathogen and crop. For instance, in the control of cucumber downy mildew, this compound (24.85% disease severity) was found to be more effective than copper hydroxide (29.86% disease severity).[2] In another study on grapevines, this compound consistently resulted in lower disease levels of black rot and downy mildew compared to a copper-based product (Kocide 3000), although the difference was not always statistically significant.

The combination of this compound and copper fungicides often exhibits synergistic effects, enhancing disease control beyond the capacity of either compound alone. This is particularly evident in the management of challenging diseases like walnut blight and bacterial spot on tomatoes, where the combination improves penetration into bacterial cell membranes.[3]

Data Presentation: Performance Comparison

ParameterThis compoundCopper-Based FungicidesReferences
Efficacy
Cucumber Downy Mildew (% disease severity)24.85%29.86% (Copper Hydroxide)[2]
Grape Black Rot & Downy MildewConsistently lower disease levelsLess efficacious than this compound
Tomato Anthracnose (fruit rot)+++ (very good)Not rated in this study[4]
Phytotoxicity
TomatoNo phytotoxicity observed in some trialsCan cause phytotoxicity, especially with low pH spray solutions[2]
GeneralGenerally considered to have a good safety marginRisk of phytotoxicity on sensitive crops and under certain environmental conditions[5]
Environmental Impact
Soil Microbial BiomassCan adversely affect microbial biomass, with effects varying by concentrationCan lead to soil accumulation, negatively impacting microbial communities[6][7]
Soil RespirationCan decrease soil respiration, particularly at higher concentrationsEffects on soil respiration can vary depending on the copper source and concentration[8]
Key Toxicological ConcernEthylenethiourea (ETU) breakdown productSoil accumulation and potential harm to beneficial organisms

Mechanisms of Action

The fungicidal activity of this compound and copper-based compounds stems from their multi-site inhibitory action, which disrupts various essential life processes in pathogenic fungi.

This compound: This fungicide's mode of action involves the inactivation of sulfhydryl (-SH) groups in the amino acids and enzymes of fungal cells.[9] This disruption of critical proteins and enzymes interferes with vital metabolic processes, including respiration and lipid metabolism, ultimately preventing spore germination.[10]

Copper-Based Fungicides: These fungicides work through the release of cupric ions (Cu²⁺) on the plant surface in the presence of water.[3] These ions are non-selective and act by denaturing proteins and enzymes within fungal and bacterial cells.[8] A key mechanism is the disruption of disulfide bonds within proteins, which are crucial for maintaining their three-dimensional structure and function.[1][11] This leads to a loss of enzyme activity and cell membrane integrity.

Experimental Protocols

A comprehensive understanding of the comparative performance of these fungicides relies on standardized experimental methodologies.

In Vitro Fungicidal Activity Assay: Spore Germination Inhibition

This method assesses the direct impact of fungicides on the viability of fungal spores.

  • Spore Suspension Preparation: Fungal spores are harvested from a pure culture and suspended in sterile water. The concentration is adjusted to a standard density (e.g., 1 x 10⁶ spores/mL).[12]

  • Fungicide Treatment: The spore suspension is mixed with various concentrations of the fungicide solution. A control with no fungicide is included.[12]

  • Incubation: A small volume (e.g., 10 µL) of the treated spore suspension is placed on a suitable substrate, such as a cellophane membrane on a petri dish, and incubated in a humidified chamber at an optimal temperature (e.g., 25°C) for a defined period (e.g., 24 hours).[12]

  • Assessment: The percentage of germinated spores is determined by microscopic examination. A spore is considered germinated when the germ tube length is equal to or greater than its width. The inhibition ratio is calculated by comparing the germination rate in the fungicide treatment to the control.[12]

Field Trial for Phytotoxicity Assessment

This protocol evaluates the potential for fungicides to cause damage to the host plant under field conditions.

  • Plot Setup: Establish replicated plots of the target crop (e.g., tomato) in a randomized complete block design.

  • Treatment Application: Apply the fungicides at their recommended rates and at a higher rate (e.g., double the recommended rate) to designated plots. A control plot is sprayed with water only. Applications are typically made at regular intervals (e.g., weekly).

  • Phytotoxicity Rating: Visually assess the plants for symptoms of phytotoxicity, such as leaf yellowing, burning, distortion, or stunting, at regular intervals after each application. A rating scale (e.g., 1-5, where 1 is no damage and 5 is severe damage) can be used.

  • Data Analysis: Statistically analyze the phytotoxicity ratings to determine if there are significant differences between the fungicide treatments and the control.

Assessment of Fungicide Impact on Soil Microbial Respiration

This method measures the effect of fungicides on the overall metabolic activity of the soil microbial community.

  • Soil Sampling and Treatment: Collect soil samples from the experimental area. Treat the soil with different concentrations of the fungicides. An untreated control is also prepared.

  • Incubation: Place the treated and control soil samples in airtight containers and incubate them under controlled temperature and moisture conditions.

  • CO₂ Measurement: At regular intervals, measure the concentration of carbon dioxide (CO₂) that has evolved from the soil using a gas chromatograph or an infrared gas analyzer. This is a direct measure of microbial respiration.

  • Data Analysis: Compare the cumulative CO₂ evolution from the fungicide-treated soils to the control soil to determine the inhibitory or stimulatory effect of the fungicides on microbial respiration.

Signaling Pathways and Experimental Workflows

Mancozeb_Mechanism This compound This compound FungalCell Fungal Cell This compound->FungalCell Contacts Sulfhydryl Sulfhydryl Groups (-SH) in Enzymes & Proteins This compound->Sulfhydryl Reacts with FungalCell->Sulfhydryl Enzyme Enzyme Inactivation Sulfhydryl->Enzyme Leads to Metabolism Disruption of Metabolic Processes (Respiration, Lipid Metabolism) Enzyme->Metabolism Germination Inhibition of Spore Germination Metabolism->Germination

Copper_Fungicide_Mechanism CopperFungicide Copper-Based Fungicide CupricIons Release of Cu²⁺ Ions CopperFungicide->CupricIons Water Water Water->CupricIons FungalBacterialCell Fungal/Bacterial Cell CupricIons->FungalBacterialCell Contact ProteinsEnzymes Proteins & Enzymes (with Disulfide Bonds) CupricIons->ProteinsEnzymes Disrupts Disulfide Bonds FungalBacterialCell->ProteinsEnzymes Denaturation Protein Denaturation & Enzyme Inactivation ProteinsEnzymes->Denaturation Leads to CellDamage Cell Damage & Loss of Function Denaturation->CellDamage

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assessment Assessment SporeSuspension Prepare Fungal Spore Suspension Mix Mix Spore Suspension with Fungicides SporeSuspension->Mix FungicideDilutions Prepare Fungicide Serial Dilutions FungicideDilutions->Mix Incubate Incubate at 25°C for 24h Mix->Incubate Microscopy Microscopic Examination of Spore Germination Incubate->Microscopy Calculate Calculate Percent Inhibition Microscopy->Calculate

Conclusion

Both this compound and copper-based fungicides are effective and important tools in plant disease management. This compound often demonstrates superior efficacy in controlling certain fungal diseases in direct comparisons. Copper-based fungicides, while also effective, carry a greater risk of phytotoxicity and environmental accumulation. The choice between these fungicides, or their use in combination, should be guided by the specific crop, target pathogen, environmental conditions, and the need to manage fungicide resistance. Understanding their distinct mechanisms of action and adhering to rigorous experimental protocols for their evaluation will continue to be crucial for their sustainable and effective use in agriculture.

References

Field Trial Comparison: Mancozeb vs. Biological Fungicides for Sustainable Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the broad-spectrum, multi-site fungicide mancozeb with emerging biological fungicide alternatives. It is intended for researchers, crop protection specialists, and drug development professionals interested in the field performance and underlying mechanisms of these disease control agents. This document synthesizes data from field trials, details common experimental protocols, and visualizes modes of action to offer an objective assessment of their respective strengths and applications.

Executive Summary

This compound is a cornerstone of conventional disease management programs due to its reliable, broad-spectrum efficacy and low risk of resistance development.[1][2] However, increasing interest in sustainable agricultural practices has spurred research into biological fungicides, primarily those based on microorganisms such as Bacillus subtilis and Trichoderma harzianum. Field data indicates that while this compound often provides a higher degree of disease control, certain biological fungicides and integrated programs incorporating them can effectively manage key diseases like potato early blight and tomato fusarium wilt, offering viable alternatives or complementary tools in integrated pest management (IPM) strategies.[3][4]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from field trials comparing the performance of this compound against biological fungicides and an untreated control.

Table 1: Control of Potato Early Blight (Alternaria solani)

A field experiment was conducted to evaluate the efficacy of a Bacillus subtilis-based biofungicide against this compound for the management of early blight in potatoes. The data below represents the mean disease severity and tuber yield.

TreatmentActive IngredientApplication RateMean Disease Severity (%)Mean Tuber Yield (t/ha)
Untreated Control--49.2418.50
This compound 75% WPThis compound2.5 g/L27.69[5]24.68[5]
BiofungicideBacillus subtilis370 g/ha--
This compound + Biofungicide (Alternating)This compound / B. subtilis2.5 g/L / 370 g/haEffectively controlled diseaseProduced good yield[3]
This compound + Biofungicide (Tank Mix)This compound / B. subtilis1.25 g/L + 370 g/haEffectively controlled diseaseProduced good yield[3]

Data synthesized from studies on potato early blight management.[3][5]

Table 2: Control of Tomato Fusarium Wilt (Fusarium oxysporum f.sp. lycopersici)

A greenhouse study was conducted to assess the efficacy of Trichoderma harzianum as a biocontrol agent against Fusarium wilt in tomatoes, with this compound as a positive control.

TreatmentActive IngredientApplication RateDisease Incidence (%)Disease Severity (%)
Negative Control (Pathogen only)--85.480.67
This compound (Positive Control)This compound-79.257.33
BiofungicideTrichoderma harzianum4 g / plant43.7[4]17.67[4]

Data from a study on the biocontrol of Fusarium wilt in tomatoes. Note: In this specific soil-borne pathogen study, T. harzianum outperformed this compound, which had a moderate effect.[4]

Experimental Protocols

The data presented is based on field and greenhouse trials adhering to established scientific standards. A representative experimental protocol for a field trial is detailed below.

Objective: To evaluate the field efficacy of a test fungicide (biological or synthetic) against a standard fungicide (e.g., this compound) and an untreated control for the management of a foliar plant disease.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).[6] This design is chosen to minimize the effects of field variability (e.g., differences in soil fertility or drainage).[6]

  • Replications: A minimum of four blocks (replicates) is recommended to ensure statistical validity.[7]

  • Treatments: Each block contains all treatments assigned randomly to plots within that block.[7] Treatments typically include:

    • Untreated Control

    • Test Fungicide 1 (e.g., Bacillus subtilis-based)

    • Test Fungicide 2 (e.g., Trichoderma harzianum-based)

    • Standard Fungicide (e.g., this compound 75% WP)

  • Plot Size: Plot dimensions are determined based on the crop and available land, for example, 6m x 1m plots.[8] Buffer rows or plots are used to minimize spray drift between treatments.[7]

2. Crop Management:

  • Cultivar: A commercially relevant cultivar susceptible to the target disease is selected.

  • Agronomic Practices: Standard practices for the region regarding planting, fertilization, irrigation, and insect control are followed uniformly across all plots.

3. Treatment Application:

  • Timing: The first application is typically preventative, applied before the onset of disease or at the very first sign of symptoms. Subsequent applications are made at regular intervals (e.g., 7-14 days) as dictated by the product label and disease pressure.

  • Equipment: Applications are made using a calibrated sprayer to ensure accurate and uniform coverage.

  • Preparation: Fungicide solutions are prepared according to the manufacturer's recommended rates.

4. Disease and Yield Assessment:

  • Disease Assessment: Disease incidence (% of infected plants) and severity (% of tissue affected) are recorded periodically from randomly selected plants within the central rows of each plot. A standardized disease rating scale (e.g., 0-5 or 0-9) is often used.

  • Yield Data: At crop maturity, the central rows of each plot are harvested to determine the total and marketable yield.

5. Data Analysis:

  • Data on disease severity and yield are subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Mean separation tests (e.g., Tukey's HSD) are used to determine significant differences between treatment means.

G Experimental Workflow for Fungicide Field Trials cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Collection & Analysis Phase cluster_3 Conclusion A Site Selection & Field Prep B Experimental Design (RCBD) A->B C Treatment Randomization B->C D Planting Susceptible Cultivar C->D E Fungicide Application (Scheduled) D->E F Disease Inoculation (if required) D->F G Periodic Disease Assessment (Incidence & Severity) E->G Repeat as per schedule F->E G->E H Harvest & Yield Measurement G->H I Statistical Analysis (ANOVA) H->I J Efficacy Comparison I->J

Caption: Generalized workflow for a Randomized Complete Block Design (RCBD) field trial.

Mechanisms of Action and Signaling Pathways

This compound: Multi-Site Inhibition

This compound is a contact fungicide belonging to the dithiocarbamate chemical class.[9][10] Its primary mode of action is non-systemic and involves multi-site inhibition of fungal metabolic processes.[1][2] Upon contact, it disrupts the function of numerous enzymes, particularly those containing sulfhydryl (-SH) groups, within fungal cells.[1] This broad-based disruption of critical processes like respiration and cytoplasmic functions prevents spore germination and mycelial growth on the plant surface.[9] A key advantage of this multi-site activity is the very low risk of pathogens developing resistance.[1]

G This compound This compound (on plant surface) Inhibition Inhibition This compound->Inhibition NoGermination Germination Blocked This compound->NoGermination Results in Spore Fungal Spore Enzyme1 Enzyme A (e.g., Respiration) Spore->Enzyme1 Enzyme2 Enzyme B (Metabolism) Spore->Enzyme2 Enzyme3 Enzyme C (Cytoplasmic Function) Spore->Enzyme3 Enzyme1->Inhibition Enzyme2->Inhibition Enzyme3->Inhibition Germination Spore Germination & Growth Inhibition->Germination Disrupts

Caption: this compound's multi-site inhibitory action on fungal spores.

Biological Fungicides: Indirect and Direct Antagonism

Biological fungicides, such as those based on Bacillus and Trichoderma species, employ a variety of mechanisms that differ fundamentally from conventional chemicals.

  • Direct Antagonism: This includes:

    • Mycoparasitism: Trichoderma species can directly attack and parasitize pathogenic fungi by coiling around them and secreting cell wall-degrading enzymes like chitinases and glucanases.[11][12]

    • Antibiosis: Bacillus subtilis produces a range of secondary metabolites, including lipopeptides (e.g., iturin, surfactin) and enzymes that have direct antifungal activity, inhibiting pathogen growth.[13]

  • Induced Systemic Resistance (ISR): Many beneficial microbes do not just act on the pathogen but also interact with the plant to enhance its own defenses.[14] When microorganisms like Bacillus subtilis or Trichoderma colonize plant roots, they are recognized by the plant, which triggers a state of heightened alert throughout the entire plant.[15][16] This ISR primes the plant to respond more quickly and strongly to subsequent pathogen attacks.[17] This signaling is often mediated by plant hormone pathways, primarily involving jasmonic acid (JA) and ethylene (ET).[15][16]

G cluster_0 Root Zone cluster_1 Plant Systemic Response cluster_2 Pathogen Challenge Biofungicide Bacillus subtilis or Trichoderma spp. Root Plant Root Biofungicide->Root Colonization & Recognition Signal Signal Transduction Cascade Root->Signal Hormones Jasmonic Acid (JA) & Ethylene (ET) Pathways Signal->Hormones Defense Defense Gene Activation (e.g., PR-proteins) Hormones->Defense ISR Induced Systemic Resistance (ISR) (Whole Plant Primed) Defense->ISR Response Faster, Stronger Defense Response ISR->Response Leads to Pathogen Pathogen Attack (on leaf) Pathogen->ISR

Caption: Signaling pathway for Induced Systemic Resistance (ISR) by biological fungicides.

References

Safety Operating Guide

Proper Disposal of Mancozeb: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Mancozeb is critical for environmental protection and laboratory safety. As a broad-spectrum fungicide, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Long-sleeved shirt and long pants

  • Chemical-resistant gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.11 mm)[1]

  • Shoes and socks

  • Splashproof goggles or a face shield[2]

Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or mist.[1][3] In case of exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[4]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the nature of the waste: the chemical product itself, empty containers, or material from a spill cleanup.

1. Disposal of Unused or Waste this compound Product

Wastes resulting from the use of this product must be disposed of in accordance with national, state, and local regulations.[1]

  • Do Not Mix: Keep this compound waste in its original container and do not mix it with other chemical waste.[1]

  • Approved Facility: Arrange for disposal at an approved waste disposal facility or a licensed hazardous waste treatment plant.[3][5] This is crucial as this compound is toxic to aquatic organisms and can have long-lasting harmful effects on the environment.[4][6]

  • Regulatory Compliance: Chemical waste generators must determine if the waste is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[4] In some regions, this compound waste may be assigned a specific waste code, such as RCRA waste code U116.[2]

2. Disposal of Empty this compound Containers

Empty containers retain product residue and must be handled carefully to prevent environmental contamination.

  • Triple Rinsing (for non-combustible containers):

    • Empty the remaining contents into the application equipment or a mix tank, allowing it to drain for 10 seconds after the flow begins to drip.[5]

    • Fill the container one-quarter full with water and recap it.[5]

    • Shake the container for 10 seconds.[5]

    • Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Allow the container to drain for 10 seconds after the flow begins to drip.[5]

    • Repeat this procedure two more times.[5]

  • Pressure Rinsing:

    • Empty the remaining contents into the application equipment or a mix tank, draining for 10 seconds after the flow begins to drip.[5]

    • Hold the container upside down over the equipment or tank.[5]

    • Insert a pressure rinsing nozzle into the side of the container and rinse at about 40 psi for at least 30 seconds.[5]

    • Drain for 10 seconds after the flow begins to drip.[5]

  • Final Disposal: Once properly rinsed, offer the container for recycling if available.[5] If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, by incineration, or through other procedures approved by state and local authorities.[5][7] Do not burn empty containers.[7][8]

3. Spill Cleanup and Disposal

In the event of a this compound spill, immediate and proper cleanup is essential.

  • Containment: Prevent the spill from spreading and keep it from entering drains, sewers, or water bodies.[1][4]

  • Cleanup: For dry spills, carefully sweep or vacuum the material to avoid raising dust.[3] Place the collected material into a clean, dry, and properly labeled container for disposal.[3][4]

  • Decontamination: Clean the spill area with a suitable solution, such as detergent and water, an organic solvent, bleach, or a caustic solution, and collect the decontamination material for disposal.[3][9]

  • Waste Disposal: Dispose of the spilled material and any contaminated cleanup items (e.g., absorbents, clothing) as hazardous waste through an approved disposal facility.[3]

Quantitative Disposal Parameters

ParameterSpecificationSource Citation
Container Rinsing Triple rinse or pressure rinse (at ~40 psi for at least 30 seconds)[5]
Incineration Temperature Recommended at >1000°C for surplus product and contaminated materials[10]
Landfill Burial Depth If no landfill is available, bury bags/containers below 500mm in a designated pit[7]
UN Number 3077[1][4]
Hazard Class 9 (Miscellaneous dangerous goods)[1][4]
Packing Group III[1][4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

Mancozeb_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type product Unused/Waste Product waste_type->product Product container Empty Container waste_type->container Container spill Spill Material waste_type->spill Spill product_proc Keep in Original Container Do Not Mix product->product_proc rinse_q Rinse Container? container->rinse_q contain_spill Contain Spill Avoid Dust Generation spill->contain_spill approved_facility Dispose at Approved Hazardous Waste Facility product_proc->approved_facility triple_rinse Triple Rinse or Pressure Rinse rinse_q->triple_rinse Yes collect_rinsate Collect Rinsate for Use or Disposal triple_rinse->collect_rinsate recycle_q Recycling Available? collect_rinsate->recycle_q recycle Send to Recycling recycle_q->recycle Yes puncture_dispose Puncture and Dispose in Sanitary Landfill/Incineration recycle_q->puncture_dispose No collect_spill Collect into Labeled Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate spill_dispose Dispose as Hazardous Waste at Approved Facility decontaminate->spill_dispose

Caption: Logical workflow for this compound waste disposal decisions.

References

Personal protective equipment for handling MANCOZEB

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Mancozeb

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risks and ensuring a safe research environment.

Hazard Identification

This compound is a fungicide that presents several health and environmental hazards. It is classified as a skin sensitizer, which may cause an allergic skin reaction.[1][2][3] It is also suspected of causing cancer and may damage fertility or an unborn child.[1][3] Prolonged or repeated exposure may cause damage to organs, particularly the thyroid.[1][4] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[1][2][3]

Quantitative Hazard Data

The following table summarizes key toxicological data for this compound. This information underscores the importance of strict adherence to safety protocols.

Toxicity Measure Value Species Notes
Acute Oral LD50 >10,000 mg/kgRatHarmful if swallowed.[2] May cause irritation to mucous membranes.[2]
Acute Dermal LD50 >10,000 mg/kgRatMay cause mild skin irritation and sensitization.[4]
Acute Inhalation LC50 >5.14 mg/LRatInhalation of dust may be irritating to the nose, throat, and lungs.[3][5]
Aquatic Toxicity (Rainbow Trout) LC50 = 2.2 mg/L (48 hr)FishThis compound is moderately to highly toxic to fish and aquatic organisms.[4]
Avian Toxicity (Mallard Duck) LD50 > 6,400 mg/kg (10 day)BirdThis compound is not considered harmful to birds.[4][5]

Operational and Disposal Plan

A systematic approach to handling, decontamination, and disposal is critical. The following workflow outlines the necessary steps to be taken before, during, and after handling this compound.

Caption: Logical workflow for handling this compound safely from preparation to disposal.

Procedural Guidance: Step-by-Step Protocols

Required Personal Protective Equipment (PPE)

It is mandatory to use the following PPE when handling this compound.[1][3] Follow manufacturer's instructions for cleaning and maintaining PPE; if none are available, use detergent and hot water.[6][7]

  • Hand Protection: Wear chemical-resistant gauntlet gloves (e.g., nitrile, butyl, or natural rubber).[7][8] Always wash the outside of gloves before removing them.[5][6]

  • Body Protection: Wear chemical-resistant coveralls or a lab coat over a long-sleeved shirt and long pants.[9] An apron may be required for mixing and loading operations.[10] Pant legs should be worn outside of boots.[8][9]

  • Eye and Face Protection: Use safety goggles with side protection to guard against splashes.[1] A face shield is recommended when mixing or there is a significant splash hazard.[8]

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder form, use an approved P2 particle respirator or a respirator approved by NIOSH/MSHA.[1][10]

  • Footwear: Wear chemical-resistant boots.[8] Do not wear leather or canvas shoes, as they can absorb the chemical.[8][11]

Safe Handling and Decontamination Protocol
  • Preparation:

    • Obtain and read all special safety instructions and the Safety Data Sheet (SDS) before use.[1][2][3]

    • Ensure a well-ventilated area for handling.[5]

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Handling:

    • Avoid breathing in dust, fumes, or spray.[1][2]

    • Avoid contact with skin and eyes.[12]

    • Do not eat, drink, or smoke in the handling area.[5][12]

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[5][6][7][13][14]

  • Decontamination and PPE Removal:

    • Remove PPE immediately after handling the product.[5][6][13][14]

    • If pesticide gets inside clothing, remove it immediately, then wash thoroughly and put on clean clothing.[6][7][13][14]

    • Wash the outside of gloves before removing them.[5][6][7][13][14]

    • Wash contaminated work clothing separately from other laundry before reuse.[2][6][7][13] Discard clothing that has been heavily contaminated with the product's concentrate.[6][13]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination. This compound is very toxic to aquatic life.[1][2][3]

  • Waste Disposal:

    • Wastes resulting from the use of this product should be disposed of on-site or at an approved waste disposal facility.[6][15]

    • In case of a spill, prevent the material from entering drains or waterways.[2] Collect spillage and dispose of it in accordance with regulations.[1][2]

    • Do not flush to the surface water or sanitary sewer system.[5]

  • Container Disposal:

    • Do not reuse or refill the original container.[6][13]

    • Containers should be triple-rinsed or pressure-rinsed promptly after emptying.[6][7][13] The rinsate should be collected for later use or disposal.[6][7][13]

    • After rinsing, offer the container for recycling if available, or puncture and dispose of it in a sanitary landfill, by incineration, or by other approved state and local procedures.[6][7][13] If burning is allowed, stay out of the smoke.[5][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MANCOZEB
Reactant of Route 2
Reactant of Route 2
MANCOZEB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.